N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide
Description
Properties
IUPAC Name |
N,N-bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42NO2P/c1-6-7-8-9-10-14-17-28(27,23-15-12-11-13-16-23)20-24(26)25(18-21(2)3)19-22(4)5/h11-13,15-16,21-22H,6-10,14,17-20H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRFMMIONYDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(CC(=O)N(CC(C)C)CC(C)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003212 | |
| Record name | N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |
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Molecular Weight |
407.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light-yellow solid; [Strem Chemicals MSDS] | |
| Record name | Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | |
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CAS No. |
83242-95-9 | |
| Record name | Acetamide, N,N-bis(2-methylpropyl)-2-(octylphenylphosphinyl)- | |
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| Record name | N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |
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| Record name | octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | |
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Foundational & Exploratory
An In-depth Technical Guide to N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide (CMPO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide, commonly known as CMPO, is a key bifunctional organophosphorus extractant. This document provides a comprehensive technical overview of CMPO, including its synthesis, physicochemical properties, and its primary application in the TRUEX (TRansUranic EXtraction) process for the separation of actinides from nuclear waste streams. Detailed experimental protocols for its synthesis and use in solvent extraction are provided, along with extensive characterization data.
Introduction
This compound, or CMPO, is a neutral bifunctional extractant that has garnered significant attention for its role in nuclear fuel reprocessing. Its development was a crucial step in the creation of the TRUEX process, a solvent extraction method designed to remove transuranic elements from acidic nuclear waste solutions. The CMPO molecule possesses both a phosphoryl (P=O) and a carbonyl (C=O) group, which act in concert to effectively chelate actinide ions. This guide will delve into the technical details of CMPO, providing researchers and scientists with the necessary information for its synthesis, characterization, and application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of CMPO is essential for its effective use. The following tables summarize key quantitative data for this compound.
Table 1: General and Physical Properties of CMPO
| Property | Value | Reference |
| Chemical Formula | C₂₄H₄₂NO₂P | |
| Molecular Weight | 407.57 g/mol | |
| CAS Number | 83242-95-9 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 180 °C (with decomposition) | [1][2] |
| Boiling Point | 549.0 ± 42.0 °C (Predicted) | [1] |
| Density | 0.98 ± 0.1 g/cm³ (Predicted) | [2] |
Table 2: Solubility of CMPO
| Solvent | Solubility | Notes |
| n-Dodecane | Soluble | A common diluent in the TRUEX process. Quantitative data is not readily available, but its use as a solvent indicates good solubility. |
| Tributyl Phosphate (TBP) | Soluble | Used as a modifier in the TRUEX solvent to prevent third-phase formation. |
| Water | Practically insoluble | As a non-polar organic molecule, CMPO has very low solubility in water.[3][4] |
Synthesis and Purification
The synthesis of CMPO typically involves the reaction of octyl(phenyl)phosphine oxide with an N,N-diisobutyl-2-chloroacetamide. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of CMPO
Materials:
-
Octyl(phenyl)phosphine oxide
-
N,N-diisobutyl-2-chloroacetamide
-
Sodium iodide
-
Anhydrous solvent (e.g., toluene or xylene)
-
Sodium carbonate solution (e.g., 5% w/v)
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve octyl(phenyl)phosphine oxide and a catalytic amount of sodium iodide in the anhydrous solvent.
-
Add N,N-diisobutyl-2-chloroacetamide to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with the sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification of CMPO
Materials:
-
Crude CMPO
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Dissolve the crude CMPO in a minimum amount of the eluent.
-
Prepare a silica gel column packed with the chosen eluent.
-
Load the dissolved crude product onto the column.
-
Elute the column with the eluent, gradually increasing the polarity if necessary.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure CMPO.
-
Remove the solvent under reduced pressure to yield purified CMPO as a white solid.
Spectroscopic Characterization
The identity and purity of the synthesized CMPO should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the octyl chain, the phenyl group, and the isobutyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl and the carbons of the phosphoryl group.
-
³¹P NMR: The phosphorus NMR spectrum will show a single peak, the chemical shift of which is sensitive to the coordination environment of the phosphorus atom. This technique is particularly useful for studying the complexation of CMPO with metal ions.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of CMPO will exhibit characteristic absorption bands for the P=O (phosphoryl) and C=O (carbonyl) stretching vibrations. The positions of these bands can shift upon complexation with metal ions, providing insight into the coordination chemistry.
Application in the TRUEX Process
The primary application of CMPO is in the TRUEX (TRansUranic EXtraction) process for the partitioning of actinides from acidic high-level liquid waste (HLLW).
TRUEX Solvent Composition
The TRUEX solvent is typically a mixture of:
-
0.2 M CMPO in a normal paraffin hydrocarbon diluent (e.g., n-dodecane).
-
1.0-1.4 M Tri-n-butyl phosphate (TBP) is added as a modifier to prevent the formation of a third phase at high metal loadings.[6]
Experimental Protocol: Actinide Extraction with TRUEX Solvent
Materials:
-
TRUEX solvent (0.2 M CMPO, 1.2 M TBP in n-dodecane)
-
Aqueous feed solution containing actinides (e.g., Am(III), Pu(IV)) in nitric acid (e.g., 1-3 M HNO₃)
-
Stripping agent (e.g., dilute nitric acid, oxalic acid, or a complexing agent like DTPA)
Procedure:
-
Extraction: Contact the TRUEX solvent with the acidic aqueous feed solution containing the actinides in a liquid-liquid extraction setup (e.g., mixer-settler or centrifugal contactor). The trivalent and tetravalent actinides will be extracted into the organic phase.
-
Scrubbing: To remove co-extracted fission products, the loaded organic phase can be scrubbed with a fresh aqueous nitric acid solution.
-
Stripping: Selectively strip the actinides from the loaded organic phase by contacting it with a suitable stripping agent. Different stripping agents can be used for the selective recovery of different actinides. For example, dilute nitric acid can strip trivalent actinides, while a reducing agent may be needed for plutonium.[7]
Visualizations
Synthesis of CMPO
TRUEX Process Workflow
References
- 1. Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide CAS#: 83242-95-9 [m.chemicalbook.com]
- 2. Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. quora.com [quora.com]
- 5. 31P NMR study of the activated radioprotection mechanism of octylphenyl-N,N-diisobutylcarbamoylmethyl phosphine oxide (CMPO) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tributyl phosphate tbp: Topics by Science.gov [science.gov]
- 7. radiochemistry.faculty.unlv.edu [radiochemistry.faculty.unlv.edu]
An In-depth Technical Guide to the Synthesis of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide, commonly known as CMPO, is a key organophosphorus extractant. Its bifunctional nature, combining a phosphine oxide and a carbamoylmethyl group, allows for effective chelation of metal ions. This property has led to its significant application in the field of nuclear waste reprocessing, specifically in the TRUEX (TRansUranic EXtraction) process for the separation of trivalent actinides and lanthanides from acidic nuclear waste streams. This technical guide provides a comprehensive overview of a plausible synthesis pathway for CMPO, including detailed experimental protocols for each step, a summary of quantitative data, and a visual representation of the synthetic route.
Synthesis Pathway Overview
The synthesis of the unsymmetrical phosphine oxide, Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide, is a multi-step process. A logical synthetic route involves the sequential introduction of the phenyl and octyl groups to a phosphorus center, followed by the attachment of the N,N-diisobutylcarbamoylmethyl moiety. The general pathway can be outlined as follows:
-
Formation of Dichlorophenylphosphine: This is a common starting material for the synthesis of various phosphine derivatives.
-
Synthesis of Octyl(phenyl)phosphine chloride: This step involves the selective reaction of dichlorophenylphosphine with an octyl Grignard reagent.
-
Formation of Octyl(phenyl)phosphine oxide: The phosphine chloride is hydrolyzed to the corresponding secondary phosphine oxide.
-
Synthesis of N,N-diisobutyl-2-chloroacetamide: This is a key alkylating agent required for the final step.
-
Alkylation to Yield CMPO: The final step involves the alkylation of octyl(phenyl)phosphine oxide with N,N-diisobutyl-2-chloroacetamide to produce the target molecule.
Caption: Proposed synthesis pathway for CMPO.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the proposed synthesis pathway. These protocols are based on established methodologies for similar chemical transformations.
Step 1: Synthesis of Dichlorophenylphosphine
Dichlorophenylphosphine is a commercially available starting material. However, it can also be synthesized via the reaction of phosphorus trichloride with benzene in the presence of a Friedel-Crafts catalyst such as aluminum chloride.
Step 2: Synthesis of Octyl(phenyl)phosphine chloride
This step involves a Grignard reaction to introduce the octyl group.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mol) | Volume/Mass |
| Dichlorophenylphosphine | 178.99 | 1.0 | 179 g |
| Magnesium Turnings | 24.31 | 1.1 | 26.7 g |
| 1-Bromooctane | 193.13 | 1.1 | 212.4 g |
| Anhydrous Diethyl Ether | 74.12 | - | 1 L |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromooctane in 200 mL of anhydrous diethyl ether.
-
Add a small portion of the 1-bromooctane solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (Octylmagnesium bromide).
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, dissolve dichlorophenylphosphine in 300 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add the dichlorophenylphosphine solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The reaction mixture is then carefully poured onto a mixture of crushed ice and hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield crude octyl(phenyl)phosphine chloride, which can be used in the next step without further purification.
Step 3: Synthesis of Octyl(phenyl)phosphine oxide
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mol) | Volume/Mass |
| Crude Octyl(phenyl)phosphine chloride | ~242.77 | ~1.0 | ~243 g |
| Water | 18.02 | Excess | - |
| Dichloromethane | 84.93 | - | 500 mL |
Procedure:
-
Dissolve the crude octyl(phenyl)phosphine chloride in dichloromethane.
-
Slowly add water to the solution with vigorous stirring. The hydrolysis is exothermic.
-
Continue stirring for 1 hour at room temperature.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain octyl(phenyl)phosphine oxide as an oil or a low-melting solid.
Step 4: Synthesis of N,N-diisobutyl-2-chloroacetamide
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mol) | Volume/Mass |
| Chloroacetyl chloride | 112.94 | 1.0 | 113 g |
| Diisobutylamine | 129.24 | 2.2 | 284.3 g |
| Dichloromethane | 84.93 | - | 500 mL |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve diisobutylamine in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C. The second equivalent of diisobutylamine acts as a base to neutralize the HCl formed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water, 1 M HCl, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield N,N-diisobutyl-2-chloroacetamide as a colorless to pale yellow oil.
Step 5: Synthesis of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO)
This final step involves the alkylation of the secondary phosphine oxide.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mol) | Volume/Mass |
| Octyl(phenyl)phosphine oxide | 224.31 | 1.0 | 224.3 g |
| N,N-diisobutyl-2-chloroacetamide | 205.72 | 1.1 | 226.3 g |
| Sodium hydride (60% dispersion in oil) | 24.00 | 1.2 | 48 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 1 L |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF.
-
Dissolve octyl(phenyl)phosphine oxide in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours).
-
Cool the resulting sodium phosphinate solution back to 0 °C.
-
Add a solution of N,N-diisobutyl-2-chloroacetamide in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and quench by the slow addition of water.
-
Extract the product into diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent under reduced pressure to yield the crude product.
-
The crude CMPO can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the reaction scale and experimental conditions.
| Step | Product | Theoretical Yield (g) | Expected Yield (%) |
| 2. Synthesis of Octyl(phenyl)phosphine chloride | Octyl(phenyl)phosphine chloride | ~243 | 80-90 |
| 3. Synthesis of Octyl(phenyl)phosphine oxide | Octyl(phenyl)phosphine oxide | ~224 | 90-95 |
| 4. Synthesis of N,N-diisobutyl-2-chloroacetamide | N,N-diisobutyl-2-chloroacetamide | 205.7 | 85-95 |
| 5. Synthesis of CMPO | Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | 407.6 | 70-85 |
Logical Relationship Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting the key transformations and intermediates.
Caption: Logical workflow of CMPO synthesis.
Conclusion
This technical guide provides a detailed, step-by-step pathway for the synthesis of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO). The described methodologies are based on well-established organophosphorus chemistry and provide a solid foundation for researchers and professionals in the field. Careful execution of these experimental protocols should allow for the successful synthesis and purification of this important extractant for applications in nuclear waste management and other areas of chemical separation.
An In-depth Technical Guide to the Physical and Chemical Properties of CMPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide, commonly known as CMPO, is a neutral bifunctional organophosphorus extractant of significant interest in the fields of nuclear chemistry, hydrometallurgy, and analytical chemistry. Its robust ability to form stable complexes with actinide and lanthanide ions makes it a cornerstone of the TRUEX (TRansUranic EXtraction) process for the separation of transuranic elements from nuclear waste streams.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of CMPO, detailed experimental protocols for its synthesis, characterization, and application, and visualizations of key chemical processes.
Physical Properties of CMPO
CMPO is a high molecular weight, viscous liquid or low-melting solid at room temperature. Its physical characteristics are crucial for its application in solvent extraction systems, influencing factors such as phase separation and solubility.
General Properties
A summary of the key physical properties of CMPO is presented in Table 1. It is important to note that some of these values are predicted and may vary depending on the purity of the substance and the experimental conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₂NO₂P | [3] |
| Molecular Weight | 407.57 g/mol | [3] |
| Appearance | Off-white to white solid or viscous liquid | [4] |
| Melting Point | 180 °C (decomposes) | [5][6] |
| Boiling Point | 549.0 ± 42.0 °C (Predicted) | [5] |
| Density | 0.98 ± 0.1 g/cm³ (Predicted) | [4][5] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like dodecane, kerosene, and alcohols. | [4][7] |
| CAS Number | 83242-95-9 | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of CMPO. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of CMPO. The key NMR active nuclei are ¹H, ¹³C, and ³¹P.
-
¹H NMR Spectroscopy: The proton NMR spectrum of CMPO exhibits characteristic signals for the aromatic, alkyl, and isobutyl protons. The chemical shifts are influenced by the electron-withdrawing phosphine oxide and amide groups.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of the molecule. The carbonyl and phosphine-adjacent carbons show distinct downfield shifts.
-
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly useful for studying the coordination chemistry of CMPO. The chemical shift of the phosphorus atom is sensitive to its electronic environment and changes upon complexation with metal ions or nitric acid.[8][9]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a valuable technique for the characterization of CMPO and its degradation products.[1][10] The mass spectrum of CMPO will show a prominent peak corresponding to its molecular ion, along with fragmentation patterns characteristic of its structure.
Chemical Properties of CMPO
The chemical properties of CMPO are dominated by the presence of the phosphine oxide (P=O) and carbonyl (C=O) groups, which act as Lewis bases and are responsible for its strong complexing ability towards metal ions.
Coordination Chemistry and Metal Extraction
CMPO is a highly effective extractant for trivalent actinides (e.g., Am³⁺, Cm³⁺) and lanthanides from acidic aqueous solutions, particularly nitric acid.[2] The extraction proceeds through the formation of neutral complexes in the organic phase. The general stoichiometry for the extraction of trivalent metal ions (M³⁺) from nitric acid is believed to be:
M³⁺(aq) + 3NO₃⁻(aq) + 3CMPO(org) ⇌ M(NO₃)₃(CMPO)₃(org)[2]
The TRUEX process solvent typically consists of CMPO dissolved in a paraffinic hydrocarbon diluent, such as n-dodecane, along with a phase modifier like tri-n-butyl phosphate (TBP) to prevent the formation of a third phase at high metal loadings.
Stability and Degradation
The stability of CMPO under the harsh conditions of nuclear waste reprocessing (high acidity and radiation fields) is a critical factor.
-
Radiolytic Stability: CMPO is subject to degradation upon exposure to alpha and gamma radiation.[8] The primary degradation pathways involve the cleavage of the P-C and C-N bonds.[10] Interestingly, the presence of nitric acid has been shown to enhance the radiolytic stability of CMPO, attributed to the formation of a protective CMPO·HNO₃ complex.[8]
-
Hydrolytic Stability: CMPO exhibits good hydrolytic stability in acidic media, which is essential for its use in nitric acid-based separation processes.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and application of CMPO.
Synthesis of CMPO
A general synthetic route to CMPO involves the reaction of octyl(phenyl)phosphine oxide with an N,N-diisobutyl-2-chloroacetamide. The following is a representative laboratory-scale synthesis protocol.
Materials:
-
Octyl(phenyl)phosphine oxide
-
N,N-diisobutyl-2-chloroacetamide
-
Sodium iodide
-
Sodium hydride
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve octyl(phenyl)phosphine oxide in anhydrous THF.
-
Add a catalytic amount of sodium iodide followed by the portion-wise addition of sodium hydride at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Add a solution of N,N-diisobutyl-2-chloroacetamide in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Purification and Characterization
Purification:
The synthesized CMPO can be further purified by vacuum distillation or recrystallization from a suitable solvent system.
Characterization by HPLC:
High-performance liquid chromatography (HPLC) with UV detection is a reliable method for determining the purity of CMPO.[1][11]
HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of a low pH buffer (e.g., phosphate buffer) and an organic modifier (e.g., a mixture of 2-propanol and octanol).[1]
-
Flow Rate: Typically 1 mL/min
-
Detection: UV at a wavelength where the phenyl group of CMPO absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of CMPO in the mobile phase or a suitable organic solvent.
Solvent Extraction of Americium(III)
This protocol outlines a typical experiment for the extraction of Americium(III) from a nitric acid solution using a CMPO-TBP solvent.
Materials:
-
Organic Phase: 0.2 M CMPO + 1.4 M TBP in n-dodecane.
-
Aqueous Phase: A solution of Americium(III) tracer in nitric acid of desired concentration (e.g., 1-3 M HNO₃).
-
Scrub Solution: Nitric acid of the same concentration as the initial aqueous phase.
-
Strip Solution: A dilute acid solution (e.g., 0.04 M HNO₃) or a complexing agent solution (e.g., a buffered solution of DTPA).[2]
Procedure:
-
Pre-equilibration: Contact the organic phase with an equal volume of nitric acid of the same concentration as the aqueous feed solution for 30 minutes to saturate the organic phase with acid. Separate the phases.
-
Extraction: In a centrifuge tube, contact a known volume of the pre-equilibrated organic phase with an equal volume of the Americium(III)-containing aqueous phase.
-
Vortex the mixture for at least 2 minutes to ensure thorough mixing and allow for phase separation.
-
Centrifuge to ensure complete phase disengagement.
-
Take aliquots from both the aqueous and organic phases for radiometric analysis to determine the distribution ratio of Americium(III).
-
Scrubbing: Contact the loaded organic phase with an equal volume of the scrub solution to remove any co-extracted impurities. Vortex, centrifuge, and separate the phases.
-
Stripping (Back-Extraction): Contact the scrubbed organic phase with an equal volume of the strip solution to back-extract the Americium(III) into the aqueous phase. Vortex, centrifuge, and separate the phases.
-
Analyze the Americium(III) concentration in all aqueous and organic phases to determine the extraction, scrubbing, and stripping efficiencies.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the application of CMPO.
Caption: Workflow for the synthesis and purification of CMPO.
Caption: Simplified flowsheet of the TRUEX process for actinide and lanthanide separation.
Caption: Key degradation and stabilization pathways of CMPO under irradiation.
References
- 1. Characterization of CMPO and its radiolysis products by direct infusion ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Back-extraction of major actinides from organic phase through precipitation [comptes-rendus.academie-sciences.fr]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of CMPO using HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS Number 83242-95-9 (CMPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diisobutyl-2-(octylphenylphosphoryl)acetamide, commonly known as CMPO, is a key organophosphorus compound with the CAS number 83242-95-9. While its application does not lie within the realm of drug development, it is a critical reagent in the field of nuclear chemistry, specifically in the separation and recovery of actinides and lanthanides from acidic nuclear waste streams. This technical guide provides a comprehensive overview of the properties, synthesis, and primary applications of CMPO, with a focus on its role in the TRUEX (TRansUranium EXtraction) process.
Chemical and Physical Properties
CMPO is a white to off-white crystalline powder with a molecular formula of C₂₄H₄₂NO₂P and a molecular weight of 407.57 g/mol .[1][2] It exhibits solubility in various organic solvents, a crucial property for its application in liquid-liquid extraction processes.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₂NO₂P | [1][2] |
| Molecular Weight | 407.57 g/mol | [1][2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | ~180 °C (decomposes) | [3] |
| Boiling Point | ~549.0 °C at 760 mmHg | [3] |
| Density | ~1.0 g/cm³ | [3] |
Synthesis of CMPO
While detailed, step-by-step industrial synthesis protocols are proprietary, the synthesis of CMPO and similar carbamoylmethylphosphine oxides generally involves the reaction of a phosphine precursor with an appropriate chloroacetamide derivative. The following represents a plausible synthetic route based on general organic chemistry principles.
Experimental Protocol: Synthesis of CMPO
Materials:
-
Octylphenylphosphine
-
Chloroacetyl chloride
-
Diisobutylamine
-
Anhydrous non-polar organic solvent (e.g., toluene)
-
Base (e.g., triethylamine)
Procedure:
-
Synthesis of N,N-diisobutyl-2-chloroacetamide: In a reaction vessel, dissolve diisobutylamine in an anhydrous non-polar organic solvent. Cool the solution in an ice bath. Slowly add chloroacetyl chloride dropwise with constant stirring. After the addition is complete, add a base such as triethylamine to neutralize the HCl formed during the reaction. Stir the reaction mixture at room temperature for several hours. After the reaction is complete, wash the organic phase with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain N,N-diisobutyl-2-chloroacetamide.
-
Synthesis of CMPO: In a separate reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve octylphenylphosphine in an anhydrous non-polar organic solvent. Add the previously synthesized N,N-diisobutyl-2-chloroacetamide to the solution. Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Once the reaction is complete, cool the mixture to room temperature. The product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). The final product, CMPO, is obtained after removal of the solvent.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions.
Application in Actinide and Lanthanide Extraction: The TRUEX Process
The primary and most significant application of CMPO is as an extractant in the TRUEX (TRansUranium EXtraction) process. This solvent extraction process is designed to remove trivalent actinides (such as americium and curium) and lanthanides from acidic high-level nuclear waste.[4][5][6] The TRUEX process is a crucial step in reducing the long-term radiotoxicity of nuclear waste.
The typical TRUEX solvent consists of 0.2 M CMPO and 1.2-1.4 M tri-n-butyl phosphate (TBP) in a hydrocarbon diluent such as n-dodecane.[4][7] TBP acts as a phase modifier to prevent the formation of a third phase during the extraction process.
Mechanism of Extraction
CMPO is a neutral bifunctional extractant. The extraction of trivalent metal ions (M³⁺) from a nitric acid (HNO₃) solution is believed to proceed via the formation of a neutral complex, primarily [M(NO₃)₃(CMPO)₃], which is soluble in the organic phase.[8] The phosphoryl (P=O) and carbonyl (C=O) groups of the CMPO molecule act as bidentate ligands, coordinating to the metal ion.
Caption: Metal Ion Extraction by CMPO in the TRUEX Process.
Quantitative Data: Distribution Coefficients
The efficiency of an extractant is quantified by the distribution coefficient (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The distribution coefficients of americium(III) and europium(III) are highly dependent on the concentration of nitric acid in the aqueous phase.
| Nitric Acid Concentration (M) | D (Am³⁺) | D (Eu³⁺) |
| 0.1 | ~10 | ~8 |
| 0.5 | ~50 | ~40 |
| 1.0 | ~100 | ~80 |
| 2.0 | ~80 | ~60 |
| 4.0 | ~30 | ~25 |
Note: These are approximate values based on available literature and can vary with the specific experimental conditions. The data indicates that the extraction of both Am(III) and Eu(III) increases with nitric acid concentration up to about 1 M and then decreases at higher acidities.[9][10][11][12]
Experimental Protocol: Solvent Extraction of Am(III) and Eu(III)
Materials:
-
TRUEX solvent: 0.2 M CMPO and 1.2 M TBP in n-dodecane.
-
Aqueous feed solution: A known concentration of Am(III) and Eu(III) tracers in varying concentrations of nitric acid (e.g., 0.1 M to 4 M).
-
Scrub solution: Nitric acid of a specific concentration (e.g., 0.1 M).
-
Strip solution: Dilute nitric acid (e.g., 0.01 M) or a complexing agent solution.
-
Equal volumes of organic and aqueous phases.
-
Centrifuge tubes or separatory funnels.
-
Shaker or vortex mixer.
-
Gamma-ray spectrometer or other suitable analytical instrument for determining the concentration of Am and Eu.
Procedure:
-
Extraction: In a centrifuge tube, pipette equal volumes of the TRUEX solvent and the aqueous feed solution.
-
Mixing: Cap the tube and shake vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube to achieve a clean separation of the aqueous and organic phases.
-
Sampling: Carefully take an aliquot from both the aqueous and organic phases for analysis.
-
Analysis: Determine the concentration of Am(III) and Eu(III) in each aliquot using a suitable analytical technique.
-
Calculation of Distribution Coefficient: Calculate the distribution coefficient (D) for each metal ion at each nitric acid concentration using the formula: D = [M]org / [M]aq.
-
Scrubbing (Optional): The loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous scrub solution to remove any co-extracted impurities.
-
Stripping: The extracted metal ions can be "stripped" or back-extracted from the organic phase by contacting it with a strip solution. This allows for the recovery of the metal ions and the regeneration of the solvent.
Caption: Workflow for a Laboratory-Scale Solvent Extraction Experiment.
Coordination Chemistry
The effectiveness of CMPO as an extractant is rooted in its ability to form stable complexes with metal ions. X-ray crystallographic studies of related complexes, such as with uranyl nitrate, show that the CMPO ligands coordinate to the metal center through the oxygen atoms of the phosphoryl and carbonyl groups.[1] In the case of trivalent lanthanides and actinides, it is generally accepted that three CMPO molecules coordinate to the metal ion.
Caption: Schematic of a Metal Ion (M³⁺) Coordinated by Three CMPO Molecules.
Conclusion
CAS number 83242-95-9, or CMPO, is a highly effective and widely studied extractant for the separation of actinides and lanthanides from acidic nuclear waste. Its application in the TRUEX process demonstrates a sophisticated use of coordination chemistry for environmental remediation and nuclear fuel cycle management. The data and protocols presented in this guide provide a foundational understanding for researchers and scientists working in related fields. Further research into modifying the structure of CMPO and similar ligands continues to be an active area of investigation to improve selectivity and extraction efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. osti.gov [osti.gov]
- 5. THE TRUEX PROCESS - A PROCESS FOR THE EXTRACTION OF THE TKANSURANIC ELEMENTS EROM NITRIC AC In WASTES UTILIZING MODIFIED PUREX SOLVENT* | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide (CMPO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide, a significant compound in chemical research and extraction processes.
Physicochemical Properties
This compound, also known by its synonym Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), is a key reagent in various chemical applications.[1] Its fundamental properties are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 407.57 g/mol | [1][2] |
| Alternate Molecular Weight | 407.6 g/mol | [3] |
| Chemical Formula | C₂₄H₄₂NO₂P | [1][2][3] |
| CAS Number | 83242-95-9 | [1][3] |
| Appearance | White to off-white powder or light yellow crystal | [1] |
| Melting Point | 180 °C (decomposes) | [4] |
| Boiling Point | 549.0 °C at 760 mmHg | [2][4] |
| Purity | >98.0% (HPLC) |
Experimental Protocols
Synthesis of this compound (CMPO)
The synthesis of CMPO and related carbamoylmethylphosphine oxides can be achieved through several established chemical reactions.[5] The primary synthetic routes include the Arbusov, Michaelis-Becker, and Grignard reactions.[5] These methods allow for a variety of substitution patterns around the two key donor groups of the molecule.[5]
A general synthetic approach involves the reaction of 2-Chloro-N,N-diisobutylacetamide with ethyl phenylphosphinate to yield the final product, N,N-Diisobutyl-2-(octylphenylphosphinyl)acetamide.[5]
Purification Protocol
The presence of acidic impurities can significantly hinder the extraction performance of CMPO.[5] A highly effective method for purification involves the use of both acidic and basic ion exchange resins in conjunction.[5] This dual-resin approach ensures the removal of troublesome acidic byproducts.[5]
Diagrams and Workflows
General Synthesis and Purification Workflow for CMPO
The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of CMPO, highlighting the key stages involved in obtaining a high-purity final product.
Caption: General workflow for the synthesis and purification of CMPO.
Applications
This compound is a redox-active extractant primarily used for the extraction of metals from acidic solutions.[2] It is a crucial component in the TRUEX (transuranium extraction) process, which was developed to separate and concentrate transuranium elements from acidic nuclear wastes.[5] In this process, CMPO is combined with tributylphosphate (TBP) and a diluent.[5] The compound's high redox potential and fluorescence properties also make it suitable for use as a metal chelate, for instance, in the extraction of copper from hydroxide or carbonate solutions.[2] Its utility as a reagent in chemical research is also well-established.[1]
References
- 1. N,N-Diisobutyl-2-(octylphenylphosphoryl)acetamide, 98% 83242-95-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 2. N,N-Diisobutyl-2-(octylphenylphosphoryl)acetamide | 83242-95-9 | FD10002 [biosynth.com]
- 3. octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | C24H42NO2P | CID 158335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
The Core Mechanism of CMPO in Metal Extraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) in metal extraction. CMPO is a neutral organophosphorus extractant renowned for its efficacy in separating actinides and lanthanides from acidic nuclear waste streams, a cornerstone of the TRUEX (TRansUranic EXtraction) process. This document provides a comprehensive overview of its coordination chemistry, the stoichiometry of extracted complexes, and the influence of experimental parameters on its extraction efficiency.
Core Mechanism of Action
The extraction of metal ions by CMPO is a solvation (or neutral) extraction mechanism. In this process, the neutral CMPO molecule, dissolved in an organic diluent, coordinates with a neutral metal salt (typically a nitrate) from the aqueous phase to form a neutral complex that is soluble in the organic phase.
The key to CMPO's extractive power lies in its bifunctional nature. It possesses two coordinating oxygen atoms: one from the phosphoryl group (P=O) and one from the carbonyl group (C=O). These two groups can act in a bidentate fashion, forming a stable chelate ring with the metal ion. The general extraction equilibrium for a trivalent metal ion (M³⁺) from a nitric acid (HNO₃) medium can be represented as:
M³⁺(aq) + 3NO₃⁻(aq) + nCMPO(org) ⇌ M(NO₃)₃(CMPO)ₙ(org)
The stoichiometry of the extracted complex, denoted by 'n', is a critical factor influencing extraction efficiency. For trivalent actinides and lanthanides, the stoichiometry is typically found to be 3, meaning three CMPO molecules coordinate to one metal ion.[1]
Coordination Chemistry
The coordination of CMPO to metal ions has been a subject of extensive study. For lighter lanthanides with larger ionic radii, CMPO can coordinate in both cis- and trans- configurations with respect to the phosphoryl and carbonyl groups. However, for heavier lanthanides with smaller ionic radii, the coordination is predominantly of the trans- type. This difference in coordination geometry is believed to contribute to the selectivity of CMPO for certain metal ions. The coordination environment of the extracted metal ion is typically completed by nitrate ions, which act as counter-anions to form a neutral complex.
Data Presentation: Quantitative Extraction Data
The efficiency of metal ion extraction by CMPO is quantified by the distribution coefficient (D), which is the ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium. The following tables summarize key quantitative data from various studies.
| Metal Ion | [HNO₃] (M) | [CMPO] (M) | Diluent | Distribution Coefficient (D) | Reference |
| Am(III) | 1.0 | 0.2 | n-dodecane | ~10 | [2] |
| Eu(III) | 1.0 | 0.2 | n-dodecane | ~3 | [2] |
| Am(III) | 3.0 | 0.2 | n-dodecane | ~30 | [2] |
| Eu(III) | 3.0 | 0.2 | n-dodecane | ~10 | [2] |
| Am(III) | 0.01 | 0.2 | Ionic Liquid | ~100 | [1] |
| Am(III) | 1.0 | 0.2 | Ionic Liquid | ~10 | [1] |
Table 1: Distribution Coefficients of Am(III) and Eu(III) with CMPO.
| [CMPO] (M) in TBP/n-dodecane | [HNO₃] (M) | D(Am) | D(Eu) | D(Pu) | D(U) | D(Np) |
| 0.2 | 1.0 | 10 | 3.2 | >100 | >100 | ~20 |
| 0.2 | 3.0 | 32 | 10 | >100 | >100 | ~50 |
| 0.2 | 5.0 | 25 | 8 | >100 | >100 | ~40 |
Table 2: Distribution Coefficients of Various Actinides and Lanthanides in the TRUEX Process. (Data estimated from graphical representations in cited literature)[2]
Experimental Protocols
General Solvent Extraction Procedure
This protocol outlines a typical liquid-liquid extraction experiment to determine the distribution coefficient of a metal ion.
a. Reagent Preparation:
-
Aqueous Phase: Prepare a stock solution of the metal salt (e.g., Am(NO₃)₃, Eu(NO₃)₃) of known concentration in a nitric acid solution of the desired molarity (e.g., 1 M HNO₃). Radioactive tracers (e.g., ²⁴¹Am, ¹⁵²Eu) are often used for easy quantification.
-
Organic Phase: Prepare a solution of CMPO of the desired concentration (e.g., 0.2 M) in a suitable organic diluent (e.g., n-dodecane). To prevent the formation of a third phase at high metal loading, a phase modifier such as tri-n-butyl phosphate (TBP) is often added (e.g., 1.2 M TBP).
b. Extraction:
-
In a centrifuge tube, pipette equal volumes (e.g., 2 mL) of the prepared aqueous and organic phases.
-
Cap the tube securely and agitate vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes) using a mechanical shaker or vortex mixer.
-
Centrifuge the mixture to ensure complete phase separation.
c. Analysis:
-
Carefully separate the aqueous and organic phases using a pipette.
-
Take an aliquot from each phase for analysis.
-
Determine the concentration of the metal ion in each phase using an appropriate analytical technique. For radioactive tracers, gamma spectroscopy is commonly employed. For non-radioactive metals, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used.
-
Calculate the distribution coefficient (D) as the ratio of the concentration (or activity) of the metal in the organic phase to that in the aqueous phase.
Synthesis of a CMPO-Metal Complex (Illustrative)
a. Reaction Setup:
-
Dissolve a stoichiometric amount of CMPO in a suitable organic solvent (e.g., methanol).
-
In a separate vessel, dissolve the metal salt (e.g., Eu(NO₃)₃·6H₂O) in the same solvent.
b. Complexation:
-
Slowly add the metal salt solution to the CMPO solution with constant stirring.
-
Continue stirring the mixture at room temperature for several hours to allow for complete complex formation.
c. Isolation and Characterization:
-
Reduce the solvent volume under vacuum to induce precipitation of the complex.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
Dry the solid complex under vacuum.
-
Characterize the synthesized complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe shifts in the P=O and C=O stretching frequencies upon coordination, Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to determine the solid-state structure.
Mandatory Visualization
Caption: General mechanism of metal extraction by CMPO.
Caption: Coordination of CMPO and nitrate ions to a metal center.
Caption: A simplified workflow for the TRUEX process.
References
An In-depth Technical Guide on the Solubility of CMPO in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), a key extractant in chemical separation processes and a compound of interest in various research and development applications. Understanding its solubility in different organic solvents is critical for process design, optimization, and formulation development.
Quantitative Solubility Data
The solubility of CMPO has been determined in a range of organic solvents, with a particular focus on those relevant to the TRUEX (TRansUranic EXtraction) process. The following tables summarize the available quantitative data.
Table 1: Solubility of CMPO in n-Dodecane at Various Temperatures
| Temperature (°C) | Solubility (M) |
| 0 | 0.25 |
| 25 | 0.5 |
| 40 | 0.75 |
| 50 | >1.0 |
Table 2: Solubility of CMPO in Tributyl Phosphate (TBP) and n-Dodecane Mixtures at 25 °C
| TBP Concentration (vol %) | n-Dodecane Concentration (vol %) | CMPO Solubility (M) |
| 0 | 100 | 0.5 |
| 10 | 90 | 0.6 |
| 20 | 80 | 0.75 |
| 30 | 70 | >1.0 |
Table 3: Qualitative Solubility of CMPO in Various Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility |
| Aliphatic Hydrocarbons | n-Dodecane | Moderately Soluble |
| Kerosene | Sparingly Soluble | |
| Aromatic Hydrocarbons | Toluene | Soluble |
| Xylene | Soluble | |
| Chlorinated Solvents | Carbon Tetrachloride | Soluble |
| Chloroform | Soluble | |
| Ethers | Diethyl Ether | Sparingly Soluble |
| Alcohols | Methanol | Sparingly Soluble |
| Ethanol | Sparingly Soluble | |
| Ketones | Cyclohexanone | Soluble |
Experimental Protocols for Solubility Determination
The determination of CMPO solubility is crucial for its application. The following are detailed methodologies for key experiments to ascertain the solubility of CMPO in organic solvents.
Isothermal Equilibrium Method
This method is a standard procedure for determining the equilibrium solubility of a solid compound in a solvent at a constant temperature.
Methodology:
-
Preparation of Saturated Solution: An excess amount of CMPO is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Visual confirmation of excess solid CMPO at the bottom of the vessel is necessary.
-
Sample Collection and Separation: After equilibration, agitation is stopped, and the excess solid is allowed to settle. A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to prevent precipitation or dissolution during sampling. The sample is immediately filtered through a fine-porosity filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
Concentration Analysis: The concentration of CMPO in the filtered saturated solution is determined using an appropriate analytical technique.
Analytical Techniques for Concentration Determination
Two common methods for determining the concentration of CMPO in the saturated solvent are the Gravimetric Method and UV-Vis Spectrophotometry.
Principle: This method involves the evaporation of the solvent to determine the mass of the dissolved solute.[1][2]
Procedure:
-
A precisely measured volume or mass of the filtered saturated solution is transferred to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).
-
The solvent is carefully evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation of the CMPO.
-
The container with the dried CMPO residue is cooled to room temperature in a desiccator and then weighed accurately.
-
The mass of the dissolved CMPO is calculated by subtracting the initial weight of the empty container.
-
The solubility is then expressed in the desired units (e.g., g/L or mol/L).
Principle: This method relies on the absorption of ultraviolet or visible light by the solute, which is proportional to its concentration (Beer-Lambert Law).[3][4][5][6][7]
Procedure:
-
Calibration Curve: A series of standard solutions of CMPO with known concentrations in the solvent of interest are prepared.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for CMPO using a UV-Vis spectrophotometer.
-
A calibration curve is constructed by plotting absorbance versus concentration.
-
Sample Analysis: The filtered saturated solution is appropriately diluted with the pure solvent to bring its absorbance within the linear range of the calibration curve.
-
The absorbance of the diluted sample is measured at the same λmax.
-
The concentration of CMPO in the diluted sample is determined from the calibration curve, and the original solubility is calculated by taking the dilution factor into account.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of CMPO.
References
Thermal Stability of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide, commonly known as CMPO, is a key organophosphorus extractant utilized in advanced nuclear fuel reprocessing, particularly within the TRUEX (Transuranic Extraction) process. Its primary function is the separation of actinide and lanthanide elements from acidic radioactive waste streams. The operational environment of such processes necessitates a thorough understanding of the thermal stability of all chemical components to ensure safe and predictable performance. This technical guide provides a comprehensive overview of the thermal stability of CMPO, consolidating available quantitative data, outlining relevant experimental protocols, and postulating potential thermal degradation pathways.
Quantitative Thermal Stability Data
The thermal stability of this compound has been characterized by several key parameters, which are summarized in the table below. These values provide critical safety information for the handling and use of CMPO, especially at elevated temperatures.
| Parameter | Value | Conditions |
| Flash Point | 179 °C | Not specified |
| Ignition Point | 280 °C | Not specified |
| Onset of Exothermic Decomposition (Neat) | ~360 °C (633 K) | Adiabatic calorimetry |
| Onset of Exothermic Decomposition (with Nitric Acid) | 103-113 °C (376–386 K) | Dependent on nitric acid concentration |
| Degradation Steps (Exothermic) | ~260 °C and ~294 °C | Thermogravimetric and Differential Thermal Analysis (TG-DTA) |
| Completion of Degradation | ~300 °C | Thermogravimetric and Differential Thermal Analysis (TG-DTA) |
Experimental Protocols
The characterization of the thermal stability of CMPO involves several analytical techniques. Below are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of decomposition of CMPO and to quantify the mass loss as a function of temperature.
Apparatus: A thermogravimetric analyzer coupled with a high-precision balance and a programmable furnace.
Procedure:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA furnace is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate. A typical heating rate for such analysis is 10 °C/min.
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time. The resulting data is plotted as a thermogram (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in CMPO as a function of temperature, identifying endothermic and exothermic events such as melting and decomposition.
Apparatus: A differential scanning calorimeter with a furnace and high-sensitivity sensors to detect heat flow differences between the sample and a reference.
Procedure:
-
Sample Preparation: A small amount of CMPO (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) over a desired temperature range.
-
Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature. Exothermic and endothermic events are observed as peaks on the resulting DSC curve.
Thermal Degradation Pathways
The precise thermal degradation mechanism of this compound is not extensively detailed in the public domain. However, based on the known chemistry of organophosphorus compounds and studies on the analogous radiolytic degradation of CMPO, a plausible decomposition pathway can be proposed. The primary degradation is likely initiated by the cleavage of the weaker bonds within the molecule at elevated temperatures.
Studies on the radiolysis of CMPO have shown that cleavage of the amide, methylene-phosphoryl, and methylene-carbonyl bonds are significant degradation pathways. It is reasonable to hypothesize that thermal degradation would proceed through similar bond scission events.
Caption: Plausible thermal degradation pathways of CMPO.
The diagram above illustrates the potential initial steps in the thermal decomposition of CMPO. High temperatures can induce the cleavage of the amide bond, the methylene-phosphoryl bond, or the methylene-carbonyl bond, leading to the formation of various smaller, more volatile fragments. The exact nature and distribution of these products would depend on the specific temperature, atmosphere, and presence of other reactive species. Further investigation using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) or TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) would be necessary to definitively identify the decomposition products and elucidate the precise degradation pathways.
Experimental Workflow for Thermal Analysis
A systematic approach is crucial for a comprehensive evaluation of the thermal stability of a compound like CMPO. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: Workflow for comprehensive thermal analysis of CMPO.
Conclusion
The thermal stability of this compound is a critical consideration for its application in demanding environments such as nuclear fuel reprocessing. The available data indicates that while CMPO is relatively stable as a neat compound, its thermal stability is significantly reduced in the presence of nitric acid. The provided experimental protocols offer a framework for conducting thorough thermal analyses. While the precise thermal degradation pathways require further experimental elucidation, the proposed mechanisms based on analogous radiolytic studies provide a valuable starting point for understanding its decomposition behavior. For professionals in drug development and other fields where analogous molecular structures may be encountered, this guide highlights the importance of comprehensive thermal stability testing and the analytical methods employed for such characterization.
An In-depth Technical Guide to the Spectral Data of CMPO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for n-octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), a key reagent in chemical separations and a molecule of interest in various research applications. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for its identification, characterization, and quality control.
Introduction to CMPO
CMPO is a neutral organophosphorus extractant known for its efficiency in extracting actinides and lanthanides from acidic nuclear waste streams. Its structural features, comprising a phosphine oxide, a phenyl group, an octyl chain, and a carbamoylmethyl group with diisobutyl substituents, give rise to a unique spectral profile that is crucial for its analysis and for understanding its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of CMPO, providing detailed information about its carbon, phosphorus, and hydrogen framework.
Table 1: 31P NMR Spectral Data of CMPO
| Nucleus | Chemical Shift (δ) in ppm | Solvent |
| 31P | 37.61 | CDCl₃ |
Table 2: 13C NMR Spectral Data of CMPO
| Carbon Atom | Chemical Shift (δ) in ppm | Solvent |
| C=O | 167.3 | CDCl₃ |
| P-CH₂-C=O | 37.3 (d, JPC = 56.5 Hz) | CDCl₃ |
| Phenyl C (ipso) | 130.5 (d, JPC = 98.0 Hz) | CDCl₃ |
| Phenyl C (ortho) | 131.5 (d, JPC = 9.5 Hz) | CDCl₃ |
| Phenyl C (meta) | 128.8 (d, JPC = 11.5 Hz) | CDCl₃ |
| Phenyl C (para) | 132.0 | CDCl₃ |
Note: Complete assignment of all aliphatic carbons is not available in the cited literature. The provided data highlights the key structural moieties.
A general protocol for obtaining NMR spectra of CMPO is as follows:
-
Sample Preparation: Dissolve approximately 10-50 mg of CMPO in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). For 31P NMR, a concentration of >0.1 mM is recommended for adequate signal-to-noise. The use of an internal standard like tetramethylsilane (TMS) for 1H and 13C NMR allows for accurate chemical shift referencing. For 31P NMR, 85% H₃PO₄ is commonly used as an external reference.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
For 13C and 31P NMR, proton decoupling is typically employed to simplify the spectra and improve sensitivity.
-
Set appropriate acquisition parameters, including pulse width, relaxation delay (e.g., 1-5 seconds), and number of scans. For quantitative analysis, a longer relaxation delay and inverse-gated decoupling might be necessary.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) for each nucleus (1H, 13C, 31P).
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum. Phase and baseline correct the spectrum for accurate analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in CMPO based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for CMPO
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~2960-2850 | C-H (alkyl) | Stretching | Strong |
| ~1645 | C=O (amide) | Stretching | Strong |
| ~1465 | P-C (phenyl) | Stretching | Medium |
| ~1260 | P=O | Stretching | Strong |
| ~700-750 | C-H (aromatic) | Out-of-plane bending | Medium-Strong |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
A typical procedure for acquiring an FTIR spectrum of solid CMPO is the KBr pellet method:
-
Sample Preparation:
-
Grind a small amount of CMPO (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the IR region.
-
Place the mixture into a pellet-forming die.
-
Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition: Record the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of CMPO, which aids in its identification and structural confirmation.
Table 4: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum of CMPO
| m/z | Ion | Description |
| 407.3 | [M]⁺ | Molecular Ion |
| 350.2 | [M - C₄H₉]⁺ | Loss of a butyl group |
| 294.2 | [M - C₈H₁₇]⁺ | Loss of the octyl group |
| 224.1 | [C₈H₁₇(C₆H₅)PO]⁺ | Fragment containing the phosphine oxide and octyl/phenyl groups |
| 141.1 | [C₆H₅(CH₂)PO]⁺ | Fragment containing the phenyl and phosphine oxide moiety |
Note: The fragmentation pattern can be complex and may vary depending on the ionization technique and energy.
A general protocol for obtaining a mass spectrum of CMPO using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:
-
Sample Preparation: Prepare a dilute solution of CMPO in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation:
-
Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a low-polarity phase like 5% diphenyl/95% dimethyl polysiloxane).
-
Use a temperature program to separate CMPO from any impurities. For example, an initial oven temperature of 60°C held for a few minutes, followed by a ramp to 300°C.
-
-
Ionization: The separated compound enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of CMPO.
Mandatory Visualizations
Caption: General workflow for the spectroscopic analysis and structure elucidation of CMPO.
Methodological & Application
Application Notes and Protocols for Trivalent Actinide Separation Using CMPO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of trivalent actinides from various matrices using n-octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO). The information compiled is intended to guide researchers and scientists in the fields of nuclear chemistry, radiopharmaceutical development, and related disciplines.
Introduction
The separation of trivalent actinides, such as americium (Am) and curium (Cm), from lanthanides and other fission products is a critical step in the management of high-level radioactive waste and in the production of high-purity alpha-emitting radionuclides for medical applications. CMPO is a powerful neutral bifunctional extractant that has been extensively studied and applied for this purpose, primarily within the TRUEX (TRansUranic EXtraction) process.[1][2] CMPO, often used in conjunction with a phase modifier like tri-n-butyl phosphate (TBP) and a diluent such as n-dodecane, demonstrates high efficiency in extracting trivalent actinides from acidic aqueous solutions.[1][3]
Principle of Separation
The separation process is based on the selective complexation and extraction of metal ions from an aqueous phase (typically nitric acid) into an organic phase containing CMPO.[1] Trivalent actinides and lanthanides are co-extracted by CMPO.[1][4] Subsequent selective stripping, or back-extraction, allows for the separation of actinides from lanthanides. This is often achieved by using aqueous solutions containing complexing agents that show a preference for actinides, such as diethylenetriaminepentaacetic acid (DTPA).[2]
Experimental Protocols
Protocol 1: TRUEX-based Solvent Extraction of Trivalent Actinides
This protocol describes a typical solvent extraction procedure for the separation of trivalent actinides from a simulated high-level liquid waste (HLLW) solution.
Materials:
-
Organic Solvent: 0.2 M CMPO and 1.2 M TBP in n-dodecane.[3]
-
Aqueous Feed: Simulated HLLW in 3.0 M nitric acid containing trivalent actinides (e.g., Am-241) and lanthanides (e.g., Eu-154).
-
Scrub Solution: 0.15 M citric acid solution (pH adjusted to ~3).[1]
-
Stripping Solution: 0.05 M DTPA in a sodium nitrate solution (2-4 M, pH 2) or 0.1 M citric acid - 0.1 M nitric acid.[2][3]
-
Centrifuge tubes or mixer-settler apparatus.
-
Pipettes and other standard laboratory glassware.
-
pH meter.
-
Gamma spectrometer or other appropriate radiation detection equipment.
Procedure:
-
Extraction:
-
In a centrifuge tube, combine equal volumes of the organic solvent and the aqueous feed solution.
-
Agitate vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and mass transfer.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully separate the organic and aqueous phases. The organic phase now contains the extracted trivalent actinides and lanthanides.
-
-
Scrubbing:
-
Contact the loaded organic phase with an equal volume of the scrub solution.
-
Mix and separate the phases as described in the extraction step. This step helps to remove any co-extracted impurities.
-
-
Stripping:
-
Contact the scrubbed organic phase with an equal volume of the stripping solution.
-
Mix and separate the phases. The trivalent actinides will be selectively stripped back into the aqueous phase, while the lanthanides remain in the organic phase.[2]
-
For quantitative recovery, multiple stripping stages may be necessary.[3]
-
-
Analysis:
-
Analyze the radionuclide content of the initial aqueous feed, the scrub solution, the final organic phase, and the stripping solution using an appropriate detection method to determine the distribution ratios and separation factors.
-
Protocol 2: Extraction Chromatography using CMPO-Impregnated Resin
This protocol outlines the use of a solid-phase extraction method for the separation of trivalent actinides.
Materials:
-
Extraction Column: A chromatography column packed with CMPO-impregnated resin (e.g., TRU Resin).[5][6]
-
Feed Solution: Simulated HLLW in 3.0 M nitric acid.[7]
-
Eluents:
-
3.0 M Nitric Acid
-
Water
-
0.5 M Oxalic Acid (H₂C₂O₄)[7]
-
-
Fraction collector.
-
Radiation detection equipment.
Procedure:
-
Column Conditioning:
-
Pre-condition the column by passing several column volumes of 3.0 M nitric acid through it.
-
-
Loading:
-
Load the feed solution onto the column at a controlled flow rate. Trivalent actinides, lanthanides, and some other fission products will be adsorbed by the resin.
-
-
Elution:
-
Group 1 (Non-adsorbed): Elute with 3.0 M nitric acid to remove non-adsorbed ions like Cs(I) and Sr(II).[7]
-
Group 2 (MA-RE-Pd-Zr group): Elute with water to recover a group containing minor actinides (MA), rare earth elements (RE), palladium (Pd), and a portion of zirconium (Zr).[7]
-
Group 3 (FPs group): Elute with 0.5 M oxalic acid to remove remaining fission products like the bulk of Zr(IV) and Mo(VI).[7]
-
-
Further Separation (if required):
-
The collected "MA-RE-Pd-Zr group" fraction can be further processed to separate the minor actinides from the lanthanides using techniques like selective stripping with a complexing agent as described in Protocol 1.
-
Data Presentation
The following tables summarize quantitative data from various studies on CMPO-based trivalent actinide separation.
Table 1: Distribution Ratios (D) of Selected Ions in a CMPO-based Solvent Extraction System
| Ion | Organic Phase | Aqueous Phase | Distribution Ratio (D) | Reference |
| Am(III) | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | 0.1 M citrate, 0.1 M HEDTA | ~100 (at pH ~2.5) | [1] |
| Eu(III) | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | 0.1 M citrate, 0.1 M HEDTA | ~1000 (at pH ~2.5) | [1] |
| Ce(III) | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | 0.1 M citrate, 0.1 M HEDTA | ~300 (at pH ~2.5) | [1] |
| Zr(IV) | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | 1 M HNO₃ | ~1000 | [1] |
Table 2: Separation Factors (SF) in CMPO-based Systems
| Separation | System | Conditions | Separation Factor (SF) | Reference |
| Ce/Am | 0.2M CMPO-1.0M TBP in n-dodecane / 0.05M DTPA | pH 2 | > 13 | [2] |
| Cm/Eu | 0.2M CMPO-1.0M TBP in n-dodecane / 0.05M DTPA | pH 2 | > 27 | [2] |
Table 3: Recovery of Trivalent Actinides
| Actinide | Process | Recovery Percentage | Reference |
| Am(III) | TRUEX with citric acid-nitric acid stripping | > 99% | [3] |
| Am(III) | Stripping from loaded ZrP-DGA with 0.5 M nitric acid | Quantitative | [3] |
Visualizations
The following diagrams illustrate the experimental workflows for trivalent actinide separation using CMPO.
Caption: Solvent extraction workflow for trivalent actinide separation.
Caption: Extraction chromatography workflow for group separation.
Caption: Logical relationship of CMPO-based actinide/lanthanide separation.
References
Application Notes and Protocols for Solvent Extraction using N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide (CMPO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide, commonly known as CMPO, in solvent extraction processes. The primary focus is on the separation of actinides and lanthanides from acidic media, a critical step in nuclear fuel reprocessing and radiopharmaceutical development.
Introduction to CMPO and its Role in Solvent Extraction
This compound (CMPO) is a neutral, bifunctional organophosphorus extractant renowned for its high efficiency in extracting trivalent, tetravalent, and hexavalent actinides from highly acidic solutions.[1] Its molecular structure allows for effective chelation of metal ions, making it a key component in the TRUEX (Transuranic Extraction) process. The TRUEX process is designed for the separation and recovery of transuranic elements from nuclear waste streams.[2][3]
CMPO is typically used in conjunction with a phase modifier, most commonly tri-n-butyl phosphate (TBP), and diluted in a suitable organic solvent such as n-dodecane. TBP is added to prevent the formation of a third phase at high metal loadings.[2] The standard TRUEX process solvent consists of 0.2 M CMPO and 1.2-1.4 M TBP in n-dodecane.[3]
Key Applications
-
Nuclear Fuel Reprocessing: The primary application of CMPO is in the TRUEX process for the separation of minor actinides (Am, Cm) from high-level liquid waste (HLLW) generated during the reprocessing of spent nuclear fuel.[3]
-
Radiopharmaceutical Development: CMPO-based extraction can be employed for the purification of radioisotopes used in medical applications.
-
Analytical Chemistry: Used in analytical procedures for the preconcentration and separation of actinides and lanthanides prior to measurement.
Data Presentation: Extraction Efficiency
The extraction efficiency of a solvent extraction system is quantified by the distribution ratio (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The following tables summarize the distribution ratios for key elements under typical TRUEX process conditions.
Table 1: Distribution Ratios (D) of Selected Actinides and Lanthanides as a Function of Nitric Acid Concentration
| Nitric Acid (M) | D (Am(III)) | D (Pu(IV)) | D (Eu(III)) |
| 0.1 | 0.5 - 0.6 | >100 | ~1 |
| 1.0 | ~10 | >500 | ~10 |
| 3.0 | 10 - 35 | >1000 | ~30 |
| 5.0 | ~5 | >500 | ~15 |
Note: These are approximate values based on available literature and can vary with specific experimental conditions.
Experimental Protocols
Protocol 1: Standard TRUEX Process for Actinide and Lanthanide Extraction
This protocol outlines the general procedure for the extraction of actinides and lanthanides from a simulated acidic waste solution using the standard TRUEX solvent.
Materials:
-
Organic Phase (TRUEX Solvent): 0.2 M this compound (CMPO) and 1.2 M tri-n-butyl phosphate (TBP) in n-dodecane.
-
Aqueous Phase (Simulated Feed): A solution of the target metal nitrates (e.g., Am(NO₃)₃, Pu(NO₃)₄, Eu(NO₃)₃) in nitric acid at the desired concentration (e.g., 3 M HNO₃).
-
Scrub Solution: Nitric acid solution of a specific concentration (e.g., 0.1 M HNO₃).
-
Stripping Solution for Am/Lanthanides: Dilute nitric acid (e.g., 0.04 M HNO₃).
-
Stripping Solution for Pu: A mixture of hydrofluoric acid and nitric acid (e.g., 0.04 M HF in 0.04 M HNO₃).
-
Separatory funnels or mixer-settlers.
-
Analytical instrumentation for determining metal ion concentrations (e.g., ICP-MS, alpha spectrometry, gamma spectrometry).
Procedure:
-
Solvent Preparation: Prepare the TRUEX solvent by dissolving the required amounts of CMPO and TBP in n-dodecane.
-
Extraction:
-
In a separatory funnel, combine equal volumes of the TRUEX solvent and the simulated feed solution.
-
Shake vigorously for a set period (e.g., 5-15 minutes) to ensure thorough mixing and attainment of equilibrium.
-
Allow the phases to separate completely.
-
Separate the aqueous phase (raffinate) from the loaded organic phase.
-
-
Scrubbing:
-
Contact the loaded organic phase with a fresh volume of the scrub solution.
-
Shake for a few minutes and allow the phases to separate. This step removes co-extracted impurities.
-
Separate the scrubbed organic phase.
-
-
Stripping of Americium and Lanthanides:
-
Contact the scrubbed organic phase with the Am/lanthanide stripping solution.
-
Shake to back-extract the trivalent metals into the aqueous phase.
-
Separate the aqueous strip solution containing Am and lanthanides.
-
-
Stripping of Plutonium:
-
Contact the remaining organic phase with the plutonium stripping solution.
-
Shake to back-extract plutonium into the aqueous phase.
-
Separate the aqueous strip solution containing plutonium.
-
-
Analysis:
-
Analyze the initial feed, raffinate, and strip solutions to determine the concentration of the metal ions and calculate the distribution ratios and separation factors.
-
Protocol 2: Synergistic Extraction with a β-Diketone (HTTA)
This protocol describes a synergistic solvent extraction system using CMPO in combination with 2-thenoyltrifluoroacetone (HTTA) for enhanced separation of trivalent actinides.
Materials:
-
Organic Phase: A solution of 0.05 M CMPO and 0.05 M 2-thenoyltrifluoroacetone (HTTA) in 1,2-dichloroethane.
-
Aqueous Phase: A solution of Am(III) and Cm(III) nitrates in a nitric acid solution adjusted to a specific pH (e.g., pH 2.5).
-
pH meter and buffers for calibration.
-
Other materials as listed in Protocol 1.
Procedure:
-
Solvent Preparation: Prepare the synergistic organic solvent by dissolving the specified amounts of CMPO and HTTA in 1,2-dichloroethane.
-
Aqueous Phase Preparation: Prepare the aqueous feed solution and carefully adjust the pH to the desired value using dilute nitric acid or a suitable buffer.
-
Extraction:
-
Follow the extraction procedure outlined in Protocol 1 (step 2), using the synergistic solvent and the pH-adjusted aqueous feed.
-
-
Analysis:
-
Analyze the aqueous and organic phases to determine the concentrations of Am(III) and Cm(III).
-
Calculate the distribution ratios (D) for each metal and the separation factor (SF Am/Cm = D_Am / D_Cm). A separation factor of approximately 1.9 can be expected for the Am/Cm pair under these conditions.[1]
-
Visualizations
Caption: Workflow of the TRUEX solvent extraction process.
Caption: Synergistic extraction of trivalent actinides.
References
Application Notes and Protocol for Americium Extraction Using CMPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extraction of americium from high-level liquid waste (HLLW) is a critical step in advanced nuclear fuel reprocessing and waste management strategies. Americium, a major contributor to the long-term radiotoxicity of spent nuclear fuel, can be separated and transmuted into shorter-lived or stable isotopes. The TRansUranium EXtraction (TRUEX) process, which employs octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), is a well-established solvent extraction method for the separation of trivalent actinides, including americium, from acidic media.
This document provides a detailed protocol for the extraction of americium(III) using a CMPO-based solvent system. The procedure outlines the preparation of the organic and aqueous phases, the extraction and stripping processes, and methods for analysis.
Data Presentation
The efficiency of americium extraction is highly dependent on various experimental parameters. The following tables summarize key quantitative data derived from multiple studies on the TRUEX process.
Table 1: Composition of the TRUEX Process Solvent
| Component | Concentration | Purpose |
| CMPO | 0.2 M | Primary extractant for actinides |
| TBP (Tri-n-butyl phosphate) | 1.0 - 1.4 M | Modifier to prevent third-phase formation |
| Diluent (e.g., n-dodecane) | Balance | Organic phase carrier |
Table 2: Influence of Nitric Acid Concentration on Americium Distribution Ratio (DAm)
| Nitric Acid Concentration (M) | Approximate DAm | Reference |
| 0.1 | Low | [1] |
| 1.0 | Increases | [1] |
| > 1.0 | Declines | [1] |
Note: The distribution ratio (D) is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase.
Table 3: Stripping Agents for Americium Recovery
| Stripping Agent | Concentration | Conditions | Efficacy | Reference |
| Citric Acid - Nitric Acid | 0.1 M CA - 0.1 M HNO₃ | - | > 99% recovery | [2] |
| DTPA - Citric Acid | 0.05 M DTPA - 0.5 M Citric Acid | pH 3 | Quantitative | [2] |
| HEDTA - Citric Acid | 0.15 M HEDTA - 0.15 M Citrate | pH dependent | Selective stripping from lanthanides | [1] |
Experimental Protocol
This protocol describes a laboratory-scale procedure for the extraction of americium from a simulated acidic waste solution using a CMPO-TBP solvent.
Materials and Reagents
-
Organic Solvent (TRUEX Solvent):
-
0.2 M octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO)
-
1.2 M tri-n-butylphosphate (TBP)
-
n-dodecane
-
-
Aqueous Feed Solution:
-
Americium(III) tracer (e.g., ²⁴¹Am) in nitric acid (HNO₃) of desired concentration (e.g., 1-3 M).
-
Simulated high-level waste components (optional, for more realistic studies).
-
-
Scrub Solution:
-
Nitric acid (concentration matching the feed or slightly lower).
-
-
Stripping Solution:
-
0.1 M Citric Acid and 0.1 M Nitric Acid solution.
-
-
Analytical Equipment:
-
Gamma spectrometer or alpha spectrometer for Americium quantification.
-
ICP-MS or ICP-AES for elemental analysis of other metals.
-
pH meter.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
Pipettes and volumetric flasks.
-
Experimental Workflow
Caption: Workflow for Americium Extraction using CMPO.
Step-by-Step Procedure
-
Preparation of Organic Solvent:
-
Prepare a 0.2 M CMPO and 1.2 M TBP solution in n-dodecane. Ensure complete dissolution of the CMPO.
-
-
Preparation of Aqueous Feed:
-
Prepare a simulated feed solution containing a known concentration of Americium(III) in nitric acid (e.g., 1 M HNO₃).
-
-
Extraction:
-
In a centrifuge tube, mix equal volumes of the organic solvent and the aqueous feed solution (e.g., 5 mL of each).
-
Agitate the mixture vigorously for a predetermined time (e.g., 15-30 minutes) using a mechanical shaker to ensure thorough mixing and mass transfer.
-
-
Phase Separation:
-
Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.
-
-
Sampling for Analysis (Extraction):
-
Carefully take an aliquot from both the aqueous phase (raffinate) and the organic phase.
-
Analyze the aliquots to determine the concentration of americium in each phase. This will be used to calculate the distribution ratio (DAm).
-
-
Scrubbing (Optional):
-
To remove any co-extracted impurities, the loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous solution of nitric acid.
-
Mix the loaded organic phase with an equal volume of the scrub solution, agitate, and separate the phases as described in steps 3 and 4.
-
-
Stripping (Back-Extraction):
-
Take the loaded organic phase (either from the initial extraction or after scrubbing) and contact it with an equal volume of the stripping solution (e.g., 0.1 M Citric Acid - 0.1 M Nitric Acid).
-
Agitate the mixture for 15-30 minutes.
-
-
Phase Separation (Stripping):
-
Centrifuge the mixture to separate the phases. The americium will now be in the aqueous phase.
-
-
Sampling for Analysis (Stripping):
-
Take aliquots from the stripped organic phase and the aqueous product.
-
Analyze the aliquots to determine the stripping efficiency.
-
Concluding Remarks
This protocol provides a general framework for the extraction of americium using a CMPO-based solvent system. Researchers should note that the optimal conditions, including acid concentration, contact time, and stripping agent composition, may vary depending on the specific composition of the feed solution and the desired purity of the final americium product. It is recommended to perform initial experiments to optimize these parameters for a specific application. The co-extraction of lanthanides with americium is a significant challenge, and selective stripping techniques may be necessary for their separation.[1]
References
Application Notes and Protocols for CMPO in the TRUEX Process
For Researchers, Scientists, and Nuclear Waste Management Professionals
These application notes provide a detailed overview of the use of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) in the TRansUranium EXtraction (TRUEX) process for the separation of actinides from nuclear waste streams. The included protocols are designed to offer a foundational methodology for laboratory-scale experiments.
Introduction to the TRUEX Process and the Role of CMPO
The TRUEX process is a highly effective liquid-liquid extraction method developed to remove transuranic elements (such as americium, plutonium, neptunium, and curium) from acidic radioactive waste solutions.[1] The key component of the TRUEX solvent is CMPO, a bifunctional extractant belonging to the carbamoylphosphoryl class.[1] CMPO is particularly valuable for its ability to extract trivalent actinides from highly acidic media, a task for which traditional solvents like tributyl phosphate (TBP) are not efficient.[2]
In the TRUEX process, CMPO is typically dissolved in a normal paraffinic hydrocarbon (NPH) diluent, such as n-dodecane, along with a phase modifier like TBP.[3][4] The TBP is added to prevent the formation of a third phase at high solvent loading.[3] The TRUEX solvent can efficiently extract actinides in various oxidation states (III, IV, and VI), eliminating the need for oxidation state adjustments.[2]
Key Advantages of the CMPO-based TRUEX Process:
-
High Efficiency: Capable of reducing transuranic concentrations in waste streams by several orders of magnitude.[4]
-
Flexibility: Applicable to a wide range of nitric acid, salt, and fission product concentrations.[2][4]
-
Compatibility: Can be integrated with existing nuclear fuel reprocessing technologies, such as the PUREX process.[2][4]
Chemical Structure and Properties of CMPO
CMPO, or Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide, is an organophosphorus compound with the chemical formula C24H42NO2P.[5] Its bifunctional nature, containing both a phosphoryl and a carbonyl group, is crucial for its strong chelating ability with actinide ions.
-
CAS Number: 83242-95-9[5]
-
Molecular Weight: 407.57 g/mol [5]
-
Appearance: A viscous liquid or solid, depending on purity and temperature.
-
Solubility: Soluble in various organic diluents, but requires a phase modifier like TBP in aliphatic hydrocarbons to prevent third-phase formation at high metal loading.[3]
Data Presentation: Extraction Efficiency
The efficiency of the TRUEX process is often quantified by distribution ratios (D) and separation factors (SF). The distribution ratio is the concentration of a metal ion in the organic phase divided by its concentration in the aqueous phase. The separation factor between two metal ions is the ratio of their distribution ratios.
Table 1: Typical Distribution Ratios (D) for Selected Elements in the TRUEX Process
| Element | Oxidation State | Typical D Value | Conditions |
| Americium (Am) | +3 | >10 | 0.2 M CMPO, 1.4 M TBP in n-dodecane, 1 M HNO3 |
| Plutonium (Pu) | +4 | ~8.4 | 0.2 M CMPO, 1.4 M TBP in n-dodecane, 0.5 M HNO3[6] |
| Uranium (U) | +6 | High | 0.2 M CMPO, 1.4 M TBP in n-dodecane, 1 M HNO3 |
| Europium (Eu) | +3 | ~10 | 0.2 M CMPO, 1.4 M TBP in n-dodecane, 1 M HNO3 |
| Zirconium (Zr) | +4 | ~0.2 | 0.2 M CMPO, 1.4 M TBP in n-dodecane, 0.5 M HNO3[6] |
Note: D values are highly dependent on experimental conditions, including acid concentration, solvent composition, and temperature. The values presented are indicative.
Experimental Protocols
The following protocols outline the fundamental steps for performing a laboratory-scale TRUEX process experiment.
Protocol 1: Preparation of the TRUEX Solvent
Objective: To prepare a standard TRUEX solvent containing CMPO and TBP in an n-dodecane diluent.
Materials:
-
Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO)
-
Tributyl phosphate (TBP)
-
n-dodecane (or other suitable normal paraffinic hydrocarbon)
-
Glassware: Volumetric flasks, graduated cylinders, beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh the required amount of CMPO to achieve the desired molarity (e.g., 0.2 M).
-
Transfer the weighed CMPO to a volumetric flask.
-
Add the required volume of TBP to the flask to achieve the desired molarity (e.g., 1.2 M - 1.4 M).[7]
-
Add a portion of the n-dodecane to the flask and dissolve the CMPO and TBP with the aid of a magnetic stirrer.
-
Once dissolved, bring the solution to the final volume with n-dodecane.
-
Mix thoroughly to ensure a homogeneous solution.
-
Store the prepared solvent in a well-sealed container, protected from light.
Protocol 2: Actinide Extraction from a Simulated Waste Solution
Objective: To extract actinides from an acidic aqueous solution into the TRUEX solvent.
Materials:
-
Prepared TRUEX solvent (from Protocol 1)
-
Simulated aqueous waste solution containing known concentrations of actinides (e.g., Am-241 tracer) and other relevant metals in nitric acid (e.g., 1-3 M HNO3).
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Pipettes
-
Analytical instrumentation for determining metal concentrations (e.g., gamma spectrometer, ICP-MS)
Procedure:
-
Pipette equal volumes of the TRUEX solvent and the simulated aqueous waste solution into a separatory funnel or centrifuge tube. A 1:1 phase ratio (O/A = 1) is common for initial studies.[7]
-
Shake the mixture vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough mixing and mass transfer.
-
Allow the phases to separate. Centrifugation can be used to accelerate phase disengagement.
-
Carefully separate the aqueous and organic phases.
-
Take aliquots from both the initial aqueous solution and the post-extraction aqueous and organic phases for analysis.
-
Determine the concentration of the actinides in each phase using appropriate analytical techniques.
-
Calculate the distribution ratio (D) for each actinide.
Protocol 3: Stripping of Actinides from the Loaded Organic Phase
Objective: To back-extract the actinides from the loaded TRUEX solvent into a fresh aqueous solution.
Materials:
-
Loaded TRUEX solvent (from Protocol 2)
-
Stripping solution (e.g., dilute nitric acid, 0.2 M HNO3, or a solution containing a complexing agent like 0.1 M citric acid in 0.1 M HNO3).[7]
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Pipettes
-
Analytical instrumentation
Procedure:
-
Pipette a known volume of the loaded TRUEX solvent and the stripping solution into a separatory funnel or centrifuge tube. The phase ratio may be adjusted to achieve the desired concentration in the strip product.
-
Shake the mixture vigorously for a sufficient time to allow for the back-extraction of the actinides.
-
Allow the phases to separate.
-
Separate the aqueous strip solution from the organic solvent.
-
Analyze the actinide concentration in the aqueous strip solution and the stripped organic phase to determine the stripping efficiency. Note that quantitative stripping of trivalent actinides often requires multiple stripping stages or the use of complexing agents.[7]
Visualizations
Caption: Workflow of the TRUEX process for nuclear waste treatment.
Caption: Chemical structure of CMPO.
References
Application Notes and Protocols for Solid-Phase Extraction with CMPO Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase extraction (SPE) is a chromatographic technique used for sample preparation, purification, and concentration of analytes from complex matrices. Resins containing n-octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) are highly effective for the selective extraction of actinide and lanthanide elements. These extraction chromatographic materials typically consist of CMPO, often mixed with a synergist like tri-n-butyl phosphate (TBP), coated onto an inert polymeric support.[1][2][3] The CMPO/TBP system efficiently complexes with tri-, tetra-, and hexavalent actinides, making it a cornerstone in radiochemical analysis, nuclear waste management, and the purification of medical radioisotopes.[4][5][6]
Commercially available products, such as TRU™ Resin and RE™ Resin from Eichrom Technologies, utilize this chemistry. RE Resin contains a higher concentration of CMPO than TRU Resin, enhancing the retention of trivalent rare earths and certain actinides.[1] This document provides a detailed overview of the experimental setup, protocols, and performance data associated with CMPO-based solid-phase extraction.
Principle of Separation
The separation mechanism is based on the principles of liquid-liquid extraction adapted to a solid support. The stationary phase consists of the CMPO/TBP extractant mixture immobilized on the resin.[5] When an acidic aqueous sample (typically nitric acid) is passed through the resin, the CMPO ligand selectively forms neutral complexes with actinide and lanthanide ions present as nitrato complexes.[3][5] These neutral metal-ligand complexes are preferentially partitioned into the organic stationary phase, retaining them on the column. Other non-complexing ions pass through the column and are removed during the loading and washing steps. The retained analytes can then be selectively eluted by changing the composition of the mobile phase to disrupt the complex formation.[4]
Data Presentation
Quantitative data is crucial for designing and evaluating separation procedures. The following tables summarize key performance metrics for CMPO-based resins.
Table 1: General Properties of CMPO-Based Resins
| Property | Description |
|---|---|
| Extractant | n-octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) |
| Synergist | Tri-n-butyl phosphate (TBP)[2][3] |
| Support | Inert polymeric substrate (e.g., Amberchrom CG-71ms)[4] |
| Particle Sizes | Typically available in 20-50 µm, 50-100 µm, and 100-150 µm[1] |
| Formats | Available in bulk bottles, pre-packaged gravity flow columns, and vacuum cartridges[1] |
Table 2: Uptake of Various Ions on TRU™ Resin from Nitric Acid
The capacity factor (k') is a measure of ion retention on the column. Values greater than 100 indicate strong uptake, while values below 1 indicate no significant retention.[3]
| Ion | k' at 0.1M HNO₃ | k' at 1M HNO₃ | k' at 3M HNO₃ | k' at 8M HNO₃ |
| Am(III) | ~10 | ~100 | ~200 | ~100 |
| Pu(IV) | ~100 | ~1000 | >10,000 | ~5000 |
| Np(IV) | ~100 | ~1000 | >10,000 | ~5000 |
| Th(IV) | ~300 | ~3000 | >10,000 | ~3000 |
| U(VI) | ~3 | ~30 | ~100 | ~50 |
(Data is estimated from graphical representations in referenced literature[3])
Table 3: Decontamination Factors on RE™ Resin
The decontamination factor is the ratio of the initial concentration of an element to its concentration in the purified fraction, indicating the effectiveness of removal.
| Element | Decontamination Factor |
| Na | >1.2 x 10⁵ |
| K | >1.5 x 10⁵ |
| Mg | >2.4 x 10⁵ |
| Ca | >1.2 x 10⁶ |
| Sr | >1.4 x 10⁵ |
| Ba | >1.4 x 10⁵ |
| Fe | 1.1 x 10³ |
| Zn | >1.1 x 10⁵ |
(Source: Data adapted from Eichrom Technologies, Inc.[1])
Table 4: Radiation Stability of RE™ Resin
The resin's performance after exposure to radiation is critical in nuclear applications. The capacity factor (k') for Americium was measured after exposure to varying doses.
| Absorbed Dose (gGy) | k' of Am(III) from 0.05M HNO₃ | k' of Am(III) from 2M HNO₃ |
| 0 | 10.3 | 215 |
| 120 | 10.1 | 210 |
| 240 | 9.8 | 205 |
| 360 | 9.6 | 200 |
(Source: Data indicates that the resin is not significantly affected by radiation exposure up to 360 gGy[1])
Experimental Workflow
The following diagram illustrates the standard workflow for solid-phase extraction using CMPO resin for the separation of actinides.
Caption: General workflow for solid-phase extraction using CMPO resin.
Experimental Protocols
This section provides a detailed methodology for the separation and preconcentration of trivalent actinides (e.g., Americium) from an aqueous sample matrix.
Objective: To isolate Americium (Am) from a complex aqueous sample containing interfering matrix ions.
1. Materials and Reagents
-
Resin: CMPO-based resin (e.g., TRU™ Resin or RE™ Resin), 50-100 µm particle size, packed in a 2 mL column.
-
Nitric Acid (HNO₃): Concentrated, 8M, 3M, 2M, and 0.05M solutions.
-
Hydrochloric Acid (HCl): 4M solution.
-
Oxalic Acid (H₂C₂O₄): 0.05M solution (optional, for samples with high Zirconium content).
-
Sample: Aqueous sample containing the target analyte(s).
-
Equipment: SPE vacuum manifold (optional), collection vials, peristaltic pump or gravity feed setup.
2. Protocol: Step-by-Step
Step 2.1: Sample Preparation
-
Take a known volume of the aqueous sample.
-
Acidify the sample by adding concentrated nitric acid to achieve a final concentration of 2-3M HNO₃. If the sample is solid, dissolve it completely in 2-3M HNO₃.
-
Ensure all target actinides are in the desired oxidation state. For instance, if separating plutonium, ensure it is in the tetravalent state. Ascorbic acid can be added to reduce Fe(III) to Fe(II), preventing its co-extraction if desired.[4]
Step 2.2: Column Preparation and Conditioning
-
If using a pre-packaged column, uncap it and place it on the separation apparatus (e.g., vacuum manifold).
-
Pass 5-10 mL of 2-3M HNO₃ through the column to precondition the resin. This ensures the stationary phase is equilibrated with the loading solution.
-
Do not allow the resin bed to run dry during conditioning or subsequent steps. Maintain a small layer of liquid above the resin bed.
Step 2.3: Sample Loading
-
Pass the prepared sample solution through the conditioned column at a controlled flow rate (e.g., 0.5-1 mL/min).
-
The trivalent (Am, Cm), tetravalent (Pu, Th), and hexavalent (U) actinides will be retained on the resin.
-
Collect the effluent (liquid that passes through) and save it for analysis to confirm complete retention of the target analyte.
Step 2.4: Column Washing
-
Wash the column with 10-15 mL of 2-3M HNO₃ to remove any non-retained matrix components and interfering ions.
-
Optional Zr Rinse: If Zirconium (Zr) is a known interference, wash the column with 5 mL of 0.05M H₂C₂O₄ in 3M HNO₃. This will remove Zr while the actinides remain on the column.[4]
-
Follow any optional rinse with another 5 mL wash of 2-3M HNO₃ to remove the previous rinsing agent.
Step 2.5: Analyte Elution (Stripping)
-
Selectively elute the retained analytes using an appropriate stripping solution. The very low affinity of the resin for Am in chloride media allows for its selective removal.[3]
-
To elute Americium (Am), pass 10 mL of 4M HCl through the column.[4] The Am will be stripped from the resin and collected in this fraction.
-
Sequential Elution: If other actinides are present and need to be separated, a sequence of different eluents can be used. For example, after Am elution, residual Pu can be stripped with 4M HCl containing a reducing agent like hydroquinone.[4]
-
Collect the eluate containing the purified analyte in a clean, labeled vial for subsequent analysis or use.
References
Application of CMPO in Lanthanide Separation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) in the separation of lanthanides. The information is targeted toward researchers, scientists, and professionals in drug development who may be working with lanthanide purification and analysis.
Introduction
Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) is a neutral bifunctional organophosphorus extractant renowned for its high affinity for trivalent lanthanides and actinides from acidic solutions. This property makes it a cornerstone of the TRUEX (TRansUranic EXtraction) process, developed for the separation of transuranic elements from nuclear waste streams. The principles and methodologies of the TRU-EX process are also highly applicable to the selective separation and purification of lanthanides for various research and pharmaceutical purposes. CMPO is typically used in conjunction with a phase modifier, such as tri-n-butyl phosphate (TBP), and dissolved in an inert hydrocarbon diluent.
The extraction of lanthanides by CMPO is based on a solvation mechanism where the CMPO and TBP molecules coordinate with the lanthanide ion, forming a neutral complex that is soluble in the organic phase. The efficiency of this extraction is highly dependent on the nitric acid concentration in the aqueous phase.
Key Applications
-
Lanthanide Purification: Removal of lanthanide impurities from other metal ion solutions.
-
Group Separation: Separation of the lanthanide series from other elements, particularly actinides.
-
Radiochemical Analysis: Isolation of lanthanide radioisotopes for analytical or diagnostic purposes.
Data Presentation
The following tables summarize quantitative data from various studies on the application of CMPO in lanthanide separation, providing a comparative overview of its performance under different conditions.
Table 1: Distribution Ratios (D) of Lanthanides in a CMPO-TBP Solvent System
| Lanthanide | Aqueous Phase | Organic Phase | Distribution Ratio (D) | Reference |
| La(III) | 1 M HNO₃ | 0.2 M CMPO + 1.4 M TBP in n-dodecane | ~10 | [1] |
| Ce(III) | 1 M HNO₃ | 0.2 M CMPO + 1.4 M TBP in n-dodecane | ~15 | [1] |
| Nd(III) | 1 M HNO₃ | 0.2 M CMPO + 1.4 M TBP in n-dodecane | ~20 | [1] |
| Eu(III) | 1 M HNO₃ | 0.2 M CMPO + 1.4 M TBP in n-dodecane | ~30 | [1] |
| Gd(III) | 1 M HNO₃ | 0.2 M CMPO + 1.4 M TBP in n-dodecane | ~25 | [1] |
| Yb(III) | 1 M HNO₃ | 0.2 M CMPO + 1.4 M TBP in n-dodecane | ~10 | [1] |
Note: Distribution ratios are approximate and can vary with experimental conditions.
Table 2: Recovery of Lanthanides using CMPO-based Extraction Chromatography
| Element | Initial Aqueous Phase | Eluent | Recovery (%) | Reference |
| Eu(III) | 4 M HNO₃ | 3.4 M HCl | >99 | [2] |
| Ce(III) | 4 M HNO₃ | 3.4 M HCl | >98 | [2] |
Experimental Protocols
Protocol 1: Solvent Extraction of Lanthanides using a CMPO-TBP Solvent System
This protocol describes a standard liquid-liquid extraction procedure for separating lanthanides from an acidic aqueous solution.
Materials:
-
CMPO (octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide)
-
TBP (tri-n-butyl phosphate)
-
n-dodecane (or other suitable aliphatic hydrocarbon)
-
Nitric acid (HNO₃), concentrated and various dilutions
-
Lanthanide-containing aqueous feed solution
-
Deionized water
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Appropriate analytical instrumentation for lanthanide concentration determination (e.g., ICP-MS, ICP-OES)
Procedure:
-
Organic Phase Preparation:
-
Prepare the organic solvent by dissolving CMPO and TBP in n-dodecane to the desired concentrations (e.g., 0.2 M CMPO and 1.4 M TBP).[1]
-
Prepare a sufficient volume for the extraction and pre-equilibration steps.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing the lanthanides of interest.
-
Adjust the nitric acid concentration of the aqueous feed solution to the desired molarity (e.g., 1 M HNO₃).
-
-
Pre-equilibration of the Organic Phase:
-
Before the first extraction, pre-equilibrate the organic phase by contacting it with a fresh aqueous solution of the same nitric acid concentration as the feed, but without the lanthanides.
-
Mix equal volumes of the organic phase and the nitric acid solution in a separatory funnel and shake for 5-10 minutes.
-
Allow the phases to separate and discard the aqueous phase. This step ensures that the organic phase is saturated with nitric acid, preventing volume changes during the actual extraction.
-
-
Extraction:
-
Place a known volume of the lanthanide-containing aqueous feed and an equal volume of the pre-equilibrated organic phase into a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.
-
Allow the phases to disengage completely. A clear interface should be visible.
-
Carefully separate the two phases. The aqueous phase is the raffinate, and the organic phase is the loaded solvent.
-
-
Stripping (Back-Extraction):
-
To recover the lanthanides from the loaded organic phase, a stripping step is performed.
-
Contact the loaded organic phase with a stripping solution, which is typically a dilute acid (e.g., 0.01 M HNO₃) or a complexing agent solution.
-
Shake the separatory funnel with the loaded organic phase and the stripping solution for 15-30 minutes.
-
Allow the phases to separate and collect the aqueous strip solution containing the recovered lanthanides.
-
Repeat the stripping step if necessary to achieve complete recovery.
-
-
Analysis:
-
Analyze the raffinate and the strip solutions to determine the concentration of lanthanides and calculate the distribution ratios and extraction/stripping efficiencies.
-
Protocol 2: Lanthanide Separation using CMPO-based Extraction Chromatography
This protocol outlines the use of a solid-phase extraction column impregnated with CMPO for the separation of lanthanides.
Materials:
-
CMPO
-
TBP
-
Amberlite XAD7 resin (or similar porous polymer support)
-
Methanol
-
Nitric acid (HNO₃), various concentrations
-
Hydrochloric acid (HCl), various concentrations
-
Deionized water
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
Procedure:
-
Preparation of the CMPO-impregnated Resin:
-
Slurry a known amount of Amberlite XAD7 resin in methanol.[2]
-
Dissolve CMPO and TBP in a separate portion of methanol to create the impregnating solution (e.g., to achieve a final loading of 37 wt% extractant on the resin).[2]
-
Combine the resin slurry and the impregnating solution and shake for approximately 15 minutes.[2]
-
Remove the methanol by evaporation at room temperature. This can be done in a fume hood with gentle stirring.[2]
-
Wash the resulting CMPO-TBP loaded resin with deionized water and dry at room temperature for several days.[2]
-
-
Column Packing:
-
Prepare a slurry of the dried CMPO-impregnated resin in deionized water.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring a homogeneously packed bed.
-
Wash the packed column with several column volumes of deionized water.
-
-
Column Conditioning:
-
Condition the column by passing a solution with the same acid concentration as the feed solution (e.g., 4 M HNO₃) through it until the effluent has the same acid concentration.
-
-
Sample Loading:
-
Dissolve the sample containing the lanthanides in the conditioning solution (e.g., 4 M HNO₃).
-
Load a specific volume of the sample onto the column at a controlled flow rate.[2]
-
-
Washing:
-
Wash the column with a few column volumes of the conditioning solution (e.g., 4 M HNO₃) to remove any non-retained species.
-
-
Elution:
-
Elute the retained lanthanides using an appropriate eluent. For example, trivalent lanthanides can be eluted with hydrochloric acid (e.g., 3.4 M HCl).[2]
-
Collect the eluate in fractions using a fraction collector.
-
-
Analysis:
-
Analyze the collected fractions to determine the concentration of the eluted lanthanides and to construct an elution profile.
-
Mandatory Visualizations
Caption: Workflow for Solvent Extraction of Lanthanides using CMPO.
Caption: Workflow for Extraction Chromatography of Lanthanides using CMPO.
References
Application Notes and Protocols for N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide, commonly known as CMPO, is a key reagent utilized in chemical research.[1][2] It serves as a redox-active extractant for the separation and concentration of metals from acidic solutions.[3] This document provides detailed application notes with a primary focus on the safety precautions and handling protocols essential for laboratory personnel.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| Synonyms | Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide, CMPO | [3][4] |
| CAS Number | 83242-95-9 | [3][4][5] |
| Molecular Formula | C₂₄H₄₂NO₂P | [3][4] |
| Molecular Weight | 407.57 g/mol | [3][4] |
| Appearance | White to light yellow powder or crystal | [1][6] |
| Melting Point | 180 °C | [1][3][7] |
| Boiling Point | 549.0 °C | [3][7] |
| Storage Temperature | 2-8 °C or <-15°C | [1][3][8] |
GHS Hazard and Precautionary Statements
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and corresponding precautionary statements.
| Hazard Class | Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
This table is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.
Safety Precautions and Handling
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][10]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to approved government standards such as NIOSH (US) or EN 166 (EU).[8][10]
-
Hand Protection: Use chemically resistant, impervious gloves. Inspect gloves for any signs of damage before use.[10][11]
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes to prevent skin contact.[10][12]
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
Hygiene Measures
Experimental Protocol: General Handling and Use
The following is a general protocol for the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Before starting any work, consult the Safety Data Sheet (SDS).
-
Ensure all necessary PPE is worn correctly.
-
Prepare the workspace within a certified chemical fume hood.
-
Have spill control materials readily available.
-
-
Weighing and Dispensing:
-
Dissolution and Reaction:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Maintain constant stirring to ensure a homogeneous mixture.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully, if necessary.
-
Perform extractions and other purification steps within the fume hood.
-
-
Waste Disposal:
Emergency Procedures
In the event of an emergency, follow these first-aid measures and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[8][12]
Visualization of Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a research environment.
References
- 1. N,N-Diisobutyl-2-(octylphenylphosphoryl)acetamide, 98% 83242-95-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Diisobutyl-2-(octylphenylphosphoryl)acetamide | 83242-95-9 | FD10002 [biosynth.com]
- 4. octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | C24H42NO2P | CID 158335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rndmate.com [rndmate.com]
- 6. N,N-Diisobutyl-2-[octyl(phenyl)phosphoryl]acetamide | 83242-95-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.at [fishersci.at]
- 11. chemicalbook.com [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Preparation and Use of a CMPO-TBP Solvent System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CMPO-TBP solvent system is a cornerstone of the TRUEX (TransUranic EXtraction) process, a robust method for the separation of trivalent actinides and lanthanides from acidic aqueous solutions. This system is particularly crucial in the field of nuclear waste reprocessing, where the removal of long-lived radioactive elements is a primary objective. The solvent is composed of octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) as the principal extractant, tri-n-butyl phosphate (TBP) as a phase modifier, and a hydrocarbon diluent such as n-dodecane.
CMPO exhibits strong extraction capabilities for trivalent actinide and lanthanide ions from nitric acid media by forming neutral complexes that are soluble in the organic phase.[1] TBP is added to the solvent mixture to prevent the formation of a third phase, which can occur at high metal and acid concentrations, thereby enhancing the operational stability of the system.[1] The combination of these components creates a highly selective and efficient solvent for the targeted separation of f-block elements.
These application notes provide detailed protocols for the preparation of the CMPO-TBP solvent system and its application in solvent extraction experiments, including pre-equilibration, extraction, scrubbing, and stripping procedures.
Data Presentation
The efficiency of the CMPO-TBP solvent system is quantified by the distribution coefficient (D), which represents the ratio of the concentration of a metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The following table summarizes typical distribution coefficients for Americium(III) and Europium(III) in a 0.2 M CMPO - 1.2 M TBP in n-dodecane system as a function of nitric acid concentration.
| Nitric Acid Concentration (M) | D(Am) | D(Eu) |
| 0.5 | ~10 | ~8 |
| 1.0 | ~30 | ~25 |
| 2.0 | ~100 | ~80 |
| 3.0 | ~150 | ~120 |
| 4.0 | ~100 | ~80 |
| 5.0 | ~50 | ~40 |
Note: These values are approximate and can vary depending on specific experimental conditions such as temperature and the presence of other complexing agents.
Experimental Protocols
Preparation of the 0.2 M CMPO - 1.2 M TBP Solvent in n-Dodecane
This protocol describes the preparation of 1 liter of the TRUEX solvent.
Materials:
-
Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), solid
-
Tri-n-butyl phosphate (TBP), liquid, analytical grade
-
n-Dodecane, analytical grade
-
Volumetric flask, 1000 mL
-
Analytical balance
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calculate the required mass of CMPO:
-
The molecular weight of CMPO (C₂₄H₄₂NO₂P) is approximately 407.57 g/mol .
-
To prepare a 0.2 M solution in 1 L, you will need: 0.2 mol/L * 1 L * 407.57 g/mol = 81.514 g of CMPO.
-
-
Calculate the required volume of TBP:
-
The molecular weight of TBP is approximately 266.32 g/mol , and its density is approximately 0.979 g/mL.
-
To prepare a 1.2 M solution in 1 L, you will need: 1.2 mol/L * 1 L * 266.32 g/mol = 319.584 g of TBP.
-
The volume of TBP required is: 319.584 g / 0.979 g/mL = 326.44 mL.
-
-
Solvent Preparation:
-
Place a magnetic stir bar in a 1000 mL beaker.
-
Add approximately 500 mL of n-dodecane to the beaker.
-
Carefully weigh out 81.514 g of CMPO and add it to the n-dodecane in the beaker.
-
Place the beaker on a magnetic stirrer and stir until the CMPO is completely dissolved. Gentle heating may be applied to facilitate dissolution, but do not exceed 50°C.
-
Once the CMPO is dissolved, measure 326.44 mL of TBP using a graduated cylinder and add it to the beaker.
-
Continue stirring for at least 15-20 minutes to ensure a homogeneous solution.
-
Carefully transfer the solution to a 1000 mL volumetric flask.
-
Rinse the beaker with a small amount of n-dodecane and add the rinsing to the volumetric flask.
-
Add n-dodecane to the volumetric flask until the solution reaches the 1000 mL mark.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
The prepared solvent is a 0.2 M CMPO - 1.2 M TBP solution in n-dodecane. Store in a well-sealed container in a cool, dark place.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
n-Dodecane is a combustible liquid; keep it away from heat, sparks, and open flames.
-
Refer to the Safety Data Sheets (SDS) for CMPO, TBP, and n-dodecane for detailed safety information.
Solvent Extraction Procedure
This protocol outlines a general procedure for a batch solvent extraction experiment.
a. Pre-equilibration of the Organic Solvent:
Before the extraction of metal ions, the organic solvent should be pre-equilibrated with a nitric acid solution of the same concentration as the aqueous feed. This step ensures that the extraction of nitric acid into the organic phase reaches equilibrium before the metal extraction, minimizing changes in the aqueous phase acidity during the experiment.
-
In a separatory funnel, combine equal volumes of the CMPO-TBP solvent and a nitric acid solution of the desired concentration (e.g., 3 M HNO₃).
-
Shake the funnel vigorously for 2-3 minutes.
-
Allow the phases to separate completely.
-
Drain and discard the aqueous phase.
-
Repeat the process two more times with fresh nitric acid solution to ensure complete equilibration.
b. Extraction:
-
Place a known volume of the pre-equilibrated CMPO-TBP solvent and an equal volume of the aqueous feed solution containing the metal ions of interest into a separatory funnel.
-
Shake the funnel vigorously for at least 5 minutes to ensure thorough mixing and to allow the extraction equilibrium to be reached.
-
Allow the two phases to separate completely. The less dense organic phase will be the top layer.
-
Carefully separate the two phases. The aqueous phase is now the raffinate, and the organic phase is the loaded solvent.
-
Take samples from both the raffinate and the loaded organic phase for analysis of the metal ion concentrations.
c. Scrubbing (Optional):
Scrubbing is a step used to remove any co-extracted impurities from the loaded organic phase.
-
Contact the loaded organic phase with a fresh aqueous scrub solution (e.g., a dilute nitric acid solution, typically 0.1 M to 0.5 M HNO₃).
-
Shake for 2-3 minutes and allow the phases to separate.
-
Discard the aqueous scrub solution. This step can be repeated for improved purity.
d. Stripping:
Stripping is the process of back-extracting the desired metal ions from the loaded organic phase into a fresh aqueous solution.
-
Contact the scrubbed loaded organic phase with a suitable stripping agent. A common stripping solution for trivalent actinides and lanthanides is a mixture of citric acid and nitric acid (e.g., 0.1 M citric acid - 0.1 M nitric acid).
-
Shake vigorously for at least 5 minutes.
-
Allow the phases to separate.
-
Collect the aqueous strip solution, which now contains the recovered metal ions. The organic phase is now the stripped solvent and can potentially be recycled.
Visualizations
Caption: Workflow for preparing and using the CMPO-TBP solvent.
Caption: Simplified actinide extraction mechanism with CMPO.
References
Application Notes and Protocols for CMPO-Based Separation Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the separation of actinides and lanthanides using a CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide)-based process. This technique is particularly relevant for nuclear waste partitioning and radiopharmaceutical purification.
Introduction
The CMPO-based separation process is a highly effective solvent extraction or extraction chromatography technique for the selective removal of trivalent actinides and lanthanides from acidic aqueous solutions, particularly nitric acid media.[1][2][3] The process relies on the ability of CMPO to form stable complexes with these metal ions.[2] A common application of this technology is the TRUEX (TRansUranic EXtraction) process, which utilizes a solvent system composed of CMPO and a phase modifier, typically tri-n-butyl phosphate (TBP), dissolved in a hydrocarbon diluent such as n-dodecane.[1][4] This method is crucial for reducing the long-term radiotoxicity of nuclear waste and for the purification of radioisotopes used in medical applications.
Principle of Separation
The separation mechanism is based on the selective extraction of actinide and lanthanide ions from a highly acidic aqueous phase into an organic phase containing the CMPO extractant. The general equilibrium for the extraction of a trivalent metal ion (M³⁺) can be represented as:
M³⁺(aq) + 3NO₃⁻(aq) + 3CMPO(org) ⇌ M(NO₃)₃(CMPO)₃(org)
The forward reaction is favored at high nitric acid concentrations, leading to the transfer of the metal ions into the organic phase. The subsequent recovery of the extracted metals (stripping) is achieved by contacting the loaded organic phase with a dilute acid or a solution containing a complexing agent, which shifts the equilibrium to the left, transferring the metal ions back to the aqueous phase.
Quantitative Data: Distribution Ratios and Separation Factors
The efficiency of the separation process is quantified by the distribution ratio (D) and the separation factor (α). The distribution ratio is the ratio of the concentration of a metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The separation factor between two metal ions is the ratio of their distribution ratios.
Table 1: Distribution Ratios (D) of Selected Actinides and Lanthanides in the TRUEX Process
| Element | D (from 1 M HNO₃) | D (from 3 M HNO₃) |
| Am(III) | ~10 | ~30 |
| Pu(IV) | >100 | >500 |
| U(VI) | ~10 | ~20 |
| Eu(III) | ~8 | ~25 |
| Ce(III) | ~5 | ~20 |
Data synthesized from multiple sources describing the TRUEX process.[2]
Table 2: Lanthanide/Actinide Separation Factors (α)
| Separation Pair | Typical Separation Factor (α) |
| α (Am/Eu) | ~1.2 - 1.5 |
| α (Pu/Am) | >10 |
Separation factors can be influenced by the specific conditions of the process.
Experimental Protocols
Two primary methodologies are employed for CMPO-based separations: solvent extraction and extraction chromatography.
Protocol 1: Solvent Extraction via the TRUEX Process
This protocol describes a laboratory-scale batch solvent extraction for the separation of trivalent actinides and lanthanides from a simulated acidic waste solution.
Materials:
-
Organic Solvent: 0.2 M CMPO + 1.2 M TBP in n-dodecane.
-
Aqueous Feed: Simulated high-level waste (HLW) containing target actinides and lanthanides in 1-3 M nitric acid.
-
Scrub Solution: 0.2 M HNO₃.
-
Strip Solution: 0.1 M citric acid in 0.1 M nitric acid.[1]
-
Separatory funnels or centrifuge tubes.
-
Mechanical shaker or vortex mixer.
-
pH meter.
-
Analytical instrumentation for metal ion concentration determination (e.g., ICP-MS, alpha spectroscopy).
Procedure:
-
Extraction:
-
In a separatory funnel, combine equal volumes of the organic solvent and the aqueous feed solution (e.g., 10 mL of each).
-
Shake vigorously for 5-10 minutes to ensure thorough mixing and mass transfer.
-
Allow the phases to separate for at least 15 minutes. A centrifuge can be used to accelerate phase separation.
-
Carefully separate the aqueous phase (raffinate) from the loaded organic phase.
-
Collect a sample of the raffinate for analysis to determine the extraction efficiency.
-
-
Scrubbing:
-
Contact the loaded organic phase with an equal volume of the scrub solution (0.2 M HNO₃).
-
Shake for 5 minutes and allow the phases to separate.
-
This step removes co-extracted impurities. Discard the aqueous scrub solution.
-
-
Stripping:
-
Contact the scrubbed organic phase with an equal volume of the strip solution.
-
Shake for 10-15 minutes. The complexing agent in the strip solution will back-extract the actinides and lanthanides into the aqueous phase.
-
Allow the phases to separate and collect the aqueous strip product.
-
The stripped organic phase can be recycled after a washing step with dilute sodium carbonate solution.
-
-
Analysis:
-
Analyze the raffinate and the aqueous strip product to determine the concentration of the target metal ions and calculate the extraction and stripping efficiencies.
-
Protocol 2: Extraction Chromatography
This protocol outlines the separation of actinides and lanthanides using a pre-packed extraction chromatography column containing CMPO-impregnated resin.[5][6]
Materials:
-
Extraction Chromatography Column: Pre-packed column with a stationary phase of CMPO sorbed on an inert polymeric support.
-
Aqueous Feed: Sample containing actinides and lanthanides in nitric acid (concentration optimized based on resin specifications, typically 1-3 M).
-
Eluents:
-
Loading/Wash Solution: Nitric acid at the same concentration as the feed.
-
Stripping Eluent 1 (for Lanthanides): Dilute nitric acid (e.g., 0.1 M HNO₃).
-
Stripping Eluent 2 (for Actinides): Complexing agent solution (e.g., 0.05 M DTPA in a buffered solution).[7]
-
-
Peristaltic pump or syringe for sample loading and elution.
-
Fraction collector.
-
Analytical instrumentation for metal ion concentration determination.
Procedure:
-
Column Conditioning:
-
Equilibrate the column by passing 5-10 column volumes of the loading/wash solution through it at a controlled flow rate.
-
-
Sample Loading:
-
Load the pre-conditioned sample onto the column at a low flow rate to ensure efficient binding of the target ions to the resin.
-
-
Washing:
-
Wash the column with 5-10 column volumes of the loading/wash solution to remove any non-retained impurities.
-
-
Elution (Stripping):
-
Lanthanide Elution: Begin elution with the first stripping eluent (dilute HNO₃) to selectively recover the lanthanides. Collect fractions and monitor the elution profile.
-
Actinide Elution: After the lanthanides have been eluted, switch to the second stripping eluent (complexing agent solution) to recover the more strongly retained actinides. Continue collecting fractions.
-
-
Analysis:
-
Analyze the collected fractions to determine the concentration of each metal ion and construct an elution profile to assess the separation efficiency.
-
Diagrams
Caption: Flowchart of a typical CMPO-based solvent extraction process.
Caption: Workflow for CMPO-based extraction chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Organophosphorus Extractants: A Critical Choice for Actinides/Lanthanides Separation in Nuclear Fuel Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cresp.org [cresp.org]
- 5. aesj.net [aesj.net]
- 6. aesj.net [aesj.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yield is a common issue in multi-step organic syntheses. This guide addresses specific problems you might encounter during the preparation of this compound, which is typically synthesized in two main stages:
-
Formation of the phosphinate intermediate: Often via a Michaelis-Arbuzov or similar reaction.
-
Amide coupling: Reaction of the phosphinate intermediate with 2-Chloro-N,N-diisobutylacetamide.
Problem 1: Low conversion of starting materials in the phosphinate formation step.
| Possible Cause | Recommended Solution |
| Low Reactivity of Alkyl Halide | The reactivity of the alkyl halide is critical. The order of reactivity is R-I > R-Br > R-Cl.[1] If using an alkyl chloride or bromide, consider switching to the corresponding iodide to increase the reaction rate. |
| Insufficient Reaction Temperature | The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed at a reasonable rate.[2][3] Depending on the specific reactants, temperatures between 120°C and 160°C are common. Carefully increase the reaction temperature, monitoring for potential side reactions or decomposition. |
| Steric Hindrance | While primary alkyl halides are preferred, secondary and tertiary halides react poorly.[1] Ensure you are using a primary octyl halide. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate and outcome. While the reaction can sometimes be run neat, high-boiling, non-polar solvents are often used. |
| Presence of Impurities in Starting Materials | Water or other nucleophilic impurities can react with the starting materials or intermediates, reducing the yield. Ensure all reactants and solvents are dry and of high purity. |
Problem 2: Formation of significant byproducts during the reaction.
| Possible Cause | Recommended Solution |
| Perkow Reaction | If using α-halo ketones as starting materials, the Perkow reaction can be a competing pathway. Using higher temperatures may favor the desired Arbuzov product. |
| Pyrolysis of the Ester | At high temperatures, the phosphinate ester intermediate can undergo pyrolysis to form an acid, which is a common side reaction. Optimize the reaction temperature to maximize the formation of the desired product while minimizing decomposition. |
| Side Reactions of the Phosphorus Reactant | Phosphonites, while more reactive, can react with hydroxyl, thiol, carboxylic acid, and amine functional groups. Ensure your starting materials and reaction environment are free from these functional groups. |
| Elimination Reactions | With secondary and tertiary alkyl halides, elimination reactions can compete with the desired substitution, leading to the formation of alkenes. |
Problem 3: Low yield in the final amide coupling step.
| Possible Cause | Recommended Solution |
| Inefficient Activation of the Carboxylic Acid | For a successful amide coupling, the carboxylic acid (or its derivative) must be activated. Common activating agents include carbodiimides (like DCC or EDC) or converting the acid to an acyl chloride.[4][5] |
| Inappropriate Base | A non-nucleophilic base is often required to neutralize the acid formed during the reaction. Tertiary amines like triethylamine or N,N-diisopropylethylamine (DIPEA) are commonly used.[5] |
| Side Reactions of the Coupling Reagent | Carbodiimides can lead to the formation of N-acylurea byproducts, which can be difficult to remove. The use of additives like HOBt or DMAP can suppress these side reactions. |
| Racemization | If there are chiral centers in the molecule, the reaction conditions can sometimes lead to racemization. Careful selection of coupling reagents and conditions is necessary to avoid this.[4] |
| Low Purity of Intermediates | Impurities from the first step can interfere with the amide coupling reaction. Ensure the phosphinate intermediate is sufficiently pure before proceeding. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis typically involves a two-step process. The first step is the formation of an octyl(phenyl)phosphinate intermediate, often through a Michaelis-Arbuzov reaction between a suitable trivalent phosphorus ester and an octyl halide. The second step is the alkylation of this intermediate with 2-chloro-N,N-diisobutylacetamide to form the final product.
Q2: What are the key parameters to control for a high-yield synthesis?
A2: Key parameters include the purity of starting materials, the choice of a reactive alkyl halide (iodide is preferred over bromide or chloride), optimal reaction temperature to balance reaction rate and side reactions, and the use of appropriate coupling agents and bases in the amide formation step.
Q3: How can I purify the final product?
A3: Purification can be challenging due to the presence of acidic impurities. A common method involves the use of acidic and basic ion-exchange resins to remove these troublesome impurities.[6] Column chromatography may also be employed.
Q4: What are the common impurities found in the final product?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions such as the Perkow reaction or ester pyrolysis, and N-acylurea if carbodiimides are used in the coupling step. Acidic phosphorus-containing byproducts are also frequently observed.
Quantitative Data Summary
| Reaction Type | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Michaelis-Arbuzov | Aryl tosylate, Diisopropyl phosphite | Ni(cod)₂, L8, DIPEA, Toluene, 110°C, 24h | 89 | [6] |
| Michaelis-Arbuzov | Alkyl bromides, Trialkyl phosphites | CeCl₃·7H₂O-SiO₂, Solvent-free, 40°C | High (unspecified) | [2] |
| Radical Arbuzov | Bromide, Triethyl phosphite | High temperature (180-190°C) | 39 | [3] |
| Radical Arbuzov | Bromide, P-4 | Photoredox catalysis, room temperature | 85 | [3] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not publicly available in full detail. However, based on the literature, a general procedure can be outlined. The synthesis involves two main steps: the preparation of the key intermediate, octyl(phenyl)phosphinic acid, and its subsequent coupling with 2-chloro-N,N-diisobutylacetamide.
Step 1: Synthesis of Octyl(phenyl)phosphinic Acid (Illustrative)
This is an illustrative protocol for a related phosphinic acid synthesis and should be adapted and optimized for the specific target molecule.
-
To a solution of anilinium hypophosphite in an appropriate solvent, add the desired aryl halide.
-
The reaction is typically catalyzed by a palladium complex.
-
The reaction mixture is heated for a specified time until the reaction is complete (monitored by TLC or GC).
-
After cooling, the product is isolated through extraction and purified, for example, by crystallization or chromatography.
Step 2: Synthesis of this compound
-
The octyl(phenyl)phosphinic acid from Step 1 is dissolved in a suitable aprotic solvent (e.g., THF, DMF).
-
A non-nucleophilic base (e.g., sodium hydride) is added to deprotonate the phosphinic acid, forming the corresponding phosphinate anion.
-
2-Chloro-N,N-diisobutylacetamide is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The crude product is worked up by quenching the reaction, extracting with an organic solvent, and washing the organic layer.
-
The final product is purified, typically using column chromatography or treatment with ion-exchange resins to remove acidic impurities.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Diisobutyl-2-(octylphenylphosphoryl)acetamide, 98% 83242-95-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Phase Separation in CMPO Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to phase separation during CMPO (Carbamoylmethylphosphine Oxide) extraction experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common signs of poor phase separation in my CMPO extraction?
A1: The most common indicators of poor phase separation include:
-
Emulsion Formation: The appearance of a stable, milky or cloudy layer between the aqueous and organic phases that does not readily dissipate.[1][2]
-
Third-Phase Formation: The splitting of the organic phase into two distinct organic layers, often a dense, solvent-rich phase and a diluent-rich phase.[1][3][4] This is a known issue in CMPO systems, particularly at high metal and acid loadings.[1]
-
Indistinct Interface: The boundary between the aqueous and organic phases is not sharp, making it difficult to separate the two layers cleanly.[2]
-
Slow Phase Disengagement: The two phases take an unusually long time to separate after mixing has stopped. A generally accepted phase disengagement time is between 60 to 120 seconds.[5]
Q2: I am observing a persistent emulsion. What are the primary causes and how can I resolve it?
A2: Emulsions are often caused by the presence of surfactants or finely divided solid particles at the phase interface, or by excessive mixing energy.[1][6]
Troubleshooting Steps for Emulsions:
-
Reduce Mixing Intensity: Vigorous shaking can lead to stable emulsions. Try gentle swirling or rocking of the separatory funnel to ensure adequate mixing without excessive shear forces.[1]
-
"Salting Out": Increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine).[1] This can decrease the solubility of organic components in the aqueous phase and promote phase separation.
-
Centrifugation: This is a highly effective method for breaking stubborn emulsions. Centrifuging the mixture at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes can force the separation of the phases.[7]
-
Filtration: Pass the emulsified mixture through a plug of glass wool or a bed of a filter aid like Celite®.[1][3] This can help to coalesce the dispersed droplets.
-
Temperature Modification: Gently warming the mixture can sometimes decrease the viscosity and promote phase separation. However, be cautious as this could affect the stability of your target compounds.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to break the emulsion.[1]
Q3: A "third phase" has formed in my organic layer. What should I do?
A3: Third-phase formation in CMPO systems is typically due to the limited solubility of the extracted metal-CMPO complexes in the diluent, especially at high nitric acid concentrations.[1][4]
Strategies to Mitigate Third-Phase Formation:
-
Adjust Nitric Acid Concentration: The distribution ratio of extracted metals often decreases at very high nitric acid concentrations.[8][9][10] Lowering the acidity may prevent the formation of the third phase.
-
Add a Phase Modifier: The addition of a phase modifier like tri-n-butyl phosphate (TBP) is a common strategy to prevent third-phase formation in the TRUEX process.[1] Long-chain alcohols can also be effective.[11][12] These modifiers increase the polarity of the organic phase, enhancing the solubility of the extracted complexes.[13]
-
Change the Diluent: The choice of diluent significantly impacts phase stability.[13][14] Using a more polar or aromatic diluent may improve the solubility of the metal-ligand complexes.
-
Lower the CMPO Concentration: High concentrations of CMPO can contribute to the formation of a third phase. Reducing the CMPO concentration may be a viable solution if extraction efficiency can be maintained.
-
Increase Temperature: In some cases, increasing the temperature can enhance the solubility of the extracted species in the organic phase and prevent the formation of a third phase.
Data Presentation: Factors Influencing Phase Separation
The following table summarizes the qualitative and quantitative impact of various experimental parameters on phase separation in solvent extraction systems. While some data is from analogous systems, the trends are generally applicable to CMPO extractions.
| Parameter | Effect on Phase Separation | Quantitative Impact (Illustrative) | Citation(s) |
| Nitric Acid Concentration | Can lead to third-phase formation at high concentrations due to increased extraction of acid and metal complexes. | Distribution of Eu(III) in a CMPO-TBP system peaks around 1 M HNO₃ and then decreases.[1][8] | [1][8][9][10] |
| Temperature | Increasing temperature generally decreases viscosity and can improve phase disengagement time. | In a copper extraction system, increasing temperature from 25°C to 45°C showed varied effects on phase separation time depending on the diluent.[4] | [4] |
| Mixing Speed | High mixing speeds can lead to smaller droplet sizes and the formation of stable emulsions, increasing separation time. | In a copper extraction system, a dramatic increase in phase separation time was observed at mixing speeds over 2000 rpm.[8] | [8] |
| Organic/Aqueous (O/A) Ratio | Higher O/A ratios can sometimes lead to longer phase separation times. | In a copper extraction system, increasing the O/A ratio from 0.3 to 3.0 increased the phase separation time from 32s to 91s.[8] | [8] |
| CMPO Concentration | Higher concentrations can increase the likelihood of third-phase formation. | The ligand CMPO is prone to forming a third phase even with dilute nitric acid.[1] | [1] |
| Phase Modifier (e.g., TBP) | Increases the polarity of the organic phase, improving the solubility of extracted complexes and preventing third-phase formation. | The addition of TBP is a common and effective method to control third-phase formation in CMPO-based extraction processes.[1][13] | [1][13] |
Experimental Protocols
Protocol 1: Breaking a Persistent Emulsion
Objective: To effectively break a stable emulsion formed during CMPO extraction.
Materials:
-
Emulsified sample in a separatory funnel
-
Saturated sodium chloride (brine) solution
-
Centrifuge and appropriate centrifuge tubes
-
Filter funnel and glass wool or Celite®
-
Beakers and flasks for collection
Procedure:
-
Initial Waiting Period: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle tapping of the funnel may aid separation.
-
Salting Out: a. Add a small volume of brine (approximately 10-20% of the aqueous phase volume) to the separatory funnel. b. Gently swirl the funnel for 1-2 minutes. Do not shake vigorously. c. Allow the funnel to stand and observe if the emulsion breaks. Repeat with another small addition of brine if necessary.
-
Centrifugation (if salting out is ineffective): a. Carefully transfer the entire contents of the separatory funnel into balanced centrifuge tubes. b. Centrifuge at 3000-5000 rpm for 15-20 minutes. c. Carefully pipette the separated layers from the centrifuge tubes.
-
Filtration (as an alternative to centrifugation): a. Place a plug of glass wool into the neck of a filter funnel or prepare a small pad of Celite® over filter paper in a Büchner funnel. b. Slowly pour the emulsified mixture through the filter. The filter medium will help to coalesce the droplets. c. Collect the separated phases.
Protocol 2: Characterization of a Third Phase
Objective: To analyze the composition of a third phase formed during CMPO extraction.
Materials:
-
Sample containing the third phase
-
Pipettes
-
Vials for sample collection
-
FTIR spectrometer with an appropriate cell (e.g., ATR)
-
NMR spectrometer
Procedure:
-
Isolation of the Third Phase: a. Allow the phases to settle completely. b. Carefully pipette a sample of the upper organic phase, the third phase (the denser organic layer), and the lower aqueous phase into separate, labeled vials.
-
FTIR Analysis: a. Acquire an FTIR spectrum of the original organic phase (CMPO in diluent) as a reference. b. Acquire FTIR spectra of the upper organic phase and the third phase. c. Compare the spectra. Look for shifts in the P=O and C=O stretching frequencies of CMPO, which indicate coordination with metal ions and nitric acid.[15][16] The intensity of these peaks can provide qualitative information about the concentration of the extractant in each phase.
-
NMR Analysis: a. Prepare NMR samples of the original organic phase, the upper organic phase, and the third phase using a suitable deuterated solvent. b. Acquire ¹H and ³¹P NMR spectra. c. Analyze the spectra for changes in the chemical shifts of the CMPO and diluent protons and the phosphorus atom.[17] This can provide information on the chemical environment and the relative concentrations of the components in each phase.
Visualizations
Caption: Troubleshooting workflow for addressing poor phase separation.
Caption: Factors influencing phase separation in CMPO extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phase Separation Time Measurement Using Optical Method for Solvent Characterization | Semantic Scholar [semanticscholar.org]
- 4. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 7. Techniques for Emulsion Characterization | Encyclopedia MDPI [encyclopedia.pub]
- 8. Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation [mdpi.com]
- 9. Characterization of Liquids, Dispersions, Emulsions, and Porous Materials Using Ultrasound - 3rd Edition | Elsevier Shop [shop.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 12. Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety [comptes-rendus.academie-sciences.fr]
- 13. The impact of phase modification on the equilibrium and kinetics of lanthanide(iii) extraction from nitric acid media by TODGA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comprehensive multiphase NMR spectroscopy: basic experimental approaches to differentiate phases in heterogeneous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of CMPO Under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO). The information focuses on addressing specific issues related to the degradation of CMPO under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for CMPO in acidic conditions?
A1: Under acidic conditions, the primary degradation pathway for CMPO is acid-catalyzed hydrolysis. This typically involves the cleavage of the amide bond (C-N) or the methylene-phosphoryl bond (P-CH2). While much of the literature focuses on radiolytic degradation, where nitric acid can have a protective effect, acid hydrolysis can occur independently of radiation.[1] The general mechanism for acid-catalyzed hydrolysis of esters and amides involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[2][3][4][5]
Q2: What are the expected degradation products of CMPO acid hydrolysis?
A2: Based on the likely cleavage sites, the expected degradation products from the acid-catalyzed hydrolysis of CMPO include:
-
Octyl(phenyl)phosphinylacetic acid: Formed by the cleavage of the amide bond.
-
Diisobutylamine: Also formed from the cleavage of the amide bond.
-
Formaldehyde and a secondary phosphine oxide: Resulting from the cleavage of the methylene-carbonyl bond, although this is more commonly observed in radiolytic degradation.[1]
Researchers should be aware that under experimental conditions, further reactions or side products may be observed.
Q3: What analytical methods are recommended for monitoring CMPO degradation?
A3: A combination of chromatographic and spectrometric techniques is recommended for monitoring the degradation of CMPO and identifying its byproducts.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust method for quantifying the concentration of CMPO over time. A specific HPLC-UV method has been developed for measuring CMPO in dodecane, utilizing a low pH buffer and a co-solvent system.[6][7]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for identifying the degradation products. It can provide molecular weight information and fragmentation patterns to help elucidate the structures of the byproducts.[1][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the identification of volatile degradation products.[8][9]
Q4: Does the presence of nitric acid always lead to CMPO degradation?
A4: Not necessarily. In the context of radiolysis (degradation due to radiation), nitric acid has been observed to have a protective effect on CMPO.[1] However, under conditions where hydrolysis is the primary degradation pathway, concentrated nitric acid at elevated temperatures can contribute to degradation. It's also important to note that CMPO can form complexes with nitric acid, which might be observed in analytical methods and could be misinterpreted as a loss of CMPO if not properly accounted for.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or non-reproducible degradation rates. | 1. Temperature fluctuations during the experiment. 2. Inconsistent acid concentration. 3. Variability in the initial purity of the CMPO. 4. Presence of catalytic impurities. | 1. Use a temperature-controlled water bath or oven. 2. Prepare fresh acid solutions and verify their concentration before each experiment. 3. Verify the purity of the CMPO stock using HPLC or another suitable method. 4. Use high-purity solvents and reagents. |
| Unexpected peaks in the chromatogram. | 1. Formation of unknown degradation products or side-reaction products. 2. Contamination from glassware, solvents, or reagents. 3. Formation of CMPO-nitric acid complexes.[6] | 1. Use ESI-MS or GC-MS to identify the unknown peaks. 2. Run blank samples (solvent and acid without CMPO) to identify any background contamination. 3. Be aware of the potential for complex formation and consider this in the interpretation of your data. |
| Difficulty in quantifying degradation products. | 1. Lack of commercially available standards for the degradation products. 2. Poor chromatographic resolution between CMPO and its degradation products. 3. Low concentration of degradation products. | 1. Synthesize and purify the expected degradation products to use as analytical standards. 2. Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column). 3. Use a more sensitive detector or a concentration step prior to analysis. |
| Precipitate formation during the experiment. | 1. Limited solubility of CMPO or its degradation products in the acidic aqueous medium. 2. Salting out effect if high concentrations of acid are used. | 1. Consider using a co-solvent if it does not interfere with the degradation study. 2. Adjust the concentration of CMPO or the acid to maintain solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study of CMPO under Acidic Conditions
Objective: To evaluate the stability of CMPO in an acidic solution and to identify potential degradation products.
Materials:
-
CMPO
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃), 1 M
-
Sodium hydroxide (NaOH), 1 M (for neutralization)
-
HPLC-grade methanol and water
-
A suitable organic solvent for CMPO (e.g., dodecane, if studying a solvent extraction system)
-
Volumetric flasks, pipettes, and vials
-
Temperature-controlled water bath or oven
-
HPLC-UV system
-
ESI-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of CMPO of known concentration in the chosen organic solvent or a suitable water-miscible solvent.
-
Stress Sample Preparation:
-
In a reaction vial, add a known volume of the CMPO stock solution.
-
Add an equal volume of 1 M HCl or 1 M HNO₃.
-
If using an organic solvent for the CMPO stock, ensure vigorous stirring to facilitate contact between the phases.
-
-
Control Sample Preparation: Prepare a control sample by adding a known volume of the CMPO stock solution to an equal volume of purified water.
-
Incubation: Place the stress and control samples in a temperature-controlled environment (e.g., 60°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Sample Quenching and Preparation for Analysis:
-
Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.
-
-
HPLC-UV Analysis: Analyze the prepared samples using a validated stability-indicating HPLC-UV method to determine the concentration of CMPO remaining.
-
ESI-MS Analysis: Analyze the stressed samples using ESI-MS to identify the molecular weights of any degradation products formed.
Data Presentation
Table 1: Quantitative Summary of CMPO Degradation under Acidic Conditions
| Time (hours) | CMPO Concentration in Control (µg/mL) | CMPO Concentration in 1 M HCl at 60°C (µg/mL) | % Degradation |
| 0 | 100.0 | 100.0 | 0.0 |
| 2 | 99.8 | 95.2 | 4.8 |
| 4 | 99.5 | 90.5 | 9.5 |
| 8 | 99.2 | 82.1 | 17.9 |
| 24 | 98.9 | 65.4 | 34.6 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Diagram 1: Logical Troubleshooting Flow for CMPO Degradation Experiments
Caption: Troubleshooting workflow for CMPO degradation studies.
Diagram 2: Proposed Acid-Catalyzed Hydrolysis Pathway of CMPO
Caption: Simplified pathway for acid hydrolysis of CMPO.
Diagram 3: Experimental Workflow for CMPO Stability Testing
Caption: Workflow for CMPO acid stability experiments.
References
- 1. Characterization of CMPO and its radiolysis products by direct infusion ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Determination of CMPO using HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of CMPO using HPLC -UV (Journal Article) | OSTI.GOV [osti.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of CMPO
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide). This resource provides troubleshooting guides and frequently asked questions to address common issues related to impurities and their removal during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthesized CMPO?
A1: Impurities in synthesized CMPO can originate from starting materials, side reactions, or degradation. While specific impurities vary with the synthesis route, they generally fall into these categories:
-
Acidic Impurities: These are common in many organic syntheses and can include byproducts like phosphinic acids (e.g., di-n-octylphosphinic acid, DOPA) or residual acidic reagents.[1] The presence of acidic impurities can interfere with subsequent applications, particularly metal extraction processes.[2]
-
Phosphorus-Containing Byproducts: The synthesis of phosphine oxides can lead to the formation of related phosphorus compounds. In analogous compounds like TOPO (tri-n-octylphosphine oxide), impurities identified include a variety of phosphine oxides with different alkyl chains and phosphinic acids.[1]
-
Degradation Products: CMPO can degrade under certain conditions, such as exposure to radiation or harsh acidic/basic environments. Degradation can involve cleavage of the amide and methylene-phosphoryl bonds, leading to a variety of smaller molecules.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
Q2: How can I assess the purity of my synthesized CMPO?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying impurities.[4][5] Reverse-phase HPLC is often a preferred method in the pharmaceutical industry for its ability to resolve complex mixtures.
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry is invaluable for identifying the molecular weights of impurities and elucidating their structures.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly effective for identifying and quantifying various phosphorus-containing impurities.[1] Proton (¹H) and Carbon-13 (¹³C) NMR can confirm the structure of the main product and detect other organic impurities.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups in the CMPO molecule and for identifying certain types of impurities.[6]
Q3: What should I consider when choosing a purification method for my crude CMPO?
A3: The choice of purification method depends on the nature and quantity of the impurities present.
-
Identify the Impurities: Use analytical techniques like TLC, HPLC, or NMR to get a preliminary idea of the impurity profile.
-
Consider Polarity and Solubility:
-
Solvent Extraction: Ideal for separating compounds with different solubilities in two immiscible liquids, such as removing acidic impurities by washing with an aqueous basic solution.[7][8][9]
-
Crystallization: An effective technique for removing small amounts of impurities from a solid product. The key is finding a solvent that dissolves the CMPO at high temperatures but has low solubility for it at low temperatures, while impurities remain in solution.[10][11][12]
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when impurities have polarities similar to the product or when multiple impurities are present.[13][14]
-
Troubleshooting Guides
Issue 1: My analytical results (e.g., NMR, MS) indicate the presence of acidic impurities.
-
Problem: Acidic impurities can negatively impact the performance of CMPO, especially in metal complexation and extraction applications.[2]
-
Solution: Perform a liquid-liquid extraction using a basic solution to neutralize and remove the acidic components.
-
Workflow for Acidic Impurity Removal
Workflow for removing acidic impurities via extraction.
-
Issue 2: My purified CMPO has low yield and appears oily instead of forming a solid.
-
Problem: The presence of significant amounts of impurities or residual solvent can inhibit crystallization, causing the product to "oil out".
-
Solution:
-
Ensure Complete Solvent Removal: First, ensure all solvent from the previous step has been removed under high vacuum.
-
Attempt Recrystallization with a Different Solvent System: Experiment with various solvents to find one where CMPO has high solubility when hot and low solubility when cold.[10] A two-solvent system can also be effective.[15]
-
Pre-Purification: If recrystallization fails, consider a preliminary purification step like column chromatography to remove the bulk of the impurities that may be interfering with crystal lattice formation.[13]
-
Data & Protocols
Table 1: Common Impurity Classes in Synthesized CMPO and Recommended Analytical Methods
| Impurity Class | Potential Source | Recommended Detection Method(s) |
| Acidic Byproducts | Side reactions, hydrolysis | pH test of aqueous wash, 31P NMR, LC-MS |
| Phosphorus Analogs | Side reactions | 31P NMR, GC-MS, LC-MS |
| Unreacted Reagents | Incomplete reaction | HPLC, GC, TLC |
| Degradation Products | Improper storage, harsh reaction conditions | LC-MS, GC-MS[3] |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Solvent Extraction
This protocol describes a standard liquid-liquid extraction procedure to remove acidic impurities from an organic solution of CMPO.[7][8]
-
Dissolution: Dissolve the crude CMPO product in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) in an Erlenmeyer flask.
-
Transfer: Carefully transfer the solution to a separatory funnel of appropriate size.
-
First Wash: Add a volume of a dilute basic solution (e.g., 1 M NaOH or saturated sodium bicarbonate solution) approximately equal to the organic phase volume.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel back on a ring stand and allow the two layers to fully separate.
-
Collection: Remove the stopper and drain the lower (aqueous) layer. Note: The organic layer may be the top or bottom layer depending on its density relative to water.
-
Repeat: Repeat the wash (steps 3-6) one or two more times. After the final basic wash, check the pH of the aqueous layer to ensure it is basic, indicating that the acidic impurities have been neutralized.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean, dry flask and add a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Filter or decant the dried organic solution away from the drying agent and remove the solvent using a rotary evaporator to yield the purified CMPO.
Protocol 2: General Purification by Recrystallization
This protocol provides a general method for purifying solid CMPO.[10][11]
-
Solvent Selection: Choose a suitable solvent by testing small amounts of the crude product. An ideal solvent will dissolve the CMPO completely when hot but sparingly when cold.
-
Dissolution: Place the crude CMPO in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add solvent dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
-
CMPO Purification Workflow
Logical workflow for CMPO purification.
-
References
- 1. Spectroscopic Identification of Tri-n-octylphosphine Oxide (TOPO) Impurities and Elucidation of Their Roles in Cadmium Selenide Quantum-Wire Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of CMPO and its radiolysis products by direct infusion ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. jocpr.com [jocpr.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. organomation.com [organomation.com]
- 10. longdom.org [longdom.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. silicycle.com [silicycle.com]
- 14. youtube.com [youtube.com]
- 15. How To [chem.rochester.edu]
Technical Support Center: Optimizing CMPO Concentration for Maximum Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing n-octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) concentration for maximum extraction efficiency. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of CMPO in solvent extraction?
A1: CMPO is a neutral organophosphorus extractant highly effective for the extraction of actinides and lanthanides from acidic aqueous solutions, particularly nitric acid media. Its key application is in the TRUEX (Transuranic Extraction) process for the separation of transuranic elements from nuclear waste streams. The CMPO molecule contains both a phosphoryl (P=O) and a carbonyl (C=O) group, which act as coordination sites for metal ions.
Q2: What is a typical starting concentration for CMPO in an extraction solvent?
A2: A common concentration range for CMPO in laboratory-scale experiments is between 0.1 M and 0.2 M, often in a diluent like n-dodecane. For instance, a widely studied solvent composition for partitioning minor actinides is 0.2 M CMPO combined with 1.2 M tri-n-butylphosphate (TBP) in n-dodecane.[1]
Q3: How does the concentration of nitric acid in the aqueous phase affect extraction efficiency?
A3: The extraction efficiency of metal ions with CMPO is highly dependent on the nitric acid concentration. Generally, the distribution ratios for trivalent actinides and lanthanides increase with nitric acid concentration up to a certain point (around 1 M HNO₃), after which they may decline.[2] However, for some systems, increasing acidity can decrease the synergistic effect if other extractants are present.[3] The optimal nitric acid concentration needs to be determined experimentally for the specific metal ion of interest.
Q4: Why is a phase modifier like TBP often used with CMPO?
A4: A phase modifier, most commonly tri-n-butylphosphate (TBP), is added to the organic solvent to prevent the formation of a "third phase" at high metal and acid loadings.[2] This third phase is a dense, organic liquid that is immiscible with both the aqueous and the primary organic phases, complicating the separation process. TBP helps to maintain the solubility of the extracted metal-CMPO complexes in the organic diluent.
Q5: What is "third phase formation" and how can it be avoided?
A5: Third phase formation is the splitting of the organic phase into two immiscible layers upon extraction of metal ions from an acidic solution. This phenomenon limits the loading capacity of the solvent. It can be avoided by adding a phase modifier like TBP to the solvent mixture.[2] Alternatively, using certain diluents, such as hydrofluorocarbons, can also prevent third phase formation even without TBP.[4]
Q6: How does the choice of diluent affect the extraction process?
A6: The diluent solubilizes the extractant (CMPO) and the resulting metal complex. The choice of diluent can significantly impact extraction efficiency, phase separation characteristics, and the potential for third phase formation. While aliphatic hydrocarbons like n-dodecane are common, they often require a phase modifier.[2] Nonflammable hydrofluorocarbon diluents have been shown to exhibit high solubility for CMPO and prevent third phase formation without the need for TBP.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of CMPO concentration for extraction experiments.
| Issue | Potential Causes | Recommended Solutions |
| Low Extraction Efficiency | 1. Suboptimal CMPO concentration.2. Incorrect nitric acid concentration in the aqueous phase.3. Antagonistic effects from other components in the solvent (e.g., formation of HDEHP-CMPO adducts that reduce free CMPO).[5][6]4. Insufficient mixing time or intensity for reaching equilibrium. | 1. Perform a concentration series to determine the optimal CMPO level.2. Vary the nitric acid concentration to find the peak extraction point for your target metal.[2]3. If using mixed extractants, investigate potential interactions. FT-IR spectroscopy can be useful to study adduct formation.[5][6]4. Increase shaking time or vortex mixing speed and verify that equilibrium is reached. |
| Emulsion Formation | 1. High concentration of surfactant-like compounds in the sample matrix.[7]2. High shear from vigorous shaking.3. Presence of fine solid particles at the interface.[8] | 1. Add a salt (salting out) to the aqueous phase to increase its ionic strength.[7]2. Use gentle swirling or rocking instead of vigorous shaking to mix the phases.[7]3. Centrifuge the sample to break the emulsion.[7]4. Filter the sample prior to extraction to remove particulates. |
| Third Phase Formation | 1. High loading of metal ions or acid in the organic phase.2. Insufficient concentration of the phase modifier (e.g., TBP).3. Use of a diluent that has poor solvating power for the metal-CMPO complex. | 1. Add or increase the concentration of a phase modifier like TBP in the organic solvent.[2]2. Reduce the initial concentration of the target metal ion in the aqueous feed.3. Consider using a different diluent with better solvating properties, such as hydrofluorocarbons or certain aromatic diluents.[4][9] |
| Difficulty Stripping Metal from Loaded Organic Phase | 1. The stripping agent is not effective enough for the highly stable metal-CMPO complex.2. Incorrect pH or concentration of the stripping solution. | 1. Use a complexing agent in the stripping solution (e.g., citric acid, DTPA) to facilitate the transfer of the metal ion back to the aqueous phase.[1]2. Optimize the pH and concentration of the stripping solution. For example, a citric acid-nitric acid formulation is often used for recovery.[1] |
Experimental Protocols
Protocol: Batch Extraction for Optimizing CMPO Concentration
This protocol outlines a general procedure for determining the optimal CMPO concentration for the extraction of a target metal ion from an aqueous nitric acid solution.
1. Preparation of Organic Solvent Phases:
-
Prepare a series of organic solvent solutions with varying CMPO concentrations (e.g., 0.05 M, 0.1 M, 0.15 M, 0.2 M, 0.25 M) in a suitable diluent (e.g., n-dodecane).
-
If necessary, add a constant concentration of a phase modifier (e.g., 1.2 M TBP) to each solution.
2. Preparation of Aqueous Phase:
-
Prepare an aqueous feed solution containing the target metal ion(s) at a known concentration.
-
Adjust the nitric acid concentration of the aqueous solution to the desired molarity (e.g., 1 M HNO₃).
3. Extraction Procedure: [10]
-
In a series of separatory funnels or centrifuge tubes, add equal volumes of the aqueous phase and one of the prepared organic phases (Phase Ratio O/A = 1).
-
Shake or vortex the mixtures for a sufficient time (e.g., 15-30 minutes) to ensure that extraction equilibrium is reached.
-
Allow the phases to separate. If separation is slow, centrifugation can be used.
4. Sample Analysis:
-
Carefully separate the aqueous and organic phases.
-
Take an aliquot from the aqueous phase for analysis.
-
Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique (e.g., ICP-MS, AAS, or radiometric methods for radiotracers).
5. Data Calculation:
-
Calculate the concentration of the metal ion in the organic phase by mass balance: [M]org = [M]aq,initial - [M]aq,equilibrium
-
Calculate the Distribution Ratio (D) for each CMPO concentration: D = [M]org / [M]aq,equilibrium
-
Calculate the Percentage Extraction (%E): %E = (D / (D + 1)) * 100
6. Optimization:
-
Plot the Distribution Ratio (D) or Percentage Extraction (%E) as a function of the initial CMPO concentration.
-
The optimal CMPO concentration corresponds to the point where maximum extraction is achieved without issues like third phase formation. A slope analysis of log(D) vs. log([CMPO]) can also be used to investigate the stoichiometry of the extracted complex.[4]
Quantitative Data Summary
The following tables summarize the effects of various parameters on extraction efficiency, based on published literature.
Table 1: Effect of Nitric Acid Concentration on Distribution Ratios (D) of Am(III) and Eu(III)
| Metal Ion | Extractant System | Nitric Acid (M) | Distribution Ratio (D) | Reference |
| Am(III) | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | 0.1 | ~10 | [2] |
| Am(III) | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | 1.0 | ~100 | [2] |
| Am(III) | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | 4.0 | ~30 | [2] |
| Eu(III) | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | 0.1 | ~3 | [2] |
| Eu(III) | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | 1.0 | ~30 | [2] |
| Eu(III) | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | 4.0 | ~10 | [2] |
Table 2: Extraction Percentage (%E) of Lanthanides with a Tripodal CMPO Ligand
| Lanthanide | Ligand Modification | Ligand:Metal Ratio | Extraction % (E) | Reference |
| Tb³⁺ | Original TREN cap, ethoxy substituents | Not specified | 18% | [11] |
| Most Ln³⁺ | Increased alkyl chain on TREN cap | Not specified | ~5% | [11] |
| Gd³⁺ | Original TREN cap, phenyl substituents | Not specified | 13% | [11] |
| Tb³⁺ | Original TREN cap, phenyl substituents | Not specified | 11% | [11] |
| La³⁺ | Phenyl substituted ligand | 100:1 | 41% | [11] |
| Lu³⁺ | Phenyl substituted ligand | 100:1 | 3.7% | [11] |
Visualizations
Caption: Experimental workflow for optimizing CMPO concentration.
Caption: Troubleshooting flowchart for common extraction issues.
Caption: Factors influencing CMPO extraction efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 9. researchgate.net [researchgate.net]
- 10. Procedure [chem.fsu.edu]
- 11. Lanthanide extraction selectivity of a tripodal carbamoylmethylphosphine oxide ligand system - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Emulsion Formation in Solvent Extraction with CMPO
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting emulsion formation during solvent extraction processes involving octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO). The following sections are presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of CMPO solvent extraction?
An emulsion is a stable mixture of two immiscible liquids, such as the organic solvent containing CMPO and an aqueous solution.[1] In this state, one liquid is dispersed in the other as microscopic droplets.[1] This typically appears as a cloudy or milky third layer between the organic and aqueous phases, which hinders the clean separation of the two layers and can lead to lower extraction efficiency and product loss.[2][3]
Q2: What are the primary causes of emulsion formation in CMPO solvent extraction?
Several factors can contribute to the formation of stable emulsions during liquid-liquid extraction:
-
Presence of Surfactant-like Molecules: Many samples, especially those from biological matrices, contain compounds like phospholipids, proteins, or free fatty acids that act as emulsifying agents.[4] These molecules have both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, allowing them to stabilize the droplets of one liquid dispersed within the other.
-
High Shear Mixing: Vigorous shaking or intense stirring provides the energy to break up the liquid phases into very fine droplets, promoting the formation of a stable emulsion.[4]
-
Presence of Fine Particulates: Finely divided solids can accumulate at the interface between the organic and aqueous phases, physically preventing the droplets from coalescing.[1][5]
-
Incompatible pH or High Acid Concentrations: The pH of the aqueous phase, particularly the concentration of nitric acid commonly used in CMPO extractions, can influence interfacial tension and contribute to emulsion stability.[6] While CMPO extraction efficiency for certain elements increases with nitric acid concentration, very high concentrations can sometimes lead to phase separation issues.[7][8]
-
Third Phase Formation: Under conditions of high acid and/or metal loading, the organic phase can split into two distinct organic layers. This phenomenon, known as "third phase formation," is different from an emulsion but can complicate phase separation.[9]
Q3: How can I prevent emulsion formation before it occurs?
Prevention is often more effective than breaking a stable emulsion.[4] Consider the following preventative strategies:
-
Gentle Agitation: Instead of vigorous shaking, use gentle swirling or slow inversions of the separatory funnel. This reduces the agitation that causes emulsions while still providing sufficient surface area for extraction to occur.[1][4]
-
Pre-filtration of Samples: If your sample contains suspended solids, filter it before the extraction process to remove particulates that can stabilize emulsions.[1]
-
Optimize Solvent Choice: Select solvent pairs with a significant density difference and high interfacial tension, as they are less prone to forming emulsions.[1]
-
Control Temperature: Temperature can influence viscosity and interfacial tension. Experimenting with gentle heating or cooling of the system may prevent emulsion formation.[10]
Q4: What methods can be used to break an emulsion once it has formed?
If an emulsion has already formed, several techniques can be employed to break it:
-
Allow the Mixture to Stand: The simplest method is to let the sample sit undisturbed for a period (up to an hour). Sometimes, the emulsion will break on its own as the droplets coalesce.[2][6]
-
Centrifugation: This is often the most effective mechanical method. Spinning the sample forces the denser, dispersed droplets to collide and merge, leading to phase separation.[6][11] A solid "protein cake" may form at the interface, which can aid in a clean separation.[12]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt (NaCl, Na₂SO₄) to the mixture.[2][4] This increases the ionic strength of the aqueous layer, which helps to force the emulsifying agents into one of the phases and breaks the emulsion.[4][11]
-
pH Adjustment (Acidification): If the emulsion is stabilized by alkali soaps or detergents, lowering the pH to approximately 2 with an acid like HCl or H₂SO₄ can neutralize the charge on these molecules, destroying their emulsifying properties.[2][6]
-
Temperature Change: Gently heating the mixture can reduce viscosity and help break the emulsion.[10] Conversely, sudden cooling or freezing (thermal shock) can increase interfacial tension, causing the droplets to coalesce.[1]
-
Filtration: Pass the mixture through a bed of glass wool or phase separation filter paper. These act as physical barriers to help coalesce the dispersed droplets.[4][11]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to solubilize the emulsifying agent, thereby breaking the emulsion.[4][11] An ultrasonic bath can also be used to provide energy to disrupt the emulsion.[6]
Factors Influencing Emulsion in CMPO Systems
The stability of emulsions in solvent extraction is influenced by several quantitative factors. While specific numerical data for CMPO systems is highly dependent on the exact experimental conditions, the following table summarizes the general effects of key parameters.
| Parameter | Effect on Emulsion Tendency | Rationale |
| Mixing Intensity | Increases | High shear energy creates smaller droplets that are more difficult to coalesce.[4] |
| Acid (HNO₃) Conc. | Variable | Extraction efficiency can increase with acid concentration, but very high concentrations may lead to third phase formation or increased emulsion stability due to complex interactions.[7][8][9] |
| Temperature | Variable | Increasing temperature can decrease viscosity, aiding separation.[10] However, in some systems, it can also enhance the activity of emulsifying agents.[13] |
| Presence of Solids | Increases | Particulates accumulate at the liquid-liquid interface, physically stabilizing the emulsion.[5] |
| Ionic Strength | Decreases | Adding salt ("salting out") increases the polarity of the aqueous phase, disrupting the stability of the emulsion.[4][11] |
| Diluent Choice | Variable | The properties of the diluent (e.g., polarity, viscosity) significantly impact the solubility of the CMPO-metal complex and can influence interfacial tension and phase separation behavior.[14][15] |
Experimental Protocols
Protocol 1: Breaking an Emulsion by Salting Out
-
Preparation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water (brine).
-
Addition: Add a small volume (e.g., 1-5 mL) of the brine solution to the separatory funnel containing the emulsion.
-
Mixing: Gently invert the funnel 2-3 times to mix the salt into the aqueous phase. Avoid vigorous shaking, which could reform the emulsion.
-
Observation: Allow the funnel to stand and observe for the separation of layers. A distinct line between the aqueous and organic phases should begin to appear.
-
Repeat if Necessary: If the emulsion persists, add another small aliquot of brine and repeat the gentle mixing and observation steps.
Protocol 2: Breaking an Emulsion by Centrifugation
-
Transfer: Carefully transfer the entire contents of the separatory funnel (or a portion of it) into appropriate centrifuge tubes. Ensure the tubes are properly balanced.
-
Centrifugation: Place the tubes in a centrifuge and spin at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.
-
Separation: After centrifugation, two clear liquid layers should be visible, potentially with a solid pellet or interfacial layer of precipitated material.
-
Collection: Carefully pipette or decant the desired layer, avoiding disturbance of the other phase or any solid material at the interface.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving emulsion issues during solvent extraction.
Caption: A workflow for troubleshooting emulsion formation in solvent extraction.
References
- 1. brainkart.com [brainkart.com]
- 2. azom.com [azom.com]
- 3. quora.com [quora.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Preventing Emulsions by Mitigating Solids [jpt.spe.org]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. THIRD PHASE FORMATION IN NITRIC ACID EXTRACTION BYn-OCTYL(PHENYL)-N,N-DIISOBUTYLCARBAMOYL-METHYLPHOSPHINE OXIDE | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
interference of other metal ions in CMPO extraction
Welcome to the technical support center for CMPO (Carbamoylmethylphosphine oxide) based extraction processes. This resource provides troubleshooting guidance and answers to frequently asked questions regarding interference from other metal ions during the extraction of actinides and other target elements.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My actinide extraction efficiency is significantly lower than expected. What could be the cause?
A1: Lower-than-expected extraction efficiency is a common issue that can stem from several factors. One of the primary causes is the presence of interfering metal ions in your aqueous feed solution. Certain metal ions, particularly those with high charge density, can be strongly co-extracted by CMPO, competing with the target actinides and reducing their distribution into the organic phase.[1] Notable interfering ions include Zirconium(IV), Iron(III), and Molybdenum(VI).[1][2] Additionally, high concentrations of nitric acid can compete for extraction by CMPO, lowering the effective concentration of the extractant available for the metal ions.[1]
Q2: Which metal ions are known to cause the most significant interference in CMPO extraction?
A2: Zirconium(IV) is a notable and problematic interfering ion as it is strongly extracted by CMPO across various nitric acid concentrations.[1][3] Other ions that can interfere include Iron(III), Molybdenum(VI), and Palladium(II).[1][2] While many fission products form weaker complexes with CMPO, these specific ions can significantly impact the efficiency and selectivity of the extraction process, such as the TRUEX (TRansUranium EXtraction) process.[1][4]
Q3: How can I determine if interfering ions are present in my sample?
A3: The first step is to analyze your initial aqueous feed solution for suspected interfering metals. Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can provide a quantitative profile of the metal ions present. If you observe a drop in the distribution ratio (D) of your target actinide, it is a strong indication of competitive extraction.
Q4: I've confirmed the presence of interfering ions like Zr(IV) and Fe(III). How can I mitigate their impact?
A4: The most common and effective method to mitigate interference is the use of "masking agents." These are complexing agents added to the aqueous phase that selectively bind to the interfering ions, preventing them from being extracted by CMPO.[5][6][7][8] By forming stable, water-soluble complexes with ions like Zr(IV) and Fe(III), these agents "mask" them, allowing the CMPO to preferentially extract the target actinides.[6]
Q5: What are some effective masking agents, and when should I use them?
A5: The choice of masking agent depends on the specific interfering ion.
-
Oxalic Acid: Highly effective for masking Zirconium(IV).[3][6] It can be added to the feed solution to complex Zr and prevent its co-extraction.
-
Citrate and HEDTA: A combination of HEDTA (N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid) and citrate can be used to suppress the extraction of multiple interfering ions, including Zr(IV) and Mo(VI).[1]
-
Ascorbic Acid: Can be used to reduce Fe(III) to Fe(II), which is less extractable.
-
Hydroxylamine Nitrate (HAN): Can be used in plutonium stripping solutions to manage its oxidation state.
The diagram below illustrates the logical workflow for troubleshooting interference issues.
Caption: Troubleshooting workflow for low actinide recovery in CMPO extraction.
Data on Interfering Ions
The following table summarizes the extraction behavior of common interfering metal ions with and without the use of masking agents. The distribution ratio (D) represents the ratio of the metal ion concentration in the organic phase to that in the aqueous phase. A lower D value indicates less interference.
| Metal Ion | Aqueous Phase Composition | Organic Phase Composition | Distribution Ratio (D) | Reference |
| Zr(IV) | 1.0 M Nitric Acid | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | ~100 | [1] |
| Zr(IV) | 0.15 M HEDTA + 0.25 M Citrate | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | < 0.1 | [1] |
| Mo(VI) | 1.0 M Nitric Acid | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | ~10 | [1] |
| Mo(VI) | 0.15 M HEDTA + 0.25 M Citrate | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | < 0.1 | [1] |
| Fe(III) | Nitric Acid Media | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | Too low to be reliably determined | [1] |
Data is approximated from graphical representations in the cited source.
The diagrams below illustrate the mechanism of interference and the action of a masking agent.
References
- 1. osti.gov [osti.gov]
- 2. Extraction of actinides and fission products by octyl(phenyl)-N,N-diisobutylcarbamoylmethyl-phosphine oxide from nitric acid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eichrom.com [eichrom.com]
- 4. oecd-nea.org [oecd-nea.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: CMPO Stability in Long-Term Storage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage stability of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO). It includes troubleshooting advice, frequently asked questions, experimental protocols, and data on degradation pathways to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I have been storing a solution of CMPO for several months and suspect it has degraded. What are the primary signs of degradation?
A1: The primary indicators of CMPO degradation are changes in its performance, particularly a decrease in extraction efficiency for target ions like americium.[1] Visually, you might not observe any changes. The most reliable way to confirm degradation is through analytical techniques that can identify and quantify CMPO and its degradation products.
Q2: What are the main factors that cause CMPO to degrade during long-term storage?
A2: CMPO degradation is primarily caused by three main factors:
-
Hydrolysis: Reaction with water, especially in the presence of strong acids like nitric acid.[1]
-
Radiolysis: Degradation due to exposure to ionizing radiation (alpha and gamma).[2][3] This is a significant concern in nuclear fuel reprocessing applications.
-
Thermal Degradation: Decomposition at elevated temperatures.[4][5] General long-term storage challenges such as exposure to light, oxygen, and moisture can also contribute to degradation.[6]
Q3: My experiment involves nitric acid. How does this affect CMPO stability?
A3: The presence of nitric acid can significantly influence CMPO degradation. While it is a medium for hydrolysis, it can paradoxically offer protection against radiolytic degradation.[2][3] However, at high concentrations and elevated temperatures, nitric acid accelerates the rate of hydrolytic decomposition.[1]
Q4: I work in a radiochemistry lab. Should I be more concerned about alpha or gamma radiation for CMPO stability?
A4: Both alpha and gamma radiation cause CMPO to degrade, but they lead to different primary degradation products and effects on extraction performance.
-
Gamma (γ) irradiation tends to rupture phosphoryl-methylene bonds, creating phosphinic acid products that can sometimes increase distribution ratios for certain elements.
-
Alpha (α) irradiation appears to favor the rupture of carbamoyl-methylene bonds, producing less problematic acetamide products and leading to a drop in extraction efficiency. Interestingly, α-irradiation has been shown to have much less adverse effects on CMPO degradation than β/γ irradiation in terms of degradation rates (-G values) and the generation of radiolysis products.[7]
Q5: How can I detect and quantify CMPO degradation products in my sample?
A5: Several analytical methods are effective for analyzing CMPO and its degradation products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the identification and quantitation of various organophosphorus compounds derived from CMPO.[1][8]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying CMPO from its degradation products, especially when coupled with a mass spectrometer.[9]
-
Electrospray Ionization-Mass Spectrometry (ESI-MS): A powerful tool for rapid identification of impurity compounds formed during radiolysis.[2][10]
Q6: What are the recommended storage conditions for ensuring the long-term stability of CMPO?
A6: To minimize degradation, CMPO should be stored under controlled environmental conditions.[6]
-
Temperature: Store at cool, stable temperatures (refrigerated storage at 2–8°C is suitable for temperature-sensitive chemicals).[6] Avoid high temperatures to prevent thermal degradation.[4]
-
Light: Protect from light to prevent photolytic degradation.[9]
-
Atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[6]
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Reduced extraction efficiency of actinides (e.g., Americium). | CMPO degradation (hydrolysis or radiolysis). | 1. Analyze a sample of your CMPO solution using GC-MS or LC-MS to confirm degradation and identify products. 2. If degraded, use a fresh, verified batch of CMPO. 3. Review storage conditions to mitigate future degradation. |
| Inconsistent experimental results over time. | Gradual degradation of the CMPO stock solution. | 1. Implement a routine quality control check for your CMPO stock solution using a validated analytical method (e.g., HPLC). 2. Aliquot the stock solution upon preparation to minimize freeze-thaw cycles and contamination of the entire batch. |
| Formation of unknown species in mass spectrometry analysis. | Radiolytic or hydrolytic cleavage of CMPO. | 1. Compare your mass spectra with literature data on known CMPO degradation products.[1][10] 2. Consider the specific conditions (e.g., presence of acid, radiation) to predict the likely degradation pathway. |
CMPO Degradation Pathways
The degradation of CMPO can proceed through several pathways, primarily hydrolysis and radiolysis. The specific products formed depend on the conditions.
Caption: Primary degradation pathways for CMPO.
Quantitative Data on CMPO Degradation
The rate of CMPO degradation is highly dependent on the specific conditions. The following table summarizes the influence of different factors.
| Factor | Condition | Effect on Degradation Rate | Primary Degradation Products | Reference |
| Radiation Type | α-irradiation | Rapid initial drop in extraction performance, then stabilization. | Favors acetamide products. | |
| γ-irradiation | Steady increase in distribution ratios with dose. | Favors phosphinic acid products. | ||
| Nitric Acid | In γ-radiolysis | Protective effect; lower decomposition rates. | Different product profile than without acid. | [2][3] |
| In hydrolysis (50°C) | Rate increases dramatically at [HNO₃] > 2.5 M. | H[O(φ)P] and other organophosphorus compounds. | [1] | |
| Oxygen | In γ-radiolysis | Protective effect; lower decomposition rates. | - | [2][3] |
| Temperature | 50°C vs. lower temps | Significantly accelerates hydrolytic degradation. | - | [1] |
Experimental Protocols
Protocol 1: Assessment of CMPO Hydrolytic Stability
This protocol outlines a method to assess the degradation of CMPO in the presence of nitric acid.
Objective: To quantify the rate of CMPO hydrolysis under specific acidic and thermal conditions.
Materials:
-
CMPO solution in a suitable solvent (e.g., tetrachloroethylene, TCE).
-
Nitric acid (HNO₃) solutions of varying concentrations (e.g., 1.0 M, 2.5 M, 5.0 M).
-
Thermostatically controlled water bath or oven.
-
Separatory funnels or mixing vials.
-
Gas Chromatograph with a Mass Spectrometer (GC-MS).
-
Internal standard for GC analysis.
Methodology:
-
Sample Preparation: Prepare biphasic samples by mixing equal volumes of the CMPO solution and the desired nitric acid concentration in sealed vials.
-
Incubation: Place the vials in a thermostatic bath set to the desired temperature (e.g., 50°C).
-
Sampling: At predetermined time intervals (e.g., 0, 24, 48, 96 hours), remove a vial from the bath and allow it to cool to room temperature.
-
Phase Separation: Separate the organic and aqueous phases.
-
Analysis:
-
Take an aliquot of the organic phase.
-
Add a known amount of an internal standard.
-
Analyze the sample using GC-MS to quantify the remaining CMPO concentration and identify/quantify any degradation products.[1]
-
-
Data Processing: Plot the concentration of CMPO versus time to determine the degradation rate.
Caption: Experimental workflow for CMPO stability testing.
Protocol 2: Analysis of CMPO and Degradation Products by ESI-MS
This protocol is for the rapid identification of radiolysis products.
Objective: To identify compounds formed from CMPO during irradiation experiments.
Materials:
-
Irradiated CMPO sample in a solvent like dodecane.
-
Aqueous NaOH solution (for extraction of acidic products).
-
Aqueous HNO₃ solution (for extraction of basic products).
-
Electrospray Ionization Mass Spectrometer (ESI-MS).
Methodology:
-
Direct Infusion: Directly infuse the diluted irradiated CMPO solution into the ESI-MS to get an overall profile of the components.[10]
-
Acidic Product Extraction:
-
Mix the irradiated organic sample with an aqueous NaOH solution.
-
Separate the phases.
-
Analyze the aqueous phase by ESI-MS to identify acidic degradation products that have been extracted.[10]
-
-
Basic Product Extraction:
-
Mix the irradiated organic sample with an aqueous HNO₃ solution.
-
Separate the phases.
-
Analyze the aqueous phase by ESI-MS to identify basic degradation products.[10]
-
-
Data Analysis: Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns, comparing them to the structure of the parent CMPO molecule.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 5. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmpplastic.com [gmpplastic.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of CMPO and its radiolysis products by direct infusion ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CMPO Extraction of Americium
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering incomplete extraction of americium (Am) using octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind CMPO extraction of Americium?
The extraction of trivalent americium (Am(III)) from acidic aqueous solutions, typically nitric acid (HNO₃), into an organic phase is based on a solvation mechanism. The CMPO molecule, a neutral extractant, complexes with the Am(III) ion. This process is often performed as part of the TRUEX (Transuranic Extraction) process, where CMPO is combined with a phase modifier like tri-n-butyl phosphate (TBP) in a diluent such as n-dodecane. The TBP helps prevent the formation of a third phase at high metal loading.[1] The overall extraction equilibrium can be represented as:
Am³⁺(aq) + 3NO₃⁻(aq) + 3CMPO(org) ⇌ --INVALID-LINK--
The resulting complex is soluble in the organic phase, thus transferring the americium from the aqueous phase.[1]
Q2: My americium extraction is incomplete. What are the most common causes?
Several factors can lead to poor extraction efficiency. The most common issues are related to the composition of the aqueous and organic phases, the integrity of the solvent, and the presence of competing species. Key areas to investigate include:
-
Incorrect Nitric Acid Concentration: The extraction of Am(III) is highly dependent on the HNO₃ concentration.
-
Suboptimal Extractant/Modifier Concentration: The ratio of CMPO and TBP in the organic phase is crucial for efficient extraction and phase stability.
-
Solvent Degradation: Both chemical (acid hydrolysis) and radiolytic degradation of CMPO and TBP can reduce extraction efficiency.[2][3]
-
Presence of Interfering Ions: High concentrations of other extractable metal ions (like lanthanides) or the presence of complexing agents in the aqueous feed can compete with americium for the CMPO extractant.[2][4]
-
Third Phase Formation: The formation of a second, heavy organic phase can sequester the americium-CMPO complex, leading to its incomplete recovery in the primary organic phase.[2]
-
Inadequate Phase Contact: Insufficient mixing time or intensity can prevent the system from reaching extraction equilibrium.
Troubleshooting Guide
Issue 1: Low Distribution Ratio (D_Am)
If you observe that a significant amount of americium remains in the aqueous phase after extraction, consider the following factors related to your system's chemistry.
-
Nitric Acid Concentration: The distribution ratio of americium is strongly influenced by the nitric acid concentration of the aqueous phase. Extraction efficiency generally increases with nitric acid concentration up to a certain point (around 1-3 M HNO₃), after which it may level off or decrease.[1] Very low acidity can lead to poor extraction.
-
Recommendation: Verify the molarity of your nitric acid feed solution. Ensure it is within the optimal range for your specific CMPO-TBP system.
-
-
Presence of Complexing Agents: Agents like oxalates, citrates, or EDTA, if present in your feed, can form stable aqueous complexes with Am(III), preventing its extraction into the organic phase.[2][4]
-
Recommendation: Analyze your aqueous feed for any residual complexing agents from previous processing steps.
-
-
CMPO and TBP Concentrations: The standard TRUEX solvent typically consists of 0.2 M CMPO and 1.0-1.4 M TBP in a diluent like n-dodecane.[1][4] A lower-than-required CMPO concentration will result in a lower capacity for americium. TBP is crucial to prevent third-phase formation, especially at high metal and acid concentrations.[1][5]
-
Recommendation: Confirm the concentrations of CMPO and TBP in your organic solvent. Prepare fresh solvent if there is any doubt about its composition.
-
-
Solvent Purity and Degradation:
-
Hydrolysis and Radiolysis: Over time, and particularly under high radiation fields, CMPO and TBP can degrade.[2][3] Radiolysis can decrease the distribution ratio for americium.[2] Acid hydrolysis of CMPO can form acidic degradation products that complicate the stripping process, which might be misinterpreted as poor initial extraction.[6]
-
Impurities: Commercially available CMPO may contain acidic impurities from its synthesis, such as octylphenylphosphinic acid (POPPA), which can interfere with the process.[6]
-
Recommendation: For high-radiation experiments, consider the absorbed dose and the potential for solvent degradation.[2] If the solvent has been used multiple times or stored for a long period, perform a solvent wash (e.g., with a dilute sodium carbonate solution) to remove acidic degradation products.
-
Issue 2: Physical Problems During Extraction
-
Third Phase Formation: The appearance of a dense, viscous third phase at the interface between the aqueous and organic layers is a known issue. This phase contains a high concentration of the extracted metal-CMPO complex and is poorly soluble in the n-dodecane diluent.[2] Its formation leads to an apparent loss of americium from the primary organic phase and can cause significant operational problems.
-
Causes: High metal loading, high nitric acid concentration, or insufficient TBP concentration.
-
Recommendation: Ensure the TBP concentration is adequate (typically 1.0 M or higher).[1] If possible, reduce the metal loading or the acidity of the aqueous feed. Using alternative diluents can also eliminate this issue.[5][7]
-
-
Incomplete Phase Separation: Emulsions or poor phase disengagement can trap americium at the interface, leading to incomplete recovery.
-
Causes: Presence of surfactants or finely divided solids; excessive mixing energy.
-
Recommendation: Allow for a longer settling time. If solids are present, centrifuge the aqueous feed before extraction. Optimize the mixing speed to be vigorous enough for mass transfer but not so high as to cause stable emulsions.
-
Quantitative Data
The efficiency of americium extraction is highly dependent on experimental parameters. The tables below summarize the typical effects of nitric acid and CMPO concentration on the americium distribution ratio (D_Am).
Table 1: Effect of Nitric Acid Concentration on D_Am (Solvent: 0.2 M CMPO / 1.2 M TBP in n-dodecane)
| Nitric Acid (M) | Approximate D_Am |
| 0.1 | ~1 |
| 0.5 | ~10 |
| 1.0 | ~30 |
| 2.0 | ~50 |
| 4.0 | ~40 |
| 6.0 | ~20 |
Note: These are representative values. Actual results may vary based on temperature, specific impurities, and other ions present.
Table 2: Effect of CMPO Concentration on D_Am (Aqueous Phase: 3 M HNO₃; Solvent: CMPO / 1.2 M TBP in n-dodecane)
| CMPO (M) | Approximate D_Am |
| 0.05 | ~5 |
| 0.10 | ~20 |
| 0.20 | ~50 |
| 0.40 | ~100 |
Experimental Protocols
Standard Protocol for Batch Solvent Extraction of Americium
This protocol describes a typical laboratory-scale batch extraction of Am(III) using a CMPO/TBP solvent.
-
Preparation of Solutions:
-
Aqueous Phase: Prepare a simulated high-level liquid waste (SHLLW) solution containing a known concentration of Americium-241 tracer in nitric acid of the desired molarity (e.g., 3 M HNO₃).
-
Organic Phase (TRUEX Solvent): Prepare a solution of 0.2 M CMPO and 1.2 M TBP in an n-dodecane diluent. The solvent should be pre-equilibrated by contacting it with an equal volume of blank nitric acid (of the same molarity as the aqueous feed) to saturate it with acid and water.
-
-
Extraction Procedure:
-
In a centrifuge tube or sealed vessel, combine equal volumes of the aqueous feed and the pre-equilibrated organic solvent (e.g., 5 mL of each).
-
Agitate the mixture vigorously for a minimum of 15-30 minutes at a constant temperature (e.g., 25°C) to ensure equilibrium is reached. A mechanical shaker or vortex mixer is recommended.
-
Centrifuge the mixture for 5-10 minutes to ensure complete separation of the two phases.
-
-
Sampling and Analysis:
-
Carefully withdraw aliquots from the center of both the aqueous and organic phases, avoiding the interface.
-
Determine the concentration of Americium-241 in each aliquot using an appropriate radiometric technique, such as alpha or gamma spectrometry.
-
-
Calculation of Distribution Ratio (D_Am):
-
The distribution ratio is calculated as the ratio of the americium concentration in the organic phase to its concentration in the aqueous phase at equilibrium: D_Am = [Am]_org / [Am]_aq
-
Diagrams
CMPO Extraction Workflow
The following diagram illustrates the logical workflow of the americium extraction process from the aqueous phase to the organic phase.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring how exposure to radiolysis and harsh chemical reagents impact americium-241 extraction chromatography - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00859A [pubs.rsc.org]
- 4. nuce.aesj.or.jp [nuce.aesj.or.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. CMPO purity tests in the TRUEX solvent using americium-241 (Technical Report) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CMPO and Other Organophosphorus Extractants in Actinide and Lanthanide Separation
For researchers, scientists, and drug development professionals engaged in actinide and lanthanide separation, the choice of an effective organophosphorus extractant is paramount. This guide provides a comprehensive comparison of Carbamoylmethylphosphine oxide (CMPO) with other widely used extractants, including Tri-n-butyl phosphate (TBP), Di-(2-ethylhexyl) phosphoric acid (HDEHP), and Trialkylphosphine oxide (TRPO). The following sections present a detailed analysis of their performance, supported by experimental data and protocols, to facilitate an informed selection process.
Performance Comparison of Organophosphorus Extractants
The efficiency of an extractant is determined by its ability to selectively partition specific metal ions from an aqueous phase into an organic phase. This is quantified by the distribution coefficient (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The selectivity between two metal ions is expressed by the separation factor (SF), which is the ratio of their respective distribution coefficients.
The TRUEX (Transuranic Extraction) process, a well-established method for the removal of transuranic elements from nuclear waste streams, commonly employs a solvent formulation of 0.2 M CMPO in combination with 1.2 M TBP in a dodecane diluent.[1] This mixture is effective for the co-extraction of trivalent actinides and lanthanides from acidic solutions.[2][3]
While direct, side-by-side comparative data under identical conditions for all four extractants (CMPO, TBP, HDEHP, and TRPO) is scarce in publicly available literature, the following tables summarize representative data gleaned from various studies to illustrate their relative performance.
Table 1: Distribution Coefficients (D) of Selected Actinides and Lanthanides with Various Organophosphorus Extractants.
| Metal Ion | CMPO (in TRUEX solvent) | TBP | HDEHP | TRPO |
| Am(III) | High | Low | Moderate | High |
| Pu(IV) | Very High | High | High | Very High |
| U(VI) | High | High | High | High |
| Eu(III) | High | Low | Moderate | High |
Note: "High," "Very High," "Moderate," and "Low" are qualitative descriptors based on typical performance reported in the literature. Actual D values are highly dependent on experimental conditions such as acid concentration, temperature, and the presence of other complexing agents.
Table 2: Separation Factors (SF) for Americium(III) over Europium(III) with Various Organophosphorus Extractants.
| Separation Factor (SF Am/Eu) | CMPO (in TRUEX solvent) | TBP | HDEHP | TRPO |
| Typical Value | ~1-10 | ~1 | >10 (pH dependent) | ~1-5 |
Note: The separation of trivalent actinides from lanthanides is a significant challenge. While CMPO and TRPO show some selectivity, HDEHP can offer higher separation factors, although its performance is highly dependent on the pH of the aqueous phase.
Key Experimental Protocols
The following protocols outline the general procedures for solvent extraction and stripping of actinides and lanthanides. Specific parameters should be optimized for the particular application.
Experimental Protocol for Solvent Extraction
This protocol describes a typical laboratory-scale solvent extraction experiment to determine the distribution coefficient of a metal ion.
Materials:
-
Aqueous feed solution containing the metal ion of interest (e.g., Am(III), Eu(III)) in a nitric acid matrix.
-
Organic solvent containing the organophosphorus extractant (e.g., 0.2 M CMPO and 1.2 M TBP in n-dodecane).
-
Separatory funnels or centrifuge tubes.
-
Mechanical shaker or vortex mixer.
-
Instrumentation for metal ion concentration analysis (e.g., ICP-MS, alpha spectrometry, gamma spectrometry).
Procedure:
-
Phase Contact: Equal volumes of the aqueous feed solution and the organic solvent are added to a separatory funnel or centrifuge tube.
-
Equilibration: The two phases are vigorously mixed for a predetermined time (e.g., 30 minutes) at a constant temperature to ensure that equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the aqueous and organic phases have completely separated. Centrifugation can be used to accelerate this process.
-
Sampling: A sample is carefully taken from both the aqueous and organic phases.
-
Analysis: The concentration of the metal ion in each sample is determined using an appropriate analytical technique.
-
Calculation of Distribution Coefficient (D): D = [Metal Ion Concentration]organic / [Metal Ion Concentration]aqueous
Experimental Protocol for Stripping (Back-Extraction)
This protocol describes the process of transferring the extracted metal ions from the loaded organic phase back into an aqueous solution.
Materials:
-
Loaded organic phase containing the extracted metal ions.
-
Aqueous stripping solution (strippant). The composition of the strippant depends on the extractant and the metal ions to be stripped. Common strippants include dilute nitric acid, oxalic acid, or complexing agents like citric acid or DTPA (diethylenetriaminepentaacetic acid).[2]
-
Separatory funnels or centrifuge tubes.
-
Mechanical shaker or vortex mixer.
-
Instrumentation for metal ion concentration analysis.
Procedure:
-
Phase Contact: The loaded organic phase is contacted with a fresh aqueous stripping solution in a separatory funnel or centrifuge tube. The phase ratio (organic to aqueous) can be varied to optimize the stripping efficiency.
-
Equilibration: The mixture is agitated for a sufficient time to allow the metal ions to transfer to the aqueous phase.
-
Phase Separation: The phases are allowed to separate.
-
Sampling and Analysis: Samples are taken from both phases to determine the metal ion concentrations.
-
Calculation of Stripping Efficiency: Stripping Efficiency (%) = ([Metal Ion Concentration]aqueous_strip / [Metal Ion Concentration]organic_initial) * 100
Visualizing Extraction Processes and Relationships
The following diagrams, generated using the DOT language, illustrate key concepts in solvent extraction.
Caption: A simplified workflow of a solvent extraction and stripping process.
Caption: Key factors influencing the efficiency of solvent extraction.
Conclusion
CMPO has demonstrated its effectiveness as a powerful extractant for actinides and lanthanides, particularly within the TRUEX process framework.[4] Its ability to form stable complexes with these metal ions in highly acidic media makes it a valuable tool in nuclear fuel reprocessing and waste management.[5] When compared to other organophosphorus extractants, CMPO, especially when used with a modifier like TBP, offers robust extraction capabilities. However, for applications requiring high selectivity between trivalent actinides and lanthanides, other systems, such as those employing HDEHP under controlled pH conditions, may offer advantages. The choice of the optimal extractant and process conditions will ultimately depend on the specific separation goals, the composition of the feed solution, and the desired purity of the final product.
References
A Comparative Guide to Actinide Extraction: N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide (CMPO) vs. N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide (DMDOHEMA)
For researchers, scientists, and drug development professionals, the efficient and selective extraction of actinides from various matrices is a critical step in nuclear fuel reprocessing, waste management, and radiopharmaceutical development. Two prominent extractants, N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide (CMPO) and N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide (DMDOHEMA), have emerged as key players in this field. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable extractant for specific applications.
This comparison delves into the core aspects of their extraction capabilities, including extraction efficiency, selectivity, loading capacity, and stripping efficiency. The information is presented through structured data tables and detailed experimental protocols for key cited experiments.
Performance Comparison at a Glance
| Feature | This compound (CMPO) | N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide (DMDOHEMA) |
| Primary Process | TRUEX (Transuranic Extraction) | DIAMEX (Diamide Extraction) |
| Extraction Strength | Generally higher for actinides and lanthanides.[1] | Moderate, but effective for group extraction of An(III) and Ln(III). |
| Selectivity (Am/Eu) | Low intrinsic selectivity between trivalent actinides and lanthanides.[2] | Moderate intrinsic selectivity, with Am/Eu separation factors typically around 2.[3] |
| Third Phase Formation | Prone to third-phase formation at high metal and acid loadings; requires a phase modifier like TBP. | Generally less prone to third-phase formation, offering operational advantages.[4] |
| Stripping | Can be challenging, often requiring complexing agents or dilute acids.[5] | Generally easier stripping of actinides with dilute nitric acid. |
| Radiolytic Stability | Shows good stability, but degradation products can affect extraction.[6][7] | Considered to have good radiolytic stability.[8] |
Quantitative Data on Extraction Performance
Distribution Coefficients (D) of Selected Actinides and Lanthanides
The distribution coefficient (D) is a key measure of extraction efficiency, representing the ratio of the concentration of a metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.
Table 1: Distribution Coefficients (D) with CMPO in TRUEX Solvent (Organic Phase: 0.2 M CMPO + 1.4 M TBP in n-dodecane)
| Metal Ion | D value at 1 M HNO₃ | D value at 3 M HNO₃ |
| Am(III) | ~10 | ~30 |
| Pu(IV) | >100 | >100 |
| U(VI) | ~20 | ~10 |
| Eu(III) | ~8 | ~25 |
Note: Data synthesized from various sources describing the TRUEX process.[1][9]
Table 2: Distribution Coefficients (D) with DMDOHEMA in TPH (Organic Phase: 0.75 M DMDOHEMA in TPH (hydrogenated tetra-propylene))
| Metal Ion | D value at 1 M HNO₃ | D value at 3 M HNO₃ |
| Am(III) | ~1.5 | ~10 |
| Cm(III) | ~1.2 | ~8 |
| Eu(III) | ~0.8 | ~5 |
| Y(III) | ~0.5 | ~3 |
Source: Adapted from S. G. Ansari et al., 2020.[3]
Selectivity: Americium(III) vs. Europium(III) Separation
The separation factor (SF) between two metal ions is the ratio of their distribution coefficients (D). A higher SF indicates better separation. The Am(III)/Eu(III) separation is a common benchmark for evaluating the performance of extractants in separating trivalent actinides from lanthanides.
Table 3: Am(III)/Eu(III) Separation Factors (SFAm/Eu)
| Extractant System | Nitric Acid Concentration (M) | SFAm/Eu |
| 0.2 M CMPO + 1.4 M TBP in n-dodecane | 1 | ~1.25 |
| 0.2 M CMPO + 1.4 M TBP in n-dodecane | 3 | ~1.2 |
| 0.75 M DMDOHEMA in TPH | 1 | ~1.9 |
| 0.75 M DMDOHEMA in TPH | 3 | ~2.0 |
Note: Calculated from the distribution coefficient data presented in Tables 1 and 2.
Experimental Protocols
General Protocol for Batch Solvent Extraction Studies
A standardized batch extraction protocol is essential for comparing the performance of different extractants under controlled conditions.
1. Preparation of Aqueous Phase:
-
A stock solution of the target metal ion(s) (e.g., Am(III), Eu(III)) is prepared in a nitric acid solution of the desired concentration (e.g., 1 M or 3 M HNO₃).
-
Radioactive tracers of the metal ions are often used for easy quantification.
2. Preparation of Organic Phase:
-
The extractant (CMPO or DMDOHEMA) is dissolved in a suitable organic diluent (e.g., n-dodecane for CMPO, TPH for DMDOHEMA) to the desired concentration (e.g., 0.2 M CMPO, 0.75 M DMDOHEMA).
-
For CMPO, a phase modifier such as tri-n-butyl phosphate (TBP) is typically added to prevent third-phase formation.
3. Extraction:
-
Equal volumes of the aqueous and organic phases are placed in a centrifuge tube.
-
The mixture is vigorously agitated for a sufficient time to reach equilibrium (typically 30 minutes to 1 hour) at a constant temperature.
-
The phases are then separated by centrifugation.
4. Analysis:
-
Aliquots are taken from both the aqueous and organic phases.
-
The concentration of the metal ion(s) in each phase is determined using appropriate analytical techniques (e.g., gamma spectrometry for radioactive tracers, ICP-MS for stable isotopes).
-
The distribution coefficient (D) is calculated as: D = [Metal]organic / [Metal]aqueous.
-
The separation factor (SF) for two metals (A and B) is calculated as: SFA/B = DA / DB.
General Protocol for Stripping Studies
Stripping, or back-extraction, is the process of recovering the extracted metal ions from the loaded organic phase.
1. Preparation of Loaded Organic Phase:
-
The organic phase from the extraction experiment, containing the extracted metal ions, is used.
2. Preparation of Stripping Solution:
-
A suitable aqueous stripping solution is prepared. This can be dilute nitric acid (e.g., 0.01 M HNO₃) or a solution containing a complexing agent.
3. Stripping:
-
The loaded organic phase is contacted with the stripping solution at a specific phase ratio.
-
The mixture is agitated until equilibrium is reached.
-
The phases are separated by centrifugation.
4. Analysis:
-
The concentration of the metal ion(s) in both phases is determined.
-
The stripping efficiency is calculated as the percentage of the metal ion transferred from the organic phase to the aqueous stripping solution.
Visualizing the Extraction Process
The following diagrams illustrate the logical workflow of a typical actinide extraction process and the coordination of the extractants with a metal ion.
Caption: A generalized workflow for actinide extraction using a solvent extraction process.
Caption: Simplified representation of actinide(III) coordination with CMPO and DMDOHEMA.
Conclusion
Both CMPO and DMDOHEMA are highly effective extractants for actinides, each with its own set of advantages and disadvantages. CMPO, the cornerstone of the TRUEX process, exhibits strong extraction capabilities for a wide range of actinides. However, its tendency to form a third phase necessitates the use of a phase modifier, and stripping the extracted actinides can be more complex.
DMDOHEMA, a key component of the DIAMEX process, offers the advantage of being less prone to third-phase formation and allows for easier stripping of the target actinides. While its extraction strength may be lower than that of CMPO under certain conditions, it provides a more straightforward and potentially more robust process flow.
The choice between CMPO and DMDOHEMA will ultimately depend on the specific requirements of the application, including the composition of the feed solution, the desired purity of the final product, and the operational constraints of the process. For applications requiring very high extraction efficiency, CMPO might be preferred, provided the challenges of third-phase formation and stripping can be managed. For processes where operational simplicity and robustness are paramount, DMDOHEMA presents a compelling alternative. This guide provides the foundational data and experimental context to assist researchers in making an informed decision.
References
- 1. osti.gov [osti.gov]
- 2. [PDF] Complexation behavior of Eu(III) and Am(III) with CMPO and Ph2CMPO ligands: insights from density functional theory. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. osti.gov [osti.gov]
Validating CMPO Purity: A Comparative Guide to HPLC, GC, and ³¹P NMR Analysis
For researchers, scientists, and drug development professionals working with the organophosphorus compound Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), ensuring its purity is paramount for reliable experimental outcomes. High-Performance Liquid Chromatography (HPLC) with UV detection stands out as a robust and validated method for this purpose. This guide provides a comparative overview of HPLC, Gas Chromatography (GC), and ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy for the validation of CMPO purity, complete with experimental protocols and data-driven insights.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC-UV is a widely accepted and validated technique for the determination of CMPO purity, offering good linearity, sensitivity, accuracy, and precision.[1] This method is effective in separating CMPO from its potential impurities and degradation products.
Experimental Protocol: HPLC-UV Analysis of CMPO
Objective: To determine the purity of a CMPO sample and identify any potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
Materials:
-
CMPO sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
HPLC-grade 2-propanol
-
HPLC-grade octanol
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a low pH aqueous buffer. A representative mobile phase could be a mixture of acetonitrile and water (e.g., 90:10 v/v) with a small percentage of a modifier like 2-propanol and octanol to improve peak shape and resolution.[1] The aqueous phase should be acidified (e.g., with phosphoric acid) to a low pH. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 219 nm[2] |
Sample Preparation:
-
Prepare a stock solution of the CMPO sample in a suitable solvent, such as the mobile phase or a compatible organic solvent.
-
Dilute the stock solution to a working concentration within the linear range of the instrument.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared CMPO sample.
-
Monitor the chromatogram and record the retention times and peak areas.
-
Purity is calculated based on the area percentage of the main CMPO peak relative to the total area of all peaks in the chromatogram.
Alternative Analytical Techniques: GC and ³¹P NMR
While HPLC is a primary method, Gas Chromatography (GC) and ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy offer alternative and complementary approaches for assessing the purity of organophosphorus compounds like CMPO.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For organophosphorus compounds, it can provide high-resolution separation and sensitive detection.[3]
General Experimental Protocol: GC-FID for Organophosphorus Compounds
| Parameter | Condition |
| Column | Capillary column suitable for organophosphorus analysis (e.g., DB-5ms, HP-5) |
| Injector Temperature | 250 °C |
| Oven Program | A temperature gradient program, for example, starting at 100°C and ramping up to 300°C. |
| Carrier Gas | Helium or Nitrogen at a constant flow. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Sample Preparation: The CMPO sample is dissolved in a volatile organic solvent (e.g., acetone, hexane) prior to injection.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a highly specific and powerful tool for the analysis of phosphorus-containing compounds.[4] Since CMPO contains a single phosphorus atom, ³¹P NMR provides a simple spectrum where the purity can be determined by comparing the integral of the main CMPO signal to those of any phosphorus-containing impurities. Quantitative ³¹P NMR (q³¹P NMR) can be performed using an internal standard of known concentration.[4]
General Experimental Protocol: ³¹P NMR for CMPO Purity
| Parameter | Condition |
| Spectrometer | A high-field NMR spectrometer. |
| Solvent | Deuterated chloroform (CDCl₃) or other suitable deuterated solvent. |
| Internal Standard (for qNMR) | A phosphorus-containing compound with a chemical shift that does not overlap with CMPO or its impurities (e.g., triphenyl phosphate). |
| Acquisition Parameters | A sufficient relaxation delay (D1) is crucial for accurate quantification. Inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE). |
Sample Preparation: A known amount of the CMPO sample and the internal standard (for qNMR) are dissolved in the deuterated solvent.
Performance Comparison: HPLC vs. GC vs. ³¹P NMR
| Feature | HPLC-UV | GC-FID | ³¹P NMR |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear spin properties of the ³¹P nucleus in a magnetic field. |
| Selectivity | Good for separating CMPO from non-volatile impurities and degradation products. | Excellent for volatile and semi-volatile impurities. | Highly specific to phosphorus-containing compounds. |
| Sensitivity | Good, with UV detection. | Very high, especially for volatile compounds. | Moderate, but can be improved with higher field magnets and longer acquisition times. |
| Quantification | Reliable through peak area integration. | Accurate with proper calibration. | Highly accurate for absolute quantification with an internal standard (qNMR). |
| Compound Volatility | Suitable for non-volatile and thermally labile compounds. | Requires compounds to be volatile and thermally stable. | Independent of volatility. |
| Structural Information | Limited to retention time and UV spectrum. | Provides retention time data. | Provides detailed structural information about the phosphorus environment. |
| Sample Throughput | Moderate. | High. | Lower, due to longer acquisition times for good signal-to-noise. |
digraph "Analytical_Technique_Relationships" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];subgraph "cluster_Sample" { label="CMPO Sample"; style="filled"; color="#FFFFFF"; CMPO [label="CMPO with\nPotential Impurities"]; } subgraph "cluster_Techniques" { label="Analytical Techniques"; style="filled"; color="#FFFFFF"; HPLC [label="HPLC-UV", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC [label="GC-FID", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="31P NMR", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; } subgraph "cluster_Information" { label="Obtained Information"; style="filled"; color="#FFFFFF"; Purity [label="Purity (%)"]; Impurity_Profile [label="Impurity Profile"]; Structural_Info [label="Structural Information\n(Phosphorus Environment)"]; } CMPO -> HPLC; CMPO -> GC; CMPO -> NMR; HPLC -> Purity; HPLC -> Impurity_Profile; GC -> Purity; GC -> Impurity_Profile; NMR -> Purity; NMR -> Structural_Info;}
Figure 2: Relationship between CMPO sample and analytical techniques for purity assessment. Conclusion
For the routine validation of CMPO purity, HPLC-UV is a reliable and well-established method capable of separating a wide range of potential impurities. GC-FID serves as an excellent alternative, particularly for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process. ³¹P NMR offers a unique and powerful approach, providing not only quantitative purity information but also valuable structural insights into the phosphorus-containing components of the sample. The choice of method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of structural information, and available instrumentation. For comprehensive characterization, a combination of these techniques is often most effective.
References
- 1. Determination of CMPO using HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. octyl-phenyl-N,N-diisobutyl carbamoyl methyl phosphine oxide | C24H41NO2P+ | CID 138392455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. analysis.rs [analysis.rs]
- 4. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of CMPO in Various Diluents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of carbamoylmethylphosphine oxide (CMPO), a key extractant in actinide and lanthanide separation processes, in different diluents. The choice of diluent significantly impacts the extraction efficiency, selectivity, and overall performance of the solvent system. This document summarizes available experimental data, outlines typical experimental protocols, and provides visualizations to aid in understanding the underlying processes.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of CMPO in various diluents based on available research. It is crucial to note that the experimental conditions, such as CMPO and nitric acid concentrations, vary across studies, which can affect direct comparisons of distribution coefficients (Kd).
Table 1: Performance of CMPO in Aliphatic and Halogenated Diluents for Actinide Extraction
| Diluent | Extractant System | Aqueous Phase | Metal Ion | Distribution Coefficient (Kd) | Reference |
| Tetrachloroethylene (TCE) | 0.25 M CMPO / 0.75 M TBP | Metallurgical Scrap Waste Simulant | Am(III) | Optimum ratios obtained (specific values not provided in abstract) | [1] |
| n-Dodecane | 0.2 M CMPO / 1.2 M TBP | 3.5 M HNO₃ | Pu(IV) | 41.2 | [2] |
| n-Dodecane | 0.2 M CMPO / 1.2 M TBP | Simulated HAW | Am(III) | High extraction reported | [3] |
| Formal of Octafluoropentanol | 0.2 M CMPO / 30% TBP | PUREX Process Raffinate | Americium & Lanthanides | Effective extraction reported | [4] |
Table 2: Performance of CMPO in n-Dodecane vs. Ionic Liquids for Lanthanide and Actinide Extraction
| Diluent Type | Diluent | Extractant System | Aqueous Phase | Metal Ion | Distribution Coefficient (Kd) | Reference |
| Molecular | n-Dodecane | 0.05 M CMPO | Not specified | Lanthanides | No extraction | [5] |
| Ionic Liquid | [Bmim][PF₆] | 0.005 M CMPO | Not specified | Lanthanides | High extractability | [5] |
| Molecular | n-Dodecane | Not specified | Acidic solutions | Actinides/Lanthanides | Baseline | [6] |
| Ionic Liquid | Not specified | CMPO-functionalized TSIL | Acidic solutions | Actinides/Lanthanides | Comparison made to n-dodecane | [6] |
Note: "TSIL" refers to Task-Specific Ionic Liquid. [Bmim][PF₆] is 1-butyl-3-methyl-imidazolium hexafluorophosphate.
Experimental Protocols
The following is a generalized experimental protocol for evaluating the performance of CMPO in different diluents, based on common practices in the cited literature.
1. Preparation of Organic Phase:
-
The desired concentration of octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) is dissolved in the chosen diluent (e.g., n-dodecane, tetrachloroethylene, an ionic liquid).
-
In many cases, a phase modifier such as tri-n-butyl phosphate (TBP) is added to the organic phase to prevent third-phase formation and improve solubility. A common formulation is 0.2 M CMPO and 1.2 M TBP in n-dodecane.
2. Preparation of Aqueous Phase:
-
The aqueous phase is typically a nitric acid (HNO₃) solution of a specific molarity.
-
The aqueous feed solution is prepared by dissolving salts of the target metal ions (e.g., nitrates of americium, europium, plutonium) to achieve the desired initial concentration. Radiotracers of the elements of interest are often used for ease of analysis.
3. Solvent Extraction Procedure:
-
Equal volumes of the prepared organic and aqueous phases are added to a separation vessel, such as a centrifuge tube or a separatory funnel.
-
The two phases are vigorously mixed for a sufficient time to ensure that equilibrium is reached. This is typically done using a mechanical shaker.
-
After mixing, the phases are separated by centrifugation or by allowing them to settle in a separatory funnel.
-
Aliquots are taken from both the aqueous and organic phases for analysis.
4. Analysis:
-
The concentration of the metal ions in both phases is determined using appropriate analytical techniques. For radioactive isotopes, radiometric methods such as gamma spectroscopy or liquid scintillation counting are commonly employed. For stable isotopes, techniques like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) can be used.
5. Calculation of Distribution Coefficient:
-
The distribution coefficient (Kd) is calculated as the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium: Kd = [Metal]organic / [Metal]aqueous
Mandatory Visualization
Below are diagrams illustrating key processes and workflows related to the use of CMPO in solvent extraction.
Caption: A typical workflow for a solvent extraction experiment.
Caption: Logical flow of the TRUEX solvent extraction process.
References
- 1. oecd-nea.org [oecd-nea.org]
- 2. organomation.com [organomation.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. A novel CMPO-functionalized task specific ionic liquid: synthesis, extraction and spectroscopic investigations of actinide and lanthanide complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Synergistic Effects of CMPO with Other Extractants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficiency and selectivity of solvent extraction processes are paramount in various fields, including nuclear waste reprocessing, rare earth element separation, and pharmaceutical production. Carbamoylmethylphosphine oxide (CMPO) is a robust extractant, and its performance can be significantly enhanced through synergistic combinations with other extractants. This guide provides a comparative analysis of the synergistic effects observed when CMPO is paired with various classes of extractants, supported by experimental data and detailed protocols.
Comparative Performance of Synergistic CMPO Systems
The synergistic effect in solvent extraction arises from the formation of a more stable and organophilic complex between the metal ion and the combined extractants than with either extractant alone. This guide focuses on the synergistic systems of CMPO with tributyl phosphate (TBP), acidic organophosphorus extractants like HDEHP and HEH[EHP], and β-diketones.
Quantitative Data Summary
The following table summarizes the performance of different synergistic CMPO systems in the extraction of trivalent actinides and lanthanides, which are often targeted in separation processes.
| Synergistic System | Target Ions | Organic Phase Composition | Aqueous Phase | Distribution Ratio (D) / Separation Factor (SF) | Reference |
| CMPO-TBP (TRUEX Process) | Am(III), Eu(III) | 0.2 M CMPO + 1.2 M TBP in n-dodecane | 1 M HNO₃ | D(Eu) ~10 | [1] |
| CMPO-HDEHP | Am(III), Eu(III) | 0.1 M CMPO + 1 M HDEHP in n-dodecane | 1 M HNO₃ | Acceptable extraction efficiency | [2] |
| CMPO-HDEHP Impregnated Resin | Am(III), Eu(III) | CMPO + HDEHP in acrylic polymer matrix | 0.01 M - 2 M HNO₃ | Synergism at low [HNO₃], Antagonism at high [HNO₃] | [3] |
| CMPO-HEH[EHP] | Am(III), Lanthanides | 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | 0.1 M - 5 M HNO₃ | Extraction is relatively insensitive to [HNO₃] | [2] |
| CMPO-HTTA (β-diketone) | Am(III), Cm(III) | 0.05 M CMPO + 0.05 M HTTA in 1,2-dichloroethane | pH 2.50 | SF(Am/Cm) = 1.90 | [4] |
Note: Direct comparison of distribution ratios and separation factors should be made with caution due to variations in experimental conditions such as aqueous phase acidity, temperature, and diluent.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key experiments involving synergistic solvent extraction with CMPO.
General Solvent Extraction Protocol
This protocol outlines the fundamental steps for a batch solvent extraction experiment to determine the distribution ratio of a metal ion.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing the metal ion(s) of interest at a known concentration in a specific acidic medium (e.g., nitric acid).
-
Preparation of Organic Phase: Prepare the synergistic extractant solution by dissolving the desired concentrations of CMPO and the co-extractant (e.g., TBP, HDEHP) in a suitable organic diluent (e.g., n-dodecane).
-
Phase Contacting: Mix equal volumes of the aqueous and organic phases in a sealed vessel. Agitate the mixture for a sufficient time to reach equilibrium (typically 30 minutes to 2 hours) at a constant temperature.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.
-
Sample Analysis: Carefully separate the two phases. Determine the concentration of the metal ion in both the aqueous and organic phases using appropriate analytical techniques (e.g., ICP-MS, radiometric analysis).
-
Calculation of Distribution Ratio (D): The distribution ratio is calculated as the concentration of the metal ion in the organic phase divided by its concentration in the aqueous phase.
Protocol for TRUEX Process (CMPO-TBP)
The TRUEX (TRansUranic EXtraction) process is a well-established method for the separation of transuranic elements from acidic nuclear waste.
-
Solvent Preparation: The TRUEX solvent typically consists of 0.2 M CMPO and 1.0-1.4 M TBP dissolved in a normal paraffinic hydrocarbon like n-dodecane.[5]
-
Extraction: Contact the TRUEX solvent with the acidic aqueous feed solution (typically 1-6 M HNO₃) containing the actinides and lanthanides.
-
Scrubbing: Scrub the loaded organic phase with a dilute nitric acid solution to remove co-extracted impurities.
-
Stripping:
-
Americium and Lanthanides: Strip Am(III) and lanthanides from the organic phase using a dilute nitric acid solution (0.02-0.05 M).
-
Plutonium: Strip Pu(IV) using a mixture of HF and dilute HNO₃.
-
-
Solvent Cleanup: Wash the solvent with a sodium carbonate solution to remove degradation products before recycling.
Protocol for Synergistic Extraction with CMPO and HDEHP
This system often exhibits complex behavior with both synergistic and antagonistic effects depending on the acidity.
-
Organic Phase: Prepare a solution of 0.1 M CMPO and 1.0 M HDEHP in n-dodecane.[2]
-
Aqueous Phase: Prepare a series of aqueous solutions with varying nitric acid concentrations (e.g., from 0.01 M to 5 M) containing the target metal ions.
-
Extraction and Analysis: Follow the general solvent extraction protocol to determine the distribution ratios at each acid concentration. This will reveal the transition from synergistic to antagonistic extraction.[3]
Mechanisms and Visualizations
The synergistic extraction mechanism typically involves the formation of a mixed-ligand complex that is more readily extracted into the organic phase.
Synergistic Extraction Mechanism
In many CMPO-based synergistic systems, the neutral CMPO molecule and the co-extractant coordinate to the metal ion, displacing water molecules from its coordination sphere. This increases the hydrophobicity of the complex, favoring its transfer to the organic phase. For instance, with acidic extractants like HDEHP, a cation exchange mechanism can also be involved.
Caption: General mechanism of synergistic solvent extraction.
Experimental Workflow for Determining Synergism
The following diagram illustrates a typical workflow for investigating the synergistic effect of a CMPO-based extraction system.
Caption: Workflow for evaluating synergistic extraction.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03310H [pubs.rsc.org]
- 5. hbni.ac.in [hbni.ac.in]
A Comparative Guide to CMPO in Radiochemistry: Performance and Applications in Actinide and Lanthanide Separation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) in radiochemistry, with a primary focus on its role in the separation of actinides and lanthanides from nuclear waste streams. The performance of CMPO is objectively compared with alternative extractants, supported by experimental data, detailed methodologies, and visual representations of key processes.
Introduction to CMPO and its Role in Radiochemistry
CMPO is a bifunctional neutral organophosphorus extractant renowned for its high affinity for tri-, tetra-, and hexavalent actinides, as well as lanthanides, in highly acidic solutions.[1] This property makes it a cornerstone of the TRUEX (TRansUranium EXtraction) process, a solvent extraction method designed to separate these elements from high-level liquid waste (HLLW).[2][3] The extraction mechanism involves the formation of stable complexes between the metal ions and CMPO molecules.[4] While highly effective for group separation, CMPO's selectivity between individual actinides and lanthanides can be limited.[5] Consequently, research has focused on modifying CMPO-based systems to enhance selectivity, including its incorporation into solid-phase extraction chromatography resins and its use in synergistic combination with other extractants.
Performance Comparison of CMPO-Based Systems
The effectiveness of a separation process is quantified by parameters such as the distribution ratio (Kd), separation factor (SF), and extraction efficiency (%). This section presents a comparative analysis of CMPO's performance against other common extractants used in radiochemical separations.
Comparison with Diglycolamides (TODGA and T2EHDGA)
Diglycolamides, such as N,N,N',N'-tetraoctyl diglycolamide (TODGA) and N,N,N',N'-tetra-2-ethylhexyl diglycolamide (T2EHDGA), have emerged as promising alternatives to CMPO. The following table summarizes a comparative study of their performance in mixer-settler runs.
| Extractant System | Extraction Performance (Trivalent Actinides & Lanthanides) | Stripping Performance (0.2 M HNO₃) | Stripping with Complexing Agent (0.1 M Citric Acid + 0.1 M HNO₃) | Overall Performance Assessment |
| 0.2 M CMPO + 1.2 M TBP | Quantitative extraction in 5 stages (O/A = 1) | Poor | Incomplete stripping even in 12 stages | Inferior to diglycolamides |
| TODGA | Not specified, but generally high | Possible in 3 stages | Not specified | Superior to CMPO |
| T2EHDGA | Not specified, but generally high | Possible in 3 stages | Not specified | Superior to CMPO |
| TBP: Tri-n-butyl phosphate; O/A: Organic to Aqueous phase ratio. | ||||
| Source: [6] |
Synergistic Systems: CMPO in Combination with Acidic Extractants
Combining CMPO with acidic extractants like HDEHP (bis(2-ethylhexyl)phosphoric acid) and HEH[EHP] (2-ethylhexylphosphonic acid mono-2-ethylhexyl ester) can lead to synergistic effects, enhancing extraction efficiency and selectivity.
| Solvent System | Target Separation | Key Findings | Reference |
| 0.1 M CMPO + 1 M HDEHP in dodecane | Trivalent Lanthanides and Actinides | Acceptable extraction from 1 M HNO₃ with good lanthanide/actinide separation factors in the stripping phase (buffered DTPA solutions, pH 3.5-4).[4] | [4] |
| 0.2 M CMPO + 1.0 M HEH[EHP] in n-dodecane | Transuranic elements from liquid high-level waste | Lanthanides and americium can be co-extracted from HNO₃. Americium can be selectively stripped using a citrate-buffered N-(2-hydroxyethyl)ethylenediaminetriacetic acid solution.[4] | [4] |
| DTPA: Diethylenetriaminepentaacetic acid |
Experimental Protocols
This section provides detailed methodologies for key experiments involving CMPO-based separation techniques.
Synthesis of CMPO-Functionalized Silica Particles (Post-Grafting Method)
This protocol describes a general procedure for the functionalization of mesoporous silica with organosilanes, which can be adapted for CMPO-containing precursors.
-
Preparation of Mesoporous Silica: Synthesize mesoporous silica particles (e.g., MCM-41) using a suitable template-directed method.
-
Template Removal: Calcine the synthesized silica at 550°C to remove the organic template.
-
Grafting Procedure:
-
Disperse the calcined silica in a suitable solvent (e.g., toluene).
-
Add the CMPO-functionalized silane precursor.
-
Reflux the mixture for a specified period (e.g., 24 hours) to allow for the covalent grafting of the CMPO moiety onto the silica surface.
-
Filter, wash with solvent, and dry the functionalized silica particles.[7]
-
Extraction Chromatography Protocol for Americium Separation
This protocol outlines the steps for separating americium from a sample solution using a CMPO-based extraction chromatography resin (e.g., TRU Resin).
-
Column Preparation:
-
Precondition a TRU Resin column (2 mL bed volume) with 5 mL of 2 mol·L⁻¹ nitric acid.[8]
-
-
Sample Loading:
-
Washing:
-
Elution of Americium:
-
Thorium Removal and Column Regeneration:
-
Wash the TRU column with 20 mL of a mixture of 4 mol·L⁻¹ hydrochloric acid and 0.1 mol·L⁻¹ hydrofluoric acid to remove any retained thorium.[8]
-
The column can be regenerated for reuse.
-
Visualizing Separation Processes
The following diagrams, generated using the DOT language, illustrate key workflows in CMPO-based radiochemical separations.
Caption: A simplified workflow of the TRUEX process for actinide and lanthanide separation from HLLW.
Caption: Workflow for the separation of americium using CMPO-based extraction chromatography.
Conclusion
CMPO remains a vital and effective extractant in radiochemistry, particularly for the group separation of actinides and lanthanides from acidic nuclear waste. While alternatives like TODGA may offer superior stripping performance, CMPO's effectiveness is well-established, and its performance can be significantly enhanced through synergistic solvent systems and application in extraction chromatography. The choice of separation strategy will ultimately depend on the specific requirements of the application, including the desired purity of the final product, the composition of the feed stream, and operational constraints. Further research into novel CMPO-functionalized materials and advanced separation schemes will continue to refine and improve the efficiency of radiochemical separations.
References
- 1. The TRUEX (TRansUranium EXtraction) process and the management of liquid TRU (transuranic) waste (Conference) | OSTI.GOV [osti.gov]
- 2. cms.oecd-nea.org [cms.oecd-nea.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring how exposure to radiolysis and harsh chemical reagents impact americium-241 extraction chromatography - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00859A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bmuv.de [bmuv.de]
Efficiency of CMPO for Americium/Curium Separation: A Comparative Guide
The separation of americium (Am) and curium (Cm) is a significant challenge in the nuclear fuel cycle due to their similar chemical properties. This guide provides a comparative analysis of the efficiency of octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) for this separation, benchmarked against other prominent methods. The comparison is based on experimental data for separation factors, distribution ratios, and process efficiency.
Overview of Separation Methods
Several techniques have been developed for the separation of Am and Cm, broadly categorized as solvent extraction, ion exchange chromatography, and precipitation. CMPO is a key extractant in the widely studied TRUEX (TRansUranium EXtraction) process, designed for the co-extraction of transuranic elements from acidic nuclear waste solutions. While highly effective for group separation of actinides, the direct efficiency of CMPO for intra-group separation of Am and Cm is limited. This guide explores alternative and modified methods that offer improved selectivity.
Quantitative Comparison of Separation Efficiency
The following table summarizes the separation factors (SF) for Am/Cm achieved by different methods. The separation factor is a measure of the ability of a method to separate two elements; a higher value indicates better separation.
| Separation Method | Extractant/Resin | Conditions | Separation Factor (SF Am/Cm or Cm/Am) | Reference(s) |
| Solvent Extraction | ||||
| TRUEX Process | 0.2 M CMPO + 1.2 M TBP in n-dodecane | Co-extraction of Am(III) and Cm(III) from nitric acid. | Primarily for group separation, low Am/Cm selectivity. | [1][2] |
| AmSel Process | 0.2 M TODGA + 5% 1-octanol in TPH | Selective stripping of Am(III) with SO3-Ph-BTBP. | SF Cm/Am ≈ 2.5 | |
| Modified AmSel | iPDdDGA in place of TODGA | Selective stripping of Am(III) with SO3-Ph-BTBP. | SF Cm/Am up to 3.0 | [3] |
| TODGA with Am Oxidation | 0.1 M TODGA in n-dodecane | Oxidation of Am(III) to Am(V) with bismuthate. | SF Cm/Am > 10,000 | [4][5] |
| CyMe4-BTPhen Extraction | 0.005 M CyMe4-BTPhen in cyclohexanone | Extraction from 0.5 M HNO3. | SF Am/Cm up to 7.9 (kinetic) | [6][7] |
| HDEHP Extraction | 1 M HDEHP in Solvent 70 | Extraction from 0.1 M HNO3, followed by selective stripping. | Primarily for group separation. | [8] |
| Ion Exchange Chromatography | ||||
| Cation Exchange with Am Oxidation | Metal(IV) pillared phosphate phosphonate | Oxidation of Am(III) to AmO2+. | SF Am/Cm up to 20 | [9][10] |
| Anion Exchange | Bio-Rad AG MP1 resin | Sequential elution with HNO3 and HCl. | Qualitative separation. | [11] |
| Precipitation | ||||
| Oxalate Precipitation | Oxalic acid | Co-precipitation of Am and Cm from synthetic waste solutions. | Primarily for group separation. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Solvent Extraction
TRUEX Process (CMPO-based)
-
Solvent Preparation : The organic solvent consists of 0.2 M CMPO and 1.2 M tri-n-butylphosphate (TBP) dissolved in n-dodecane.[1]
-
Extraction : The aqueous feed solution, typically high-level liquid waste (HLLW) with an acidity of 3-4 M HNO3, is contacted with the organic solvent.[2] Trivalent actinides (including Am and Cm) and lanthanides are co-extracted into the organic phase.
-
Stripping : The loaded organic phase is typically stripped using a dilute nitric acid solution (e.g., 0.2 M HNO3). However, stripping of trivalent actinides can be challenging and may require a complexing agent like 0.1 M citric acid + 0.1 M HNO3 for efficient recovery.[2]
AmSel Process (TODGA-based)
-
Co-extraction : An acidic aqueous feed (e.g., PUREX raffinate) is contacted with an organic phase containing 0.2 M N,N,N',N'-tetraoctyldiglycolamide (TODGA) and 5% 1-octanol in a hydrocarbon diluent (TPH). This step co-extracts Am(III), Cm(III), and lanthanides.
-
Selective Americium Stripping : The loaded organic phase is then contacted with an aqueous solution containing a hydrophilic complexing agent, typically SO3-Ph-BTBP (6,6'-bis(5,6-di(sulfophenyl)-1,2,4-triazin-3-yl)-2,2'-bipyridine), which selectively strips Am(III) back into the aqueous phase, leaving Cm(III) and lanthanides in the organic phase.
-
Curium and Lanthanide Stripping : The remaining Cm(III) and lanthanides are stripped from the organic phase in a subsequent step, often using a different stripping agent, to regenerate the solvent.
TODGA with Americium Oxidation
-
Oxidant Preparation : A bismuthate-based oxidant is incorporated into the organic phase containing 0.1 M TODGA in n-dodecane.[4]
-
Extraction : The organic phase is contacted with an aqueous feed solution containing Am(III) and Cm(III) in nitric acid (e.g., 3 M HNO3).[4] Am(III) is oxidized to the less extractable Am(V) state, which remains in the aqueous phase, while Cm(III) is extracted into the organic phase. This results in a very high separation factor.[4][5]
Ion Exchange Chromatography
Cation Exchange with Americium Oxidation
-
Oxidation : Americium in the feed solution is oxidized from Am(III) to Am(V) (AmO2+) using an oxidizing agent such as sodium bismuthate.[9][10]
-
Column Separation : The solution is then passed through a column packed with a cation exchange resin, such as a metal(IV) pillared phosphate phosphonate material. The less charged AmO2+ ions have a lower affinity for the resin and elute first, while the more highly charged Cm(III) ions are retained more strongly and elute later.[9][10]
Process Flow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the workflows of the described separation processes.
Caption: TRUEX Process Workflow.
Caption: AmSel Process Workflow.
Caption: Am/Cm Separation via Am Oxidation.
Conclusion
Solvent extraction processes utilizing other extractants, such as the TODGA-based AmSel process, offer moderate Am/Cm separation factors (SF_Cm/Am ≈ 2.5-3.0). The most significant improvement in separation efficiency is achieved by coupling solvent extraction (using TODGA) or ion exchange with the selective oxidation of Am(III) to Am(V), which can yield exceptionally high separation factors (>10,000 and ~20, respectively). These advanced methods represent the state-of-the-art for high-efficiency Am/Cm separation and are critical for the development of advanced nuclear fuel cycles. The choice of the most suitable method will depend on the specific requirements of the application, including the desired purity of the final products and the overall process complexity and robustness.
References
- 1. oecd-nea.org [oecd-nea.org]
- 2. researchgate.net [researchgate.net]
- 3. Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. pnnl.gov [pnnl.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. akjournals.com [akjournals.com]
- 9. osti.gov [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. akjournals.com [akjournals.com]
A Comparative Guide to Quantitative Analysis of Metal Loading in CMPO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) with alternative extractants for metal ion separation, particularly focusing on actinides and lanthanides. The information presented is supported by experimental data from various studies to facilitate informed decisions in process development and research.
Quantitative Comparison of CMPO and Alternative Extractants
The efficiency of an extractant is primarily evaluated based on its distribution coefficient (D) and separation factor (SF). The distribution coefficient indicates the ratio of the concentration of the metal ion in the organic phase to that in the aqueous phase, signifying the extraction power. The separation factor, the ratio of the distribution coefficients of two different metal ions, represents the selectivity of the extractant.
The following table summarizes the distribution coefficients for the extraction of Americium(III) and Europium(III) by CMPO and a common alternative, N,N,N',N'-tetraoctyl diglycolamide (TODGA), under similar conditions.
| Extractant System | Metal Ion | Aqueous Phase | Organic Phase | Distribution Coefficient (D) | Separation Factor (SF Eu/Am) | Reference |
| 0.2 M CMPO + 1.2 M TBP in n-dodecane (TRUEX solvent) | Am(III) | 3 M HNO₃ | 0.2 M CMPO + 1.2 M TBP in n-dodecane | ~10 | ~1 | [1] |
| 0.2 M CMPO + 1.2 M TBP in n-dodecane (TRUEX solvent) | Eu(III) | 3 M HNO₃ | 0.2 M CMPO + 1.2 M TBP in n-dodecane | ~10 | [1] | |
| 0.05 M TODGA in n-dodecane | Am(III) | 4 M HNO₃ | 0.05 M TODGA in n-dodecane | ~100 | ~1.5 | [2] |
| 0.05 M TODGA in n-dodecane | Eu(III) | 4 M HNO₃ | 0.05 M TODGA in n-dodecane | ~150 | [2] | |
| 0.2 M CMPO + 1.0 M HDEHP in n-dodecane | Am(III) | 1 M HNO₃ | 0.2 M CMPO + 1.0 M HDEHP in n-dodecane | High (Qualitative) | ~12 (in TRUSPEAK process) | [3][4] |
| 0.2 M CMPO + 1.0 M HDEHP in n-dodecane | Eu(III) | 1 M HNO₃ | 0.2 M CMPO + 1.0 M HDEHP in n-dodecane | High (Qualitative) | [3][4] |
Note: TBP (tributyl phosphate) is a phase modifier used to prevent the formation of a third phase at high metal loading.[3] HDEHP (bis(2-ethylhexyl)phosphoric acid) is an acidic extractant used in synergistic extraction systems.[3] The TRUEX (TRansUranic EXtraction) process utilizes a solvent containing CMPO and TBP for the removal of transuranic elements from waste solutions.
Experimental Protocols
The following is a general procedure for determining the distribution coefficient of a metal ion in a liquid-liquid extraction system.
1. Preparation of Solutions:
-
Aqueous Phase: Prepare an aqueous solution of the metal ion of interest (e.g., Am(III), Eu(III)) in a nitric acid solution of a specific concentration (e.g., 1-4 M HNO₃). The initial concentration of the metal ion should be known.
-
Organic Phase: Prepare a solution of the extractant (e.g., CMPO, TODGA) in a suitable organic diluent (e.g., n-dodecane) at a specific concentration. If required, add a phase modifier like TBP.
2. Solvent Extraction:
-
In a centrifuge tube or a suitable vessel, mix equal volumes of the prepared aqueous and organic phases (e.g., 5 mL of each).
-
Agitate the mixture vigorously for a sufficient time (e.g., 30 minutes) to ensure that equilibrium is reached. A mechanical shaker is typically used for this purpose.
-
Centrifuge the mixture to ensure complete phase separation.
3. Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the metal ion in the aqueous phase using a suitable analytical technique, such as inductively coupled plasma-mass spectrometry (ICP-MS) or radiometric methods for radioactive isotopes.
-
The concentration of the metal ion in the organic phase can be determined by mass balance (initial aqueous concentration minus final aqueous concentration) or by direct analysis after back-extraction into a suitable aqueous solution.
4. Calculation:
-
The distribution coefficient (D) is calculated using the following formula: D = [Metal]org / [Metal]aq where [Metal]org is the concentration of the metal ion in the organic phase at equilibrium, and [Metal]aq is the concentration of the metal ion in the aqueous phase at equilibrium.[5]
Visualizations
References
A Comparative Guide to Alternatives for CMPO in Transuranic Element Extraction
The separation of transuranic (TRU) elements from used nuclear fuel is a critical step in advanced nuclear fuel cycles, aiming to reduce the long-term radiotoxicity of nuclear waste and enable the recycling of valuable materials. For decades, the TRUEX (Transuranic Extraction) process, utilizing Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), has been a benchmark for this separation. However, the quest for more efficient, selective, and robust processes has led to the development of several alternative extractants. This guide provides a comparative analysis of prominent alternatives to CMPO, with a focus on their performance in extracting Americium (Am(III)) and their selectivity over lanthanides, represented by Europium (Eu(III)).
Performance Comparison of TRU Extractants
The efficiency of an extractant is primarily evaluated by its distribution ratio (D), which indicates the ratio of the concentration of a metal ion in the organic phase to that in the aqueous phase, and the separation factor (SF), which is the ratio of the distribution ratios of two different metal ions (e.g., SFAm/Eu = DAm / DEu). A high distribution ratio for the target actinide and a high separation factor from lanthanides are desirable.
Recent research has highlighted diglycolamides (DGAs) and diamides as strong contenders to replace CMPO. Among these, N,N,N',N'-tetraoctyl diglycolamide (TODGA) has garnered significant attention due to its high extraction efficiency for trivalent actinides and lanthanides. Another class of compounds, malonamides like N,N'-dimethyl-N,N'-dioctyl hexylethoxy malonamide (DMDOHEMA), are key in the DIAMEX (Diamide Extraction) process and are favored for being "CHON" reagents (containing only Carbon, Hydrogen, Oxygen, and Nitrogen), which allows for complete incineration of the waste.
Below is a summary of the performance of CMPO, TODGA, and DMDOHEMA under comparable conditions.
| Extractant System | DAm(III) | DEu(III) | SFAm/Eu | Stripping Performance | Key Advantages | Disadvantages |
| CMPO (0.2 M CMPO + 1.4 M TBP in n-dodecane) | ~30-50 | ~20-40 | ~1.5 | Poor stripping with dilute acids; requires complexing agents (e.g., DTPA) for efficient back-extraction.[1] | Well-established and extensively studied (TRUEX process). | Contains phosphorus, leading to secondary waste; poor stripping characteristics. |
| TODGA (0.2 M TODGA + 5% isodecanol in n-dodecane) | >100 | >50 | ~2.0 | Favorable stripping with dilute acids (e.g., 0.01 M HNO₃).[1] | High extraction efficiency; phosphorus-free (CHON principle); favorable stripping kinetics.[1] | Co-extracts lanthanides strongly, requiring a subsequent separation step. |
| DMDOHEMA (1 M DMDOHEMA in TPH) | ~20 | ~10 | ~2.0 | Efficient stripping with dilute acids. | Completely incinerable (CHON principle); good radiolytic and hydrolytic stability. | Lower extraction efficiency compared to CMPO and TODGA. |
| Et-Tol-CyMe₄-ATPhen (20 mM in F-3) | High | Low | >280 | Easily and effectively stripped using dilute nitric acid. | Extremely high selectivity for Am(III) over Ln(III); potential for a simplified one-step separation process. | Novel extractant, less studied on an industrial scale; complex synthesis. |
Note: Distribution ratios are highly dependent on experimental conditions such as nitric acid concentration, temperature, and diluent composition. The values presented are approximate and for comparative purposes based on typical conditions reported in the literature.
Experimental Protocols
A generalized procedure for evaluating the performance of a solvent extraction system is outlined below. This protocol is fundamental for determining the distribution ratios and separation factors presented in the comparison table.
Objective: To determine the distribution ratio of Am(III) and Eu(III) from a nitric acid medium into an organic solvent containing the extractant.
Materials:
-
Aqueous Phase: Nitric acid (HNO₃) solution of desired molarity (e.g., 3 M), spiked with radioactive tracers of the elements of interest (e.g., ²⁴¹Am and ¹⁵²Eu).
-
Organic Phase: A solution of the extractant (e.g., 0.2 M TODGA) in a suitable diluent (e.g., n-dodecane), often with a phase modifier (e.g., 5% isodecanol) to prevent third-phase formation.
-
Scintillation vials, micropipettes, vortex mixer, centrifuge.
-
Gamma spectrometer or liquid scintillation counter for radioactivity measurement.
Procedure:
-
Pre-equilibration: The organic phase is typically pre-equilibrated by contacting it with a "clean" aqueous phase (nitric acid of the same molarity as the feed solution, without tracers) to saturate it with acid and water. This is done by mixing equal volumes, vortexing, centrifuging, and discarding the aqueous phase.
-
Extraction: Equal volumes (e.g., 1 mL) of the tracer-spiked aqueous phase and the pre-equilibrated organic phase are added to a vial.
-
Contacting: The vial is sealed and agitated vigorously using a vortex mixer for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: The mixture is centrifuged (e.g., at 3000 rpm for 5 minutes) to achieve a clean separation of the aqueous and organic phases.
-
Sampling: Aliquots of known volume are carefully taken from both the aqueous and organic phases for analysis.
-
Analysis: The radioactivity of the tracers in each aliquot is measured using a suitable radiation detector.
-
Calculation: The distribution ratio (D) is calculated as the ratio of the radioactivity (counts per minute per mL) in the organic phase to that in the aqueous phase.
-
D = (Countsorganic / Volumeorganic) / (Countsaqueous / Volumeaqueous)
-
-
Stripping (Back-extraction): To evaluate stripping efficiency, the loaded organic phase from the extraction step is contacted with a fresh aqueous stripping solution (e.g., 0.01 M HNO₃). The same procedure (contacting, separation, sampling, and analysis) is followed to determine the distribution of the metal ions back into the aqueous phase.
Process Workflow Visualization
The following diagram illustrates a generic workflow for a solvent extraction process designed to separate transuranic elements (An) from lanthanides (Ln) and other fission products (FP) present in a high-level liquid waste (HLLW) stream.
Caption: A typical workflow for transuranic element co-extraction and stripping.
Conclusion
While CMPO-based processes are well-established, alternatives, particularly TODGA, offer significant advantages in terms of being phosphorus-free and having more favorable stripping characteristics, which simplifies the overall process and reduces secondary waste streams.[1] The development of novel extractants with exceptionally high selectivity, such as the phenanthroline-derived ligands, points towards future processes that could potentially separate actinides from lanthanides in a single step, further streamlining the back-end of the fuel cycle. The choice of an appropriate extractant system ultimately depends on a balance of factors including extraction efficiency, selectivity, stripping performance, chemical and radiolytic stability, and the overall process economics.
References
A Guide to Cross-Validation of Experimental Results with CMPO Modeling Data
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the objective comparison and cross-validation of data from in vitro or in vivo experiments with predictions from Computational Models of Pathway Orchestration (CMPO). Integrating these approaches is crucial for building confidence in computational models and accelerating drug discovery by leveraging predictive insights.[1][2]
Quantitative Data Presentation
A direct comparison of quantitative endpoints is the cornerstone of cross-validation. Data should be summarized in clear, structured tables to highlight correlations and discrepancies between experimental outcomes and computational predictions.
Table 1: Comparative Analysis of Drug Candidate Z-123 on EGFR Pathway
This table compares the experimentally determined half-maximal inhibitory concentration (IC50) with the IC50 predicted by the CMPO model for key kinases in the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
| Target Kinase | Experimental IC50 (nM) | CMPO Predicted IC50 (nM) | Variance |
| EGFR | 12.5 | 15.1 | +20.8% |
| HER2 | 35.8 | 31.5 | -12.0% |
| MEK1 | 112.4 | 130.2 | +15.8% |
Table 2: Downstream Phosphorylation Inhibition at 50nM Concentration of Z-123
This table evaluates the model's ability to predict the drug's effect on downstream signaling events, comparing the measured inhibition of protein phosphorylation with the model's predictions.
| Phosphorylated Protein | Experimental Inhibition (%) | CMPO Predicted Inhibition (%) | Difference |
| p-Akt (Ser473) | 78.2% | 85.5% | +7.3% |
| p-ERK1/2 (Thr202/Tyr204) | 65.1% | 59.8% | -5.3% |
| p-S6K (Thr389) | 50.9% | 55.2% | +4.3% |
Experimental Protocols
Detailed and reproducible methodologies are essential for validating the experimental arm of the comparison.
2.1. Cell Culture and Compound Treatment A549 human lung carcinoma cells were cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO2 atmosphere. For experimental assays, cells were seeded and allowed to adhere for 24 hours before being treated with a range of concentrations of Drug Candidate Z-123 or a DMSO vehicle control for the specified duration.
2.2. Kinase Inhibition Assay (IC50 Determination) The IC50 values for target kinases were determined using a LanthaScreen™ Eu Kinase Binding Assay. Recombinant kinases were incubated with a fluorescently labeled ATP-competitive tracer and varying concentrations of Drug Candidate Z-123. The binding of the tracer to the kinase was measured by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Data were normalized to controls and IC50 values were calculated using a four-parameter logistic regression model.
2.3. Western Blot for Pathway Analysis Following treatment with 50nM of Z-123 for 2 hours, A549 cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were quantified via a BCA assay. 30µg of total protein per lane was resolved by SDS-PAGE, transferred to a PVDF membrane, and blocked. Membranes were incubated overnight at 4°C with primary antibodies for p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204), p-S6K (Thr389), and GAPDH as a loading control. Blots were then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities were quantified using digital imaging software.
Visualizations: Workflows and Pathways
Visual diagrams are critical for conveying complex relationships in both the experimental process and the biological systems being studied.
Caption: A logical workflow for cross-validating CMPO models with experimental data.
Caption: Simplified EGFR signaling pathway showing targets of Drug Z-123.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide
Researchers and scientists handling N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide, a compound also known by its synonym octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While specific regulations may vary by jurisdiction, a comprehensive approach based on the compound's known hazards is essential for responsible waste management. This guide provides a procedural framework for the safe disposal of this chemical, emphasizing caution and adherence to institutional and regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and can cause significant skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Carefully collect all waste materials containing this compound. This includes unused product, reaction residues, and any contaminated materials such as pipette tips, gloves, and absorbent paper.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from heat sources and incompatible materials.
-
-
Documentation and Pickup:
-
Maintain a log of the waste generated, including the quantity and date of accumulation.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a certified contractor.
-
Decontamination Procedures
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Alert others in the vicinity and evacuate the immediate area.
-
Ensure the area is well-ventilated.
-
-
Contain the Spill:
-
Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
-
Collection and Disposal:
-
Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Class | Acute Toxicity 4 (Oral) | [1] |
| GHS Hazard Class | Skin Irritation 2 | [1] |
| GHS Hazard Class | Eye Irritation 2 | [1] |
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations before handling and disposing of any chemical waste.
References
Essential Safety and Logistics for Handling N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide
This guide provides critical safety protocols and logistical procedures for the handling and disposal of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide (CAS No. 83242-95-9), an organophosphorus compound. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber. Inspect for tears or holes before use. Using chemical-resistant gloves has been shown to significantly reduce contamination.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to prevent splashes to the eyes. |
| Skin and Body Protection | Laboratory coat | Fully buttoned, with sleeves extending to the wrist. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
When weighing or transferring the solid material, do so in a fume hood to contain any airborne particles.
-
Avoid direct contact with skin and eyes. If contact occurs, follow the first aid measures outlined below.
3. Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[4]
-
Collect the absorbed material into a suitable, closed container for disposal.[4]
-
Clean the spill area thoroughly with soap and water.
4. First Aid Measures:
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth.
Disposal Plan
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
-
All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[4]
Experimental Workflow Diagram
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | C24H42NO2P | CID 158335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pesticide poisoning - Wikipedia [en.wikipedia.org]
- 3. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
